2,3-Difluorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPLMLCHFSU-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-48-4 | |
| Record name | 207981-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Difluorocinnamic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid
Abstract
This compound is a fluorinated aromatic carboxylic acid that serves as a critical building block in medicinal chemistry, drug development, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[2] This makes this compound a highly valuable intermediate in the synthesis of novel pharmaceuticals, particularly for agrochemicals and treatments targeting a range of diseases.[1][3] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, presenting detailed, field-proven protocols for researchers and drug development professionals. We will explore the causality behind experimental choices, compare the relative merits of each route, and provide the necessary data to empower informed decisions in a laboratory setting.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] Cinnamic acid and its derivatives, naturally occurring compounds, exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] When the cinnamic acid scaffold is functionalized with fluorine atoms, as in this compound, its utility is significantly amplified. The fluorine atoms can modulate the electronic properties of the aromatic ring and the acidity of the carboxylic acid group, influence molecular conformation, and block sites of metabolism, thereby improving a drug candidate's overall profile.[2][7] Consequently, robust and efficient synthesis of this key intermediate is of paramount importance.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly begins with 2,3-difluorobenzaldehyde or a related 2,3-difluorinated benzene derivative.[8] Several classical and modern organic reactions can be adapted for this purpose. The most prominent and industrially relevant methods include:
-
The Knoevenagel-Doebner Condensation: A highly efficient reaction between an aldehyde and an active methylene compound like malonic acid.[9][10]
-
The Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde with an acid anhydride.[11][12]
-
The Heck Reaction: A versatile palladium-catalyzed cross-coupling of an aryl halide with an alkene.[13][14]
-
The Wittig Reaction: A reliable method for forming alkenes from aldehydes and phosphorus ylides.[15][16]
The choice of pathway depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance for specific reaction conditions.[13]
Caption: Key synthetic routes to this compound.
Detailed Synthesis Pathways and Protocols
Knoevenagel-Doebner Condensation
This is often the preferred method due to its high efficiency, operational simplicity, and use of relatively mild conditions.[17] The reaction involves the condensation of 2,3-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically a mixture of pyridine and piperidine. The reaction proceeds via a nucleophilic addition followed by dehydration and subsequent decarboxylation.[9][18]
Causality & Expertise: Pyridine serves as both the solvent and a mild base, while a catalytic amount of piperidine is used to generate the more nucleophilic malonate anion required for the initial attack on the aldehyde.[19] The Doebner modification, using pyridine and a carboxylic acid-containing methylene compound (malonic acid), facilitates a spontaneous decarboxylation following the condensation, directly yielding the desired α,β-unsaturated acid.[9][10] This one-pot process is highly advantageous.
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Experimental Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (approx. 2 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (approx. 0.1 eq, or 3-4 drops).
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously. Evolution of carbon dioxide should be observed.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and concentrated hydrochloric acid (approx. 2-3 volumes of the pyridine used) to neutralize the pyridine and precipitate the product.[13]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.
-
Dry the crude product and recrystallize from an ethanol/water mixture to yield pure trans-2,3-difluorocinnamic acid.
Perkin Reaction
The Perkin reaction is a classic, solvent-free method that involves heating the aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[12][20] For this synthesis, 2,3-difluorobenzaldehyde is reacted with acetic anhydride in the presence of anhydrous potassium or sodium acetate.[21]
Causality & Expertise: The acetate salt acts as the base, deprotonating acetic anhydride to form an enolate carbanion.[11][22][23] This carbanion then attacks the aldehyde. The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps.[17][24] While robust, the high temperatures can sometimes lead to side product formation, making purification more challenging than in the Knoevenagel method.[4]
Experimental Protocol:
-
Combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, anhydrous potassium acetate (1.0 eq) in a round-bottom flask fitted with a reflux condenser protected by a calcium chloride drying tube.[13][24]
-
Heat the mixture in an oil bath to 180 °C and maintain a steady reflux for 5-8 hours.[13]
-
Allow the reaction mixture to cool to approximately 100 °C and cautiously pour it into 100 mL of water to hydrolyze the unreacted acetic anhydride.
-
Boil the resulting aqueous mixture for 15 minutes. If the solution is colored, add a small amount of activated charcoal and continue boiling for another 10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any resinous by-products.
-
Acidify the hot filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).
Heck Reaction
The Mizoroki-Heck reaction provides a powerful and versatile route using a palladium catalyst to couple an aryl halide with an alkene.[14][25] In this case, 1-bromo-2,3-difluorobenzene is reacted with acrylic acid.
Causality & Expertise: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the acrylic acid and subsequent β-hydride elimination to release the product and regenerate the catalyst.[26] A base, typically triethylamine, is required to neutralize the HBr formed during the reaction. The choice of phosphine ligands (e.g., triphenylphosphine) is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency.[13] This method is advantageous for its high stereoselectivity, typically yielding the trans-isomer.[14]
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,3-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 2.5 eq).
-
Seal the flask and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.[27]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure trans-2,3-difluorocinnamic acid.
Wittig Reaction
The Wittig reaction offers high reliability for alkene synthesis by reacting an aldehyde with a phosphorus ylide.[28] This pathway involves the reaction of 2,3-difluorobenzaldehyde with an ylide containing an ester group, such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis.
Causality & Expertise: The mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then fragments to form the alkene and triphenylphosphine oxide.[15][16] The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.[29] Using a stabilized ylide (one with an electron-withdrawing group like an ester) generally favors the formation of the (E)-alkene (trans-isomer), which is typically desired.[16] A subsequent hydrolysis step is necessary to convert the resulting ethyl cinnamate to the final cinnamic acid.
Experimental Protocol:
Step 1: Wittig Olefination
-
In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be confirmed by TLC.[29]
-
Remove the solvent under reduced pressure.
-
Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide by-product.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate to yield the crude ethyl 2,3-difluorocinnamate. This can be purified by chromatography if necessary.
Step 2: Saponification (Hydrolysis)
-
Dissolve the crude ethyl 2,3-difluorocinnamate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold 2M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize to obtain pure trans-2,3-difluorocinnamic acid.
Comparative Analysis of Synthesis Pathways
| Feature | Knoevenagel-Doebner | Perkin Reaction | Heck Reaction | Wittig Reaction |
| Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo-2,3-difluorobenzene | 2,3-Difluorobenzaldehyde |
| Key Reagents | Malonic acid, Pyridine | Acetic anhydride, K-acetate | Acrylic acid, Pd catalyst | Phosphorus ylide |
| Conditions | Moderate heat (110 °C) | High heat (180 °C) | Moderate heat (100-120 °C) | Room temp (step 1) |
| Typical Yield | 75-90%[13] | 60-75%[13] | 75-95%[13] | 70-85% (over 2 steps) |
| Advantages | High yield, one-pot, mild conditions | Solvent-free, classic method | High stereoselectivity, versatile | Mild conditions (step 1), reliable |
| Disadvantages | Use of pyridine (odor, removal) | High temp, potential by-products[4] | Cost of Pd catalyst, inert atmosphere | Two steps, stoichiometric by-product |
| References | [9][13][17] | [4][12][13] | [13][14][25] | [16][17][29] |
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for verifying the successful synthesis of the target compound.
| Property | Value |
| CAS Number | 207981-48-4[30] |
| Molecular Formula | C₉H₆F₂O₂[30][31] |
| Molecular Weight | 184.14 g/mol [30][31] |
| Appearance | White to off-white solid |
| Melting Point | Data for isomers: 2-fluoro (178-180 °C), 2,4-difluoro (216-218 °C)[32] |
| ¹H NMR, ¹³C NMR, IR | Spectra should be consistent with the proposed structure[33] |
Conclusion
The synthesis of this compound can be successfully achieved through several established methodologies. For general laboratory-scale synthesis, the Knoevenagel-Doebner condensation offers an optimal balance of high yield, operational simplicity, and relatively mild conditions. The Heck reaction is an excellent alternative, particularly when high stereoselectivity for the trans-isomer is critical and the corresponding aryl halide is readily available. The Perkin and Wittig reactions remain viable, robust alternatives that are well-documented in the chemical literature. The selection of the most appropriate pathway will ultimately be guided by the specific constraints and objectives of the research or development program, including cost, scale, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols to enable scientists to produce this valuable fluorinated intermediate with confidence.
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- Exactitude Consultancy. This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032.
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- ResearchGate. (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- SATHEE. Chemistry Perkin Reaction Mechanism.
- ResearchGate. The Perkin Reaction and Related Reactions.
- Physics Wallah. Reaction Mechanism of Perkin Condensation.
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- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
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- University of Missouri–St. Louis. A Solvent Free Wittig Reaction.
- Finetech Industry Limited. This compound | CAS: 207981-48-4.
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- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
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- mzCloud. trans 3 4 Difluorocinnamic acid.
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- National Institutes of Health. Cinnamic Acid Derivatives and Their Biological Efficacy.
- National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- The Pharma Innovation Journal. Cinnamic acid derivatives.
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mechanism of 2,3-Difluorocinnamic acid synthesis
An In-depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve lipophilicity, and alter binding affinities, making fluorinated synthons highly valuable.[1] Among these, this compound stands out as a critical intermediate. Its unique substitution pattern on the aromatic ring provides a scaffold for developing novel pharmaceuticals, agrochemicals, and advanced materials.[1]
This technical guide provides a comprehensive exploration of the core synthetic methodologies for preparing this compound. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental choices and process optimization. The protocols described are designed as self-validating systems, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 207981-48-4 | [2] |
| Molecular Formula | C₉H₆F₂O₂ | [2][3] |
| Molecular Weight | 184.14 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not specified; analogous compounds range from 178-218 °C | [5] |
| IUPAC Name | (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid | [3] |
Core Synthetic Methodologies
Several robust and well-established synthetic pathways can be employed for the preparation of this compound. The most prominent routes are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Mizoroki-Heck reaction. Each offers distinct advantages concerning starting materials, reaction conditions, and scalability.
The Perkin Reaction: A Classic Condensation Route
The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone method for synthesizing α,β-unsaturated aromatic acids.[6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[6][7]
Mechanism of Action
The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by the basic alkali salt catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps involving proton transfer, intramolecular acylation, and elimination ultimately yield the α,β-unsaturated cinnamic acid derivative.[7] The requirement for an acid anhydride with at least two alpha-hydrogens is a critical mechanistic constraint.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing cinnamic acids via the Perkin reaction.[8][9]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5-3.0 eq), and anhydrous potassium or sodium acetate (1.0-2.0 eq).[8][9][10]
-
Reaction Execution: Heat the reaction mixture in an oil bath to 160-180 °C for 4-8 hours.[9][11] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Allow the mixture to cool slightly (to approx. 100 °C) and pour it cautiously into a beaker containing water to hydrolyze the unreacted acetic anhydride.[9]
-
Purification:
-
Neutralize the mixture with an aqueous solution of sodium carbonate or hydroxide. This converts the product into its water-soluble sodium salt.[8][10]
-
Perform a steam distillation or solvent extraction to remove any unreacted aldehyde.[9][10]
-
Treat the aqueous solution with activated charcoal and filter while hot to remove colored impurities.[8]
-
Acidify the clear, hot filtrate with concentrated hydrochloric acid until precipitation of the product is complete.
-
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the solid this compound by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[8][12]
Knoevenagel-Doebner Condensation: An Efficient Alternative
The Knoevenagel condensation, particularly the Doebner modification, is a highly efficient and widely used method for synthesizing α,β-unsaturated carboxylic acids.[9][13] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine, often with a co-catalyst like piperidine.[12][13][14] The reaction proceeds via condensation followed by an in-situ decarboxylation.[9]
Mechanism of Action
The base (piperidine) deprotonates the malonic acid to form a nucleophilic enolate. This enolate attacks the aldehyde, leading to an aldol-type adduct. Subsequent dehydration yields an unsaturated dicarboxylic acid intermediate. Under the reaction conditions (refluxing pyridine), this intermediate readily undergoes decarboxylation to afford the final cinnamic acid product.[13]
Detailed Experimental Protocol
This protocol is based on well-established Doebner modification procedures.[9][12]
-
Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1-1.2 eq) in pyridine, which acts as both solvent and catalyst.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide gas indicates the progression of the decarboxylation step. Monitor the reaction's completion by TLC.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 volumes relative to the pyridine used). This neutralizes the pyridine and precipitates the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water to remove pyridine hydrochloride and other water-soluble impurities. The crude product can be dried and then recrystallized from an ethanol/water mixture to yield pure this compound.[12]
Mizoroki-Heck Reaction: A Palladium-Catalyzed Approach
The Mizoroki-Heck reaction is a powerful and versatile tool for forming carbon-carbon bonds, specifically for the arylation of alkenes.[15][16] This palladium-catalyzed cross-coupling reaction provides an efficient route to cinnamic acid derivatives from an aryl halide and acrylic acid, typically exhibiting high trans-selectivity.[12][15]
Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,3-difluorobenzene) to form an arylpalladium(II) complex.
-
Olefin Coordination and Insertion: Acrylic acid coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the aryl-palladium bond. This step typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond.[17][18]
-
β-Hydride Elimination: A palladium-hydride species is eliminated from the intermediate, forming the C=C double bond of the final product. This step dictates the trans stereochemistry.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the base (e.g., triethylamine), which neutralizes the generated H-X, completing the cycle.[18]
Detailed Experimental Protocol
This is a general procedure based on established Heck reaction protocols.[9][12]
-
Inert Atmosphere Setup: To a Schlenk flask or a sealed reaction vessel, add the aryl halide (1-bromo- or 1-iodo-2,3-difluorobenzene, 1.0 eq), acrylic acid (1.2-1.5 eq), the palladium catalyst (e.g., palladium(II) acetate, 1-3 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-6 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add an anhydrous solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, followed by the base (e.g., triethylamine, 2.0-3.0 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-140 °C for 6-24 hours under the inert atmosphere. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 3 M HCl to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with water to remove salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[12]
Comparative Analysis of Synthetic Routes
The choice of synthetic method depends on factors such as starting material availability, required scale, cost, and tolerance for specific reagents and conditions.
| Feature | Perkin Reaction | Knoevenagel-Doebner | Mizoroki-Heck Reaction |
| Aryl Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo/Iodo-2,3-difluorobenzene |
| C₂ Source | Acetic Anhydride | Malonic Acid | Acrylic Acid |
| Key Reagents/Catalyst | Alkali Acetate | Pyridine/Piperidine | Palladium Catalyst, Base |
| Typical Yields | Moderate to Good[19] | Good to Excellent[14][20] | Good to Excellent |
| Stereoselectivity | Primarily trans isomer | Primarily trans isomer | High trans selectivity[15] |
| Advantages | Classical, well-understood, avoids expensive catalysts | High efficiency, mild conditions, CO₂ is the only byproduct | High functional group tolerance, high stereoselectivity |
| Disadvantages | High temperatures required, potential for side reactions[11][20] | Use of large amounts of noxious pyridine (can be mitigated)[14] | Expensive and toxic palladium catalyst, requires inert atmosphere |
Conclusion
The synthesis of this compound can be successfully achieved through several well-established organic reactions. The Knoevenagel-Doebner condensation often represents the most practical and efficient choice for laboratory-scale synthesis, offering high yields under relatively mild conditions from the readily available 2,3-difluorobenzaldehyde. The Perkin reaction serves as a robust, classical alternative, though it requires higher temperatures. For syntheses where the corresponding aryl halide is a more accessible starting material, or when high stereoselectivity is paramount, the Mizoroki-Heck reaction provides a powerful, modern approach, despite the higher cost associated with the palladium catalyst. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program.
References
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). National Institutes of Health (NIH). [Link]
- Chemistry Perkin Reaction Mechanism. (n.d.).
- Cinnamic acid. (n.d.). Wikipedia. [Link]
- Perkin reaction. (n.d.). Wikipedia. [Link]
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032. (n.d.). LinkedIn. [Link]
- Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids... (n.d.).
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). UNS Journal. [Link]
- Preparation of cinnamic acid (Perkin condens
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. [Link]
- Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023). YouTube. [Link]
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry. [Link]
- Perkin Reaction Mechanism. (n.d.).
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. [Link]
- Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]
- A Solvent Free Wittig Reaction. (n.d.). University of Colorado Denver. [Link]
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- Wittig reaction. (n.d.). Wikipedia. [Link]
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health (NIH). [Link]
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Spectroscopic Unveiling of 2,3-Difluorocinnamic Acid: A Technical Guide for Researchers
An In-depth Analysis of Predicted NMR and IR Spectroscopic Data for a Key Fluorinated Intermediate
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2,3-Difluorocinnamic acid stands as a valuable synthetic intermediate. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering a foundational resource for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering insights into its electronic environment.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Hα (vinylic) | 6.45 - 6.55 | Doublet | JHα-Hβ ≈ 16.0 |
| Hβ (vinylic) | 7.70 - 7.80 | Doublet | JHβ-Hα ≈ 16.0 |
| H4 (aromatic) | 7.25 - 7.35 | Multiplet | |
| H5 (aromatic) | 7.10 - 7.20 | Multiplet | |
| H6 (aromatic) | 7.40 - 7.50 | Multiplet | |
| COOH | 12.0 - 13.0 | Broad Singlet |
Interpretation of the Predicted ¹H NMR Spectrum:
The two vinylic protons, Hα and Hβ, are expected to appear as doublets with a large coupling constant (around 16.0 Hz), which is characteristic of a trans configuration of the double bond. The downfield shift of Hβ relative to Hα is attributed to the deshielding effect of the adjacent carboxylic acid group. The aromatic protons (H4, H5, and H6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| Cα | 118 - 122 |
| Cβ | 142 - 146 |
| C1 | 125 - 129 |
| C2 (C-F) | 150 - 154 (doublet, ¹JC-F) |
| C3 (C-F) | 148 - 152 (doublet, ¹JC-F) |
| C4 | 124 - 128 (doublet, JC-F) |
| C5 | 115 - 119 (doublet, JC-F) |
| C6 | 127 - 131 (doublet, JC-F) |
Interpretation of the Predicted ¹³C NMR Spectrum:
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The vinylic carbons, Cα and Cβ, will be in the alkene region of the spectrum. The aromatic carbons will show distinct chemical shifts influenced by the fluorine substituents. Notably, the carbons directly bonded to fluorine (C2 and C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The other aromatic carbons will also likely exhibit smaller C-F couplings.
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is highly sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F2 | -135 to -145 | Multiplet |
| F3 | -140 to -150 | Multiplet |
Interpretation of the Predicted ¹⁹F NMR Spectrum:
The two fluorine atoms are expected to have distinct chemical shifts due to their different positions on the aromatic ring. They will likely appear as complex multiplets due to coupling with each other (³JF-F) and with the neighboring aromatic protons.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic & vinylic) | 3000 - 3100 | Medium |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (alkene) | 1620 - 1640 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |
| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |
Interpretation of the Predicted IR Spectrum:
The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching band of the carboxylic acid, a result of hydrogen bonding. A strong, sharp absorption corresponding to the C=O stretch will also be a key diagnostic peak. The spectrum will also feature characteristic absorptions for the C=C bonds of the alkene and the aromatic ring. The strong C-F stretching vibrations will be present in the fingerprint region.
Experimental Protocols: A General Approach
While specific experimental data for this compound is not presented, the following are generalized, step-by-step methodologies for acquiring high-quality NMR and IR data for a solid organic compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width, number of scans, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the appropriate spectral width and reference frequency for fluorine.
-
Process the data as with the other nuclei.
-
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizing the Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the predicted NMR and IR data offers a valuable starting point for the identification and characterization of this important fluorinated compound. As experimental data becomes available, it will be crucial to compare it with the theoretical predictions presented here to further refine our understanding of the structure-property relationships of this molecule.
References
Due to the predictive nature of the data, this guide does not cite experimental sources for the spectra of this compound. The interpretation is based on established principles of NMR and IR spectroscopy and computational chemistry software.
Introduction: The Emerging Significance of 2,3-Difluorocinnamic Acid
An In-Depth Technical Guide to the Solubility of 2,3-Difluorocinnamic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound, a halogenated derivative of the naturally occurring cinnamic acid, is a molecule of growing interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring can significantly alter the physicochemical and biological properties of the parent molecule.[1][2] These modifications, including changes in acidity, lipophilicity, and metabolic stability, make fluorinated compounds like this compound attractive building blocks for the synthesis of novel therapeutic agents and advanced materials.[1][3] In drug development, for instance, such derivatives have shown promise in the creation of anti-inflammatory drugs and anticancer agents.[4][5][6]
A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data is critical for a wide range of applications, from designing synthetic routes and purification strategies to developing formulations for preclinical and clinical studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its expected behavior and a detailed protocol for its experimental determination. While extensive quantitative solubility data for this compound is not yet widely available in the public domain, this guide will leverage data from structurally related compounds to provide a robust framework for researchers.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The introduction of two fluorine atoms at the 2 and 3 positions of the cinnamic acid phenyl ring induces significant electronic and steric effects that influence its interactions with solvent molecules.
| Property | Value/Information | Source |
| CAS Number | 207981-48-4 | [7] |
| Molecular Formula | C₉H₆F₂O₂ | [7] |
| Molecular Weight | 184.14 g/mol | [7] |
| Appearance | Typically a white to off-white solid | [5] |
| Melting Point | Data not consistently available; related difluorocinnamic acid isomers melt in the range of 194-218 °C | [8] |
| pKa | Expected to be lower (more acidic) than unsubstituted cinnamic acid due to the electron-withdrawing nature of fluorine. | [4] |
The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid group (resulting in a lower pKa) and alter the molecule's polarity and hydrogen bonding capabilities.[4] These changes are pivotal in determining how this compound interacts with different classes of organic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and thermodynamics. The solubility of a solid in a liquid is a thermodynamic equilibrium process, and the extent of dissolution depends on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Key factors influencing the solubility of this compound in organic solvents include:
-
Solvent Polarity : Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. Given the polar nature of the carboxylic acid group and the influence of the fluorine atoms, this compound is expected to exhibit greater solubility in polar solvents.
-
Hydrogen Bonding : The carboxylic acid moiety of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.
-
Temperature : The solubility of most solid compounds in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
Based on these principles and data from related compounds like mefenamic acid, it can be inferred that this compound will likely show high solubility in dipolar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide), moderate solubility in polar protic solvents (e.g., ethanol, methanol), and poor solubility in nonpolar aprotic solvents (e.g., hexane, toluene).[9]
Experimental Determination of Solubility: A Validated Protocol
Given the limited availability of public data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[10][11]
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation :
-
Once equilibrium is established, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification of Solute Concentration :
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted samples using a validated analytical technique. Common methods for quantifying carboxylic acids include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred for its specificity and sensitivity.[12][13]
-
UV-Vis Spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and there are no interfering substances. A calibration curve must be generated.
-
Gravimetric analysis , where the solvent is evaporated and the mass of the remaining solid is determined, can also be used, particularly for less volatile solvents.[14]
-
-
-
Calculation of Solubility :
-
From the concentration determined in the diluted sample, calculate the original concentration in the saturated supernatant.
-
Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).
-
Experimental Workflow Diagram
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. files.core.ac.uk [files.core.ac.uk]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Crystal Structure of 2,3-Difluorocinnamic Acid: A Predictive and Methodological Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing molecular conformation, lipophilicity, and metabolic stability. 2,3-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, represents a valuable scaffold in medicinal chemistry. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive methodological framework for the crystal structure analysis of this compound. In the absence of a publicly available crystal structure for this specific isomer, we present a predictive analysis of its likely crystallographic parameters and intermolecular interactions, grounded in the established crystal structures of its close analogues, notably 2,3-difluorobenzoic acid and other difluorocinnamic acid isomers. This document serves as a practical roadmap for researchers undertaking the crystallographic characterization of this and similar fluorinated compounds.
Introduction: The Significance of Fluorine in Crystal Engineering
The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can dramatically alter the physicochemical and biological properties of a molecule. In the solid state, these properties translate into a diverse array of intermolecular interactions that govern crystal packing, polymorphism, and ultimately, the bulk properties of the material, including solubility and bioavailability.
Cinnamic acids and their derivatives are a class of compounds with a wide range of pharmacological activities. The difluorination of the phenyl ring, as in this compound, is anticipated to introduce significant changes in its electronic distribution and conformational preferences, which in turn will dictate its supramolecular assembly in the crystalline state. A thorough understanding of this assembly through single-crystal X-ray analysis is therefore not merely an academic exercise but a critical step in harnessing the full potential of this molecule in drug development.
This guide will first delineate a robust, field-proven protocol for the determination of the crystal structure of this compound. Subsequently, it will leverage the known crystal structure of the closely related 2,3-difluorobenzoic acid to provide an expert predictive analysis of the expected crystal packing and intermolecular interactions for this compound.
Experimental Workflow for Crystal Structure Determination
The elucidation of a molecular crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic positions and thermal parameters. The following protocol is a self-validating system designed to ensure the acquisition of high-quality crystallographic data.
Step-by-Step Experimental Protocol
-
Crystal Growth:
-
Rationale: The cornerstone of a successful crystal structure determination is the availability of a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). The choice of solvent is critical and is often determined empirically.
-
Procedure:
-
Dissolve a small amount of this compound in a variety of solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) to determine its solubility.
-
Prepare saturated or near-saturated solutions of this compound in the most promising solvents.
-
Employ slow evaporation as the primary crystallization technique. Cover the vials containing the solutions with parafilm and pierce a few small holes to allow for the gradual escape of the solvent.
-
Store the vials in a vibration-free environment at a constant temperature.
-
Monitor the vials regularly for the formation of single crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal must be carefully mounted on the goniometer head of the diffractometer to ensure it remains stationary during data collection.
-
Procedure:
-
Select a well-formed, transparent crystal with sharp edges under a polarizing microscope.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Mount the cryoloop on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector (e.g., a CCD or CMOS detector).
-
Perform an initial set of short-exposure frames to determine the unit cell parameters and the crystal system.
-
Proceed with a full data collection strategy, ensuring high completeness and redundancy of the data.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and subsequently refine a model of the crystal structure.
-
Procedure:
-
Integrate the raw diffraction images and reduce the data to a set of structure factors using appropriate software (e.g., CrysAlisPro, SAINT).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.
-
Validate the final structure using software such as PLATON or CheckCIF.
-
-
Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.
Predictive Analysis of the Crystal Structure of this compound
In the absence of a published crystal structure for this compound, we can formulate a robust hypothesis regarding its crystal packing and intermolecular interactions by examining its closest structural analogue for which crystallographic data is available: 2,3-difluorobenzoic acid.[1][2]
Anticipated Crystallographic Parameters
Based on the crystal structure of 2,3-difluorobenzoic acid, we can anticipate the following for this compound:
| Parameter | Predicted Value/Feature for this compound | Rationale based on 2,3-Difluorobenzoic Acid[1][2] |
| Crystal System | Monoclinic | This is a common crystal system for small organic molecules. |
| Space Group | P2₁/c | This centrosymmetric space group is very common for carboxylic acids that form hydrogen-bonded dimers. |
| Z (Molecules per unit cell) | 4 | Consistent with the P2₁/c space group and the formation of dimers. |
| Primary Supramolecular Synthon | Centrosymmetric carboxylic acid dimer | The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, leading to the highly probable formation of the robust R²₂(8) hydrogen-bonded dimer. |
Predicted Intermolecular Interactions
The supramolecular architecture of crystalline this compound will be dictated by a hierarchy of intermolecular interactions.
-
O-H···O Hydrogen Bonds: The most dominant interaction will undoubtedly be the hydrogen bonding between the carboxylic acid groups of two neighboring molecules, forming a centrosymmetric dimer. This is a highly prevalent and stable motif in the crystal structures of carboxylic acids.
-
Weak C-H···O and C-H···F Interactions: The crystal structure of 2,3-difluorobenzoic acid reveals the presence of weak C-H···O and C-H···F interactions that link the hydrogen-bonded dimers into a three-dimensional network.[1][2] It is highly probable that similar interactions will be observed in the crystal structure of this compound. The aromatic and vinylic C-H groups can act as hydrogen bond donors to the carbonyl oxygen and the fluorine atoms of adjacent molecules.
-
π-π Stacking: The presence of the aromatic ring in this compound suggests the possibility of π-π stacking interactions between the phenyl rings of adjacent molecules. The extent and geometry of this stacking will be influenced by the steric hindrance and electrostatic effects of the fluorine substituents.
-
Halogen···Halogen Interactions: While less common, weak F···F interactions between neighboring molecules might also play a role in the overall crystal packing.
Figure 2: Predicted hierarchy of intermolecular interactions in the crystal lattice of this compound.
Conclusion and Future Outlook
While a definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its analysis. The presented experimental protocol offers a clear and validated pathway for obtaining high-quality crystallographic data. Furthermore, the predictive analysis, grounded in the known structure of 2,3-difluorobenzoic acid, offers valuable insights into the expected supramolecular architecture of this compound. The anticipated formation of strong carboxylic acid dimers, supplemented by weaker C-H···O, C-H···F, and π-π interactions, provides a solid starting point for the interpretation of future experimental results.
The elucidation of the crystal structure of this compound will not only contribute to the fundamental understanding of fluorine's role in crystal engineering but will also provide crucial structural information for the rational design of its derivatives as potential therapeutic agents. This knowledge will empower researchers to modulate its solid-state properties, such as solubility and polymorphism, thereby accelerating the drug development process.
References
- Knapik, A. A., et al. (2008). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o466. [Link]
- PubChem. (n.d.). 2,6-Difluorocinnamic acid. National Center for Biotechnology Information.
- ScienceOpen. (n.d.). 2,3-Difluorobenzoic acid.
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A Technical Guide to 2,3-Difluorocinnamic Acid: Commercial Availability and Purity for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a crucial building block in the synthesis of novel pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in drug discovery.[1] This guide provides a comprehensive overview of the commercial availability of this compound, typical purity grades, and the underlying synthetic and analytical considerations that are critical for its effective use in research and development.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches is a critical parameter for researchers, as impurities can lead to misleading biological data and complications in subsequent synthetic steps. The compound is typically offered in several purity grades, with the most common being ≥98%.
| Supplier Type | Typical Purity Grades Offered | Common Analytical Methods for Purity Verification |
| Major Chemical Suppliers | ≥98%, 99% | HPLC, NMR |
| Research Chemical Boutiques | Custom purities available upon request | HPLC, NMR, Elemental Analysis |
| Bulk and Custom Synthesis Providers | 95%, ≥98% | HPLC, GC |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the specific purity and the methods used for its determination.
Synthetic Routes and Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. Understanding the common methods of its preparation is key to anticipating potential impurities. The three primary synthetic pathways are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.[2]
Knoevenagel-Doebner Condensation
This is a widely used method for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aromatic aldehyde (2,3-difluorobenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine with a catalytic amount of piperidine.[3][4]
Reaction: 2,3-Difluorobenzaldehyde + Malonic Acid → this compound
Potential Impurities:
-
cis-2,3-Difluorocinnamic acid: The geometric isomer is a common impurity, though the trans isomer is thermodynamically favored.
-
Unreacted 2,3-Difluorobenzaldehyde: Incomplete reaction can lead to residual starting material.
-
Unreacted Malonic Acid: Excess malonic acid may remain in the crude product.
-
By-products from side reactions: Depending on the reaction conditions, other condensation products may form in minor amounts.
Experimental Protocol: Knoevenagel-Doebner Condensation
-
To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 115-120 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure trans-2,3-Difluorocinnamic acid.
-
Dry the purified product under vacuum.[3]
Caption: Knoevenagel-Doebner Condensation Workflow.
Perkin Reaction
The Perkin reaction is another classic method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate).[5][6]
Reaction: 2,3-Difluorobenzaldehyde + Acetic Anhydride → this compound
Potential Impurities:
-
Mixed anhydrides: Formation of mixed anhydrides can lead to side products.
-
Unreacted 2,3-Difluorobenzaldehyde and Acetic Anhydride: Incomplete reaction will leave starting materials.
-
Decarboxylation by-products: Under the high temperatures often required, some decarboxylation of the product may occur.
Experimental Protocol: Perkin Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heat the mixture in an oil bath at approximately 180°C for 5-8 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the crude product by filtration, wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol/water to yield the pure product.[2]
Sources
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A Comprehensive Technical Guide to the Safe Handling and Storage of 2,3-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 2,3-Difluorocinnamic acid, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and recommendations are grounded in established safety principles and an understanding of the unique properties of fluorinated organic compounds. The objective is to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.
Compound Identification and Properties
A foundational aspect of safe handling is a thorough understanding of the substance's identity and physicochemical properties.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | trans-2,3-Difluorocinnamic acid | [2] |
| CAS Number | 207981-48-4 | [2][3] |
| Molecular Formula | C₉H₆F₂O₂ | [2][3] |
| Molecular Weight | 184.14 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in alcohol and ether solvents; insoluble in water.[4] | [4] |
Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
The signal word for this compound is Warning .[1][2]
Risk Mitigation and Control Measures
A multi-layered approach to risk control is essential, encompassing engineering controls, personal protective equipment, and administrative controls.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All work involving the handling of this compound as a powder or in solution should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye Protection: Chemical splash goggles are the minimum requirement.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves should be worn. The selection of glove material should be based on the solvent being used and the manufacturer's compatibility data.[7] Given the skin irritation hazard, double-gloving is a prudent practice.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[7] For larger-scale operations, a chemical-resistant apron may be necessary.[7]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a respirator may be required.[7] A dust mask (e.g., N95) is recommended when handling the powder to prevent inhalation.[8][9]
Administrative Controls
These are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be developed and readily available to all personnel.[7]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.[7]
-
Working Alone: Avoid working with hazardous chemicals, including this compound, when alone in the laboratory.[7]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[8][10] Do not eat, drink, or smoke in areas where chemicals are handled.[8][10]
Detailed Handling and Storage Protocols
Adherence to systematic procedures is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound.
Caption: A typical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.[8]
-
Weighing: When weighing the solid, do so in a fume hood and take care to minimize the generation of dust.[10]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions in a fume hood.
-
Post-Handling: After handling, wash hands thoroughly.[8][10] Clean and decontaminate all work surfaces and equipment.
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[7]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][10]
-
Incompatibilities: Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[7]
Emergency Procedures
In the event of an exposure or spill, a prompt and informed response is critical.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, seek medical attention.[2]
-
Skin Contact: If on skin, wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
-
Minor Spills: For small spills, absorb with an inert material and place it into a suitable disposal container.[10]
-
Major Spills: For larger spills, evacuate the area and prevent the spread of the material. Only trained personnel with appropriate PPE should attempt to clean up the spill.
-
General: Avoid generating dust during cleanup.[10]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]
-
Waste Containers: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Route: Waste material should be disposed of through an approved waste disposal plant.[2][10]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical flow for the disposal of this compound waste.
Conclusion
This compound is a valuable compound for research and development. However, its hazardous properties necessitate a thorough understanding and implementation of safe handling and storage practices. By adhering to the guidelines outlined in this document, researchers and scientists can minimize their risk of exposure and maintain a safe and productive laboratory environment.
References
- Milner, P. J., et al. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Milner, P. J., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
- Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.
- Milner, P. J., et al. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks.
- PubChem. (n.d.). trans-3,5-Difluorocinnamic acid.
- ChemBK. (2024, April 9). trans-3,5-difluorocinnamic acid.
- CAS. (n.d.). 2-Fluoro-3-phenyl-2-propenoic acid. CAS Common Chemistry.
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- 6. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
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electrophilic substitution reactions of 2,3-Difluorocinnamic acid
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Difluorocinnamic Acid: A Predictive Analysis
Abstract
Fluorinated cinnamic acids are a class of organic compounds with significant potential in medicinal chemistry and materials science, where the inclusion of fluorine atoms can profoundly alter physicochemical and biological properties such as metabolic stability and bioactivity.[1] This technical guide provides a comprehensive theoretical framework and predictive analysis for the electrophilic aromatic substitution (EAS) reactions of this compound. Due to a lack of specific experimental data in the current literature for this substrate, this document synthesizes established principles of physical organic chemistry to forecast regiochemical outcomes. We will analyze the competing and cooperative directing effects of the two fluorine atoms and the vinylacrylic acid substituent to predict the most probable sites of electrophilic attack. This guide serves as a foundational resource for researchers and drug development professionals planning the synthesis and functionalization of this and related polysubstituted aromatic compounds.
Part 1: Introduction to this compound
This compound is a trisubstituted benzene derivative featuring two vicinal fluorine atoms and a cinnamic acid moiety. This combination of functionalities makes it an intriguing building block for the synthesis of novel pharmaceutical agents and advanced materials. The electronic properties of the aromatic ring are significantly modulated by the strong inductive effect of the fluorine atoms and the electron-withdrawing nature of the conjugated side chain.
The synthesis of this compound typically proceeds via a condensation reaction, such as the Knoevenagel condensation, from its corresponding aldehyde precursor, 2,3-difluorobenzaldehyde.[2][3][4] Understanding the reactivity of the aromatic core of this compound is critical for its further elaboration into more complex molecular architectures.
Part 2: Theoretical Framework for Regioselectivity
The regioselectivity of electrophilic aromatic substitution on a polysubstituted ring is determined by the interplay of the electronic (inductive and resonance) and steric effects of the existing substituents.[5][6] In the case of this compound, we must consider the directing effects of three distinct groups.
Analysis of Substituent Effects
-
The Vinylacrylic Acid Group (-CH=CHCOOH): This group, attached at C1, is a powerful electron-withdrawing group (EWG) due to the combined inductive effect of the carboxylic acid and the resonance delocalization across the conjugated π-system. As with other EWGs containing carbonyls (e.g., -CHO, -COOH), it strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director .[7][8] Therefore, the vinylacrylic acid group directs incoming electrophiles to the C5 position.
-
Fluorine Substituents (-F): Halogens, including fluorine, present a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M or +R effect). This resonance donation stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack.[9][10][11] Consequently, fluorine is an ortho, para-director , despite being a deactivating group.[7]
-
The fluorine at C2 directs incoming electrophiles to its ortho position (C3, already substituted) and its para position, C5 .
-
The fluorine at C3 directs incoming electrophiles to its ortho position (C2, already substituted; and C4) and its para position, C6 .
-
Predicting the Consensus Position for Electrophilic Attack
When the directing effects of multiple substituents are analyzed, they can either be reinforcing (cooperative) or antagonistic.[5] For this compound, the directing influences converge on a single position.
-
Vinylacrylic Acid (-CH=CHCOOH) at C1: Directs to C5 (meta).
-
Fluorine at C2: Directs to C5 (para).
-
Fluorine at C3: Directs to C4 and C6 (ortho/para).
The directing vectors from the C1 and C2 substituents strongly reinforce each other, pointing unequivocally to the C5 position . The C4 and C6 positions are only weakly activated by the C3 fluorine and are simultaneously deactivated by their ortho/meta relationship to the powerful EWG at C1. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position.
B. Halogenation (e.g., Bromination)
-
Reagents: Bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). [12]The catalyst polarizes the Br-Br bond, creating a potent electrophile.
-
Predicted Product: 5-Bromo-2,3-difluorocinnamic acid.
-
Conditions: Anhydrous conditions are essential. The reaction may require heating to proceed at a reasonable rate.
C. Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are unlikely to be successful. The aromatic ring is severely deactivated by three electron-withdrawing groups, making it not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions. [12][13]Such reactions typically fail on strongly deactivated rings.
Part 4: Exemplary Experimental Protocol (Hypothetical Nitration)
Disclaimer: The following is a hypothetical protocol based on established procedures for the nitration of deactivated aromatic aldehydes and acids. [14][15]It has not been experimentally validated for this compound and must be performed with rigorous safety precautions by qualified personnel.
Objective: To synthesize 2,3-difluoro-5-nitrocinnamic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath. Slowly add 5 mL of fuming HNO₃ via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve 2.0 g of this compound in 10 mL of cold, concentrated H₂SO₄ and cool the solution to 0 °C.
-
Reaction: Add the substrate solution dropwise to the stirred nitrating mixture over 30 minutes, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Purification:
-
Dissolve the crude solid in ethyl acetate.
-
Wash the organic layer with a 5% NaHCO₃ solution to remove residual acids, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity.
Part 5: Predictive Data Summary
The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound based on the theoretical analysis.
| Reaction Type | Reagents & Catalyst | Predicted Major Product | Reaction Feasibility |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2,3-Difluoro-5-nitrocinnamic acid | High (with forcing conditions) |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,3-difluorocinnamic acid | High (with forcing conditions) |
| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-2,3-difluorocinnamic acid | High (with forcing conditions) |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2,3-Difluoro-5-sulfocinnamic acid | Moderate (reversible, may require heat) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No Reaction Expected | Very Low |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | No Reaction Expected | Very Low |
Part 6: Conclusion
References
- Wikipedia.
- CSBSJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
- Organic Chemistry Tutor.
- Quora. Why is cinnamic acid ortho/para directing?. [Link]
- ACS Publications.
- Wikipedia.
- University of Calgary.
- Chemistry LibreTexts. 16.6: Trisubstituted Benzenes - Additivity of Effects. [Link]
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Journal of the National Academy of Sciences of Ukraine. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]
- LabXchange.
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
- PubChem. 2,3-Difluorobenzaldehyde. [Link]
- University of Regensburg. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
- YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]
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Stability of 2,3-Difluorocinnamic Acid: An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a versatile class of compounds, widely recognized for their presence in natural products and their broad spectrum of biological activities.[1] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The substitution of hydrogen with fluorine in the cinnamic acid scaffold can profoundly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability, often leading to enhanced therapeutic efficacy.[2][3] Specifically, 2,3-Difluorocinnamic acid presents a unique substitution pattern on the aromatic ring, which is anticipated to modulate its stability profile under various stress conditions. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule.[2]
This technical guide provides a comprehensive analysis of the stability of this compound under different stress conditions, including thermal, photolytic, pH-mediated hydrolysis, and oxidative stress. By synthesizing foundational chemical principles with insights from studies on related fluorinated aromatic compounds, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust stability studies, predict potential degradation pathways, and develop suitable analytical methods for this promising molecule.
Thermal Stability Profile
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its manufacturing, processing, and storage conditions. For cinnamic acid derivatives, thermal stress can induce decarboxylation and other degradation reactions.
Predicted Thermal Degradation Pathways
Based on studies of cinnamic acid and its derivatives, the primary thermal degradation pathway is expected to be decarboxylation at elevated temperatures.[4] The acrylic acid side chain is the most likely site of initial thermal decomposition. The presence of fluorine atoms on the phenyl ring is hypothesized to increase the overall thermal stability of the molecule due to the high bond energy of the C-F bond.[4] However, the electron-withdrawing nature of the fluorine atoms may also influence the electronic distribution in the molecule, potentially affecting the stability of the side chain.
A plausible, though less common, degradation pathway for fluorinated acrylates involves side-chain reactions and random main-chain scission in polymeric systems.[5] For a small molecule like this compound, the primary concern remains decarboxylation and potential polymerization at very high temperatures.
Caption: Proposed thermal degradation pathways for this compound.
Experimental Protocol for Thermal Stability Assessment
This protocol outlines a forced degradation study to evaluate the thermal stability of this compound in the solid state, in accordance with ICH Q1A(R2) guidelines.[6][7]
Objective: To identify potential thermal degradants and determine the rate of degradation at elevated temperatures.
Materials:
-
This compound (solid powder)
-
Calibrated stability chambers or ovens
-
Amber glass vials
-
Analytical balance
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into separate amber glass vials. Prepare a sufficient number of vials for each temperature condition and time point.
-
Control Sample: Store one vial protected from heat and light at the recommended storage condition (e.g., 2-8 °C) to serve as the time-zero control.
-
Stress Conditions: Place the vials in stability chambers set at elevated temperatures. Recommended temperatures are 40°C, 60°C, and 80°C.[8]
-
Time Points: Withdraw vials at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week). The duration may be extended if no significant degradation is observed.
-
Sample Analysis:
-
At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analyze the solution immediately by a validated stability-indicating HPLC-UV/MS method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point and temperature.
-
Identify the structure of any significant degradation products using mass spectrometry data.
-
Determine the degradation kinetics if sufficient data is obtained.
-
| Stress Condition | Typical Parameters | Purpose |
| Thermal (Solid State) | 40°C, 60°C, 80°C | To assess the impact of heat on the solid drug substance and identify potential degradation products. |
Photostability Evaluation
Photostability is a critical attribute for any drug substance, as exposure to light can lead to degradation, loss of potency, and the formation of potentially toxic byproducts. Cinnamic acid and its derivatives are known to be susceptible to photodegradation.
Predicted Photodegradation Pathways
The primary photodegradation mechanisms for cinnamic acids involve cis-trans isomerization of the double bond and [2+2] cycloaddition to form cyclobutane dimers like truxillic and truxinic acids.[9] The wavelength of UV radiation, typically in the 300-500 nm range, is a key driver of these reactions.
For fluorinated aromatic compounds, photolysis can also lead to defluorination, where a C-F bond is cleaved, resulting in the formation of fluoride ions and hydroxylated derivatives.[10][11] Studies on fluorinated phenols and pharmaceuticals have shown that aryl-F groups can be particularly labile under photolytic stress.[10][11] Therefore, for this compound, we can anticipate a combination of these pathways.
Caption: Predicted photodegradation pathways for this compound.
Experimental Protocol for Photostability Testing
This protocol is designed to assess the photostability of this compound as a drug substance, following ICH Q1B guidelines.[6]
Objective: To determine the intrinsic photostability of this compound and identify any photolytic degradation products.
Materials:
-
This compound (solid powder and in solution)
-
ICH-compliant photostability chamber with a light source emitting both UV-A and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated lux meter and UV-A radiometer.
-
Quartz cells or other UV-transparent containers for solutions.
-
Amber glass vials and aluminum foil for dark controls.
-
HPLC-UV/MS system.
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound powder in a suitable container.
-
Solution State: Prepare a solution of this compound in a relevant solvent (e.g., water, methanol, or a formulation vehicle) at a known concentration (e.g., 1 mg/mL) in quartz cells.
-
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will be placed alongside the exposed samples to monitor for any thermal degradation occurring during the experiment.
-
Light Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Monitor the temperature inside the chamber to ensure it does not rise excessively.
-
-
Time Points: Withdraw samples at appropriate intervals to assess the kinetics of degradation.
-
Sample Analysis:
-
Analyze the exposed samples and dark controls using a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the exposed samples to the dark controls and the time-zero sample to identify photolytic degradation products.
-
-
Data Evaluation:
-
Quantify the loss of this compound and the formation of photoproducts.
-
Propose structures for the major degradation products based on their mass spectral data.
-
Determine if the molecule is photolabile and if any special packaging or handling precautions are required.
-
| Stress Condition | Typical Parameters | Purpose |
| Photolytic | ≥ 1.2 million lux hours (visible) and ≥ 200 W h/m² (UV-A) | To evaluate the effect of light on the drug substance and identify photoproducts. |
Stability across a pH Range (Hydrolysis)
The stability of a drug substance in aqueous solutions at different pH values is crucial for the development of liquid dosage forms and for understanding its behavior in physiological environments. The carboxylic acid and the acrylic double bond in this compound are the primary sites for potential hydrolytic degradation.
Predicted Hydrolytic Degradation Pathways
For cinnamic acid itself, the primary structure is generally stable to hydrolysis under typical conditions. However, the term "hydrolysis" in forced degradation studies often refers to reactions in aqueous acidic and basic solutions, which can catalyze various reactions.[8] For this compound, the main considerations are:
-
Acid-catalyzed hydration: The double bond of the acrylic acid side chain could potentially undergo acid-catalyzed hydration to form a β-hydroxy acid derivative.
-
Base-catalyzed reactions: Under strong basic conditions, other reactions might be induced, although simple hydrolysis of the core structure is less likely. For esters and amides of cinnamic acid, hydrolysis to the parent acid is a primary pathway.[12][13][14]
The electron-withdrawing effect of the two fluorine atoms will increase the acidity of the carboxylic acid group (lower pKa) but may also influence the reactivity of the double bond.
Caption: Potential acid-catalyzed hydration of this compound.
Experimental Protocol for pH Stability Assessment
This protocol describes a forced degradation study to evaluate the stability of this compound in aqueous solutions across a range of pH values.
Objective: To determine the susceptibility of this compound to acid- and base-catalyzed degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Purified water
-
pH meter
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) if it has low aqueous solubility.
-
Prepare test solutions by diluting the stock solution into 0.1 M HCl, 1 M HCl, water (neutral), 0.1 M NaOH, and 1 M NaOH to a final concentration of approximately 1 mg/mL.
-
-
Control Sample: Prepare a solution in water and store it at a cold, protected condition (e.g., 2-8 °C).
-
Stress Conditions:
-
Incubate the test solutions at room temperature and an elevated temperature (e.g., 60°C) to accelerate degradation.[8]
-
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 6, 24, and 48 hours).
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Determine the percentage of this compound remaining at each time point for each pH condition.
-
Identify any degradation products formed and propose their structures.
-
Establish a pH-stability profile for the molecule.
-
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, RT and 60°C | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, RT and 60°C | To investigate degradation in alkaline conditions. |
| Neutral Hydrolysis | Water, RT and 60°C | To assess stability in a neutral aqueous environment. |
Oxidative Stability
Oxidative degradation is a common pathway for the decomposition of pharmaceuticals. The double bond in the acrylic acid side chain of this compound is a potential site for oxidative attack.
Predicted Oxidative Degradation Pathways
The most likely site of oxidative degradation is the carbon-carbon double bond. Strong oxidizing agents can cleave this bond, leading to the formation of an aldehyde and a carboxylic acid. For this compound, this would likely yield 2,3-difluorobenzaldehyde and glyoxylic acid. Other potential oxidation products could include epoxides or diols formed across the double bond.
The presence of fluorine atoms on the aromatic ring generally increases its stability towards oxidation.[15] Therefore, the primary focus of oxidative degradation is the side chain.
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocol for Oxidative Stability Assessment
This protocol details a forced degradation study to evaluate the susceptibility of this compound to oxidative stress.
Objective: To identify potential oxidative degradation products and assess the molecule's stability in the presence of an oxidizing agent.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Suitable solvent (e.g., methanol, acetonitrile, water)
-
Volumetric flasks, pipettes
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add a volume of 3% H₂O₂ to the solution. The reaction can be carried out at room temperature.
-
Control Sample: Prepare a solution of the drug substance in the same solvent without H₂O₂.
-
Time Points: Analyze the solution at various time points (e.g., 0, 2, 6, 24 hours).
-
Sample Analysis:
-
Directly inject the samples into a validated stability-indicating HPLC-UV/MS system.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed sample with the control to identify oxidative degradants.
-
Quantify the extent of degradation.
-
Propose structures for the degradation products based on mass spectral analysis.
-
| Stress Condition | Typical Parameters | Purpose |
| Oxidative | 3% H₂O₂, Room Temperature | To assess the molecule's susceptibility to oxidation. |
Analytical Methodologies for Stability Indicating Studies
A robust, stability-indicating analytical method is essential for accurately quantifying the decrease of the active substance and the increase of degradation products.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the primary technique for stability studies.
-
Column Selection: A reversed-phase C18 column is a good starting point. For separating structurally similar isomers (e.g., cis/trans isomers or positional isomers of degradation products), specialized columns may be necessary. Phenyl-based columns can offer different selectivity for aromatic compounds, and perfluorinated phases might be beneficial for separating mixtures of fluorinated and non-fluorinated compounds.[12][16][17]
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often required to separate the parent compound from its degradation products with varying polarities. Acidifying the mobile phase with formic acid or trifluoroacetic acid can improve peak shape for acidic analytes like this compound.[14]
Detection and Identification
-
UV Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and aid in the initial identification of degradants.
-
Mass Spectrometry (MS): Coupling the HPLC/UPLC system to a mass spectrometer is crucial for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradants.[18][19] Tandem mass spectrometry (MS/MS) can be used to fragment the ions and provide further structural information.[20]
-
Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR): ¹⁹F-NMR is a powerful tool for tracking the fate of fluorinated compounds. It can be used to identify and quantify fluorinated degradation products, especially in complex mixtures, and to confirm whether defluorination has occurred.[10][21]
Caption: A typical analytical workflow for stability studies of this compound.
Conclusion
The stability of this compound is a multifaceted property governed by its inherent chemical structure and the external conditions to which it is exposed. While direct stability data for this specific molecule is not extensively available, a comprehensive understanding can be built by integrating the known degradation pathways of cinnamic acids with the well-documented effects of fluorine substitution on aromatic systems.
This guide has outlined the predicted degradation pathways under thermal, photolytic, pH, and oxidative stress, providing a scientifically grounded framework for stability testing. The provided experimental protocols, aligned with ICH guidelines, offer a practical approach for researchers to generate robust stability data. The successful development of this compound as a pharmaceutical agent will depend on a thorough characterization of its stability profile, ensuring the development of a safe, effective, and stable drug product. The strategic application of advanced analytical techniques such as HPLC-MS and ¹⁹F-NMR will be paramount in achieving this goal.
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A Technical Guide to the Potential Biological Activities of 2,3-Difluorocinnamic Acid
Abstract
Cinnamic acid and its derivatives represent a versatile class of compounds with a well-documented spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall therapeutic potential.[4][5][6] This guide explores the hypothesized biological activities of 2,3-Difluorocinnamic acid, a molecule at the intersection of these two domains. While direct experimental data on this specific isomer is limited, this document synthesizes information from related fluorinated cinnamic acids and their derivatives to build a scientifically grounded case for its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. We provide detailed experimental protocols for researchers to investigate these hypotheses and unlock the therapeutic promise of this unique scaffold.
Introduction: The Strategic Value of Fluorination in the Cinnamic Acid Scaffold
The cinnamic acid framework, characterized by a phenyl ring connected to an acrylic acid moiety, is a privileged structure in drug discovery.[1][7] Nature itself employs this scaffold in a vast array of secondary metabolites that exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][8] The true potential for drug development, however, is often realized through synthetic modification.
The introduction of fluorine is a particularly powerful strategy. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties without significantly increasing steric bulk.[6] Key effects include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid group and lowering its pKa.[4] This can enhance interactions with biological targets.
-
Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cellular membranes, improving bioavailability.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the in vivo half-life of a drug candidate.
This compound, with its vicinal fluorine atoms on the phenyl ring, presents a unique electronic and steric profile. This guide will dissect its potential based on the established activities of analogous compounds.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical properties is critical for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 207981-48-4 | [9] |
| Molecular Formula | C₉H₆F₂O₂ | [9] |
| Molecular Weight | 184.14 g/mol | [9] |
| Appearance | White to off-white crystalline solid | |
| Predicted pKa | ~4.10 (Stronger acid than cinnamic acid due to inductive effects) |
Hypothesized Biological Activities & Mechanistic Rationale
Based on extensive literature on related compounds, we propose three primary avenues of biological activity for this compound.
Anticancer Potential
Cinnamic acid derivatives are widely investigated as anticancer agents, acting through the modulation of critical signaling pathways that govern cell proliferation and survival.[7][10] Fluorination has been shown to be a key modification for enhancing this activity.[11] For instance, trans-3,4-difluorocinnamic acid is a crucial precursor in the synthesis of potent radiosensitizers for human lung cancer, with the final derivative showing a potency of 16.14 μM.[12][13][14]
Hypothesized Mechanism of Action: Many cinnamic acid derivatives exert their cytotoxic effects by inhibiting key oncogenic signaling pathways, such as the PI3K/AKT and EGFR cascades.[10][15] The difluoro-substitution pattern of this compound could enhance its binding affinity to the ATP-binding pocket of protein kinases within these pathways, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Antimicrobial Activity
The cinnamic acid scaffold is a known antimicrobial agent, though the parent compound often shows modest activity.[8][16] Again, fluorination has proven to be an effective strategy for enhancing potency. Studies have demonstrated that fluorinated cinnamic acids exhibit improved activity, particularly against Mycobacterium tuberculosis.[1][4] Furthermore, derivatives such as difluoromethyl cinnamoyl amides are selectively potent against Mycobacterium smegmatis, a common model organism for tuberculosis research, with MIC values as low as 8 µg/mL.[17][18]
Hypothesized Mechanism of Action: The primary mechanism for the antimicrobial action of many cinnamic acid derivatives is the disruption of the bacterial cell membrane's integrity.[12] The lipophilic character imparted by the difluoro-phenyl group in this compound could facilitate its intercalation into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Enzyme Inhibition
Enzyme inhibition is a fundamental mechanism by which small molecules exert therapeutic effects.[19] Fluorinated cinnamic acid derivatives have been successfully designed as potent and selective enzyme inhibitors.[20][21] A key study revealed that the position of fluorine substitution dictates the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Ortho-substituted analogs tended to show higher activity against BChE, while para-substituted compounds were more potent against AChE.[20][21]
Hypothesized Target and Mechanism: Given its ortho-fluorine substitution, this compound is a promising candidate for investigation as a cholinesterase inhibitor, potentially with selectivity for BChE. The mechanism is likely competitive inhibition, where the molecule competes with the natural substrate (e.g., acetylcholine) for the enzyme's active site.[22] The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the aromatic ring, potentially enhancing key binding interactions within the active site.
Caption: General workflow for evaluating biological activity.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the ability of this compound to reduce the viability of cancer cells.
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) required to prevent bacterial growth.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in cation-adjusted Mueller-Hinton Broth (MHB) overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of a this compound stock solution in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Validation (Optional): Add a viability indicator like resazurin to confirm the visual reading.
Protocol 3: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
This protocol measures the inhibition of AChE activity based on the Ellman method.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE from electric eel in PB.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
-
Substrate (ATCI): 10 mM acetylthiocholine iodide in PB.
-
Inhibitor: Prepare serial dilutions of this compound in PB.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the inhibitor solution (or buffer for control).
-
Add 50 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a compelling molecule for further investigation in drug discovery. The strategic placement of two fluorine atoms on the cinnamic acid scaffold provides a strong rationale for exploring its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The unique electronic properties conferred by the 2,3-difluoro substitution pattern may lead to enhanced potency and selectivity compared to other isomers. The experimental protocols detailed in this guide offer a clear path for researchers to systematically evaluate these hypotheses. Future work should focus not only on confirming these activities but also on elucidating the precise molecular mechanisms of action and pursuing structure-activity relationship (SAR) studies to optimize this promising scaffold into next-generation therapeutic candidates.
References
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2,3-Difluorocinnamic acid molecular weight and formula
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Introduction: The Strategic Importance of 2,3-Difluorocinnamic Acid
An In-depth Technical Guide to the Chemical Reactivity of 2,3-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 207981-48-4) is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a cinnamic acid backbone with two fluorine atoms at the 2 and 3 positions of the phenyl ring, presents a unique combination of reactive sites: a carboxylic acid, an α,β-unsaturated alkene, and an electron-deficient aromatic ring. The strategic placement of fluorine, the most electronegative element, profoundly alters the molecule's electronic properties, influencing the reactivity of each functional group and imparting unique characteristics to its derivatives, such as enhanced metabolic stability and binding affinity in biological systems.[3][4][5]
This guide provides a comprehensive exploration of the chemical reactivity of this compound. Moving beyond a simple catalog of reactions, we will delve into the mechanistic principles that govern its transformations, offering field-proven insights and detailed experimental protocols for its application in complex molecular synthesis and drug discovery programs.
Core Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 207981-48-4 | [1] |
| Molecular Formula | C₉H₆F₂O₂ | [1][2] |
| Molecular Weight | 184.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [6][7] |
| pKa (Predicted) | ~4.2 (relative to similar structures) | [8] |
Pillar 1: The Electronic Influence of Ortho-Difluoro Substitution
The defining feature of this compound is the vicinal (ortho) placement of two fluorine atoms on the phenyl ring. This arrangement creates a strong dipole and exerts powerful inductive and resonance effects that dictate the molecule's overall reactivity.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This effect is most pronounced at the ipso- and ortho-positions, making the entire aromatic ring electron-deficient. This withdrawal extends to the acrylic acid side chain, increasing the electrophilicity of both the alkene and the carbonyl carbon.[3]
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic pi-system. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.
-
Impact on Acidity: The strong electron-withdrawal by the two fluorine atoms stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted cinnamic acid, making it a stronger acid.[8]
Caption: Influence of fluorine's electron-withdrawing effects.
Pillar 2: Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, primarily through nucleophilic acyl substitution.[9][10] The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, often facilitating these reactions.[8]
Amide Bond Formation
Direct conversion to an amide is challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt.[10][11] Therefore, activating agents are required. Carbodiimides like EDC, often used with additives like HOBt, are common choices.[8]
Caption: Experimental workflow for amide coupling.
Experimental Protocol: Amide Coupling via EDC/HOBt
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired primary or secondary amine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[8]
Esterification
Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common method to produce esters.[11] Due to the equilibrium nature of this reaction, using the alcohol as the solvent or removing water as it forms is necessary to drive the reaction to completion.[8]
Experimental Protocol: Fischer Esterification with Methanol
-
Suspension: In a round-bottom flask, suspend this compound (1.0 eq) in excess methanol, which serves as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified if necessary.[8]
Conversion to Acyl Halides
The most reactive carboxylic acid derivatives, acyl halides, are synthesized by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12] These intermediates are typically not isolated and are used directly in subsequent reactions.
Pillar 3: Reactivity of the Alkene Moiety
The carbon-carbon double bond in the propenoic acid side chain is susceptible to addition reactions.[13] The π bond acts as a nucleophile, attacking electrophiles.[14] The regioselectivity of these additions is governed by the electronic effects of both the difluorophenyl ring and the carboxylic acid group.
Catalytic Hydrogenation
The alkene double bond can be selectively reduced to a single bond via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This reaction yields 2,3-difluorodihydrocinnamic acid.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: Dissolve this compound in a suitable solvent (e.g., methanol or ethyl acetate) in a flask designed for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Pd/C (typically 1-5 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (using a balloon or a Parr hydrogenator) while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the saturated product.
Electrophilic Addition of Halogens
Halogens like bromine (Br₂) can add across the double bond to form a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[14]
Caption: Activation of carboxylic acid by EDC.
Pillar 4: Reactivity of the Difluorinated Aromatic Ring
The two fluorine atoms render the aromatic ring highly electron-deficient, which deactivates it towards traditional electrophilic aromatic substitution (EAS). Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing the fluorine leaving groups. This reactivity is a cornerstone of its utility in building complex molecular architectures.
While EAS is disfavored, forcing conditions might lead to substitution directed by the ortho, para-directing fluorine atoms and the meta-directing cinnamic acid group. However, SₙAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines) are far more synthetically useful, allowing for the displacement of one or both fluorine atoms to forge new carbon-heteroatom bonds.
Applications in Drug Discovery
While specific applications for the 2,3-difluoro isomer are less documented in readily available literature than its 3,4- and 2,4- counterparts, the principles of its use are analogous. Fluorinated cinnamic acids are key intermediates in the synthesis of various pharmacologically active compounds.[4][15] For example, the related trans-3,4-Difluorocinnamic acid is a precursor for potent 5-HT₃ receptor antagonists and psammaplin A derivatives used as radiosensitizers in cancer therapy.[4][16] The unique electronic and steric profile of the 2,3-difluoro isomer makes it an attractive candidate for creating novel analogues in these and other therapeutic areas.[17]
Spectroscopic Data Analysis
Characterization of this compound and its derivatives relies on standard spectroscopic techniques.
| Spectroscopy | Expected Data Highlights |
| ¹H NMR | Carboxylic Acid Proton: A broad singlet typically downfield (>10 ppm).[18]Alkene Protons: Two doublets in the vinyl region (6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.Aromatic Protons: Complex multiplets in the aromatic region (7.0-7.8 ppm) showing coupling to both other protons and the fluorine atoms. |
| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm.Alkene Carbons: Signals between 115-150 ppm.Aromatic Carbons: Multiple signals in the aromatic region, with large C-F coupling constants for the fluorine-bearing carbons. |
| IR Spectroscopy | O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid).C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[19]C=C Stretch: Absorptions around 1625-1640 cm⁻¹ (alkene) and 1450-1600 cm⁻¹ (aromatic).C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 184, corresponding to the molecular weight.[1]Fragmentation: Common fragmentation patterns include the loss of H₂O, CO, and COOH. |
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Introduction: The Strategic Importance of 2,3-Difluorocinnamic Acid
An In-depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid
This compound (CAS No. 207981-48-4) is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in drug design, as they can enhance a candidate's pharmacokinetic profile, binding affinity to biological targets, and overall efficacy.[3]
While numerous synthetic protocols are well-documented for other isomers, such as trans-3,4-difluorocinnamic acid, specific literature for the 2,3-isomer is less prevalent. This guide, therefore, leverages established and robust synthetic methodologies for cinnamic acids and adapts them for the targeted synthesis of this compound. The primary precursor for these routes is 2,3-difluorobenzaldehyde (CAS No. 2646-91-5), a versatile intermediate in its own right.[4] This document provides a comprehensive overview of the most effective synthetic pathways, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors.
Physicochemical Properties
Accurate characterization is fundamental for the application of this compound in subsequent synthetic work.
| Property | Value |
| CAS Number | 207981-48-4[1] |
| Molecular Formula | C₉H₆F₂O₂[1] |
| Molecular Weight | 184.14 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Overview of Primary Synthetic Strategies
The synthesis of this compound can be efficiently achieved through several classic organic reactions. The choice of pathway is often dictated by the availability of starting materials, desired scale, cost of reagents, and tolerance for specific reaction conditions. The three most prominent and reliable routes, all starting from 2,3-difluorobenzaldehyde, are the Knoevenagel-Doebner Condensation, the Perkin Reaction, and the Wittig Reaction. An alternative route, the Heck Reaction, utilizes 1-bromo-2,3-difluorobenzene.
Part 1: The Knoevenagel-Doebner Condensation
This method is arguably the most efficient and widely used for synthesizing α,β-unsaturated carboxylic acids from aromatic aldehydes.[5][6] It involves the condensation of an aldehyde with an active methylene compound, like malonic acid, catalyzed by a weak base. The reaction proceeds via a condensation step followed by an in situ decarboxylation.[6]
Causality and Mechanistic Insight: The reaction is typically performed in pyridine, which acts as both a solvent and a basic catalyst. A catalytic amount of piperidine is often added to accelerate the initial condensation by forming a more reactive iminium ion intermediate with the aldehyde. The subsequent heating promotes the decarboxylation of the transient dicarboxylic acid intermediate to yield the final product.[5] An excess of malonic acid is often used to drive the reaction to completion.[7]
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol is adapted from established procedures for substituted benzaldehydes.[7][8]
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (acting as solvent)
-
Piperidine (catalytic, ~0.1 eq)
-
5M Hydrochloric acid (HCl)
-
Ethanol/Water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (approx. 2.5 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 110-115 °C) for 3-4 hours. The evolution of carbon dioxide should be observed as the reaction progresses. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly acidify the mixture by adding 5M HCl with constant stirring until the pH reaches 2-3. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove pyridine hydrochloride and other water-soluble impurities.[9]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure crystals.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Part 2: The Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids, developed by William Henry Perkin.[10] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst.[11][12]
Causality and Mechanistic Insight: For the synthesis of this compound, 2,3-difluorobenzaldehyde is reacted with acetic anhydride in the presence of sodium or potassium acetate. The acetate ion acts as a base to deprotonate acetic anhydride, forming a carbanion.[10] This carbanion then attacks the carbonyl carbon of the aldehyde. The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps. The final hydrolysis of the mixed anhydride intermediate yields the desired cinnamic acid.[8][13]
Experimental Protocol: Perkin Reaction Synthesis
This protocol is adapted from general procedures for the Perkin reaction.[8][9]
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Anhydrous potassium acetate (1.0 eq)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser protected by a drying tube, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Heating: Heat the mixture in an oil bath to approximately 180 °C and maintain this temperature under reflux for 5-8 hours.
-
Hydrolysis: Allow the reaction mixture to cool to about 100 °C. Cautiously and slowly, add water to the flask to hydrolyze the unreacted acetic anhydride. Boil the resulting mixture for 15-20 minutes.
-
Purification (Optional Steam Distillation): If unreacted aldehyde is present, it can be removed at this stage by steam distillation.
-
Precipitation: Acidify the hot solution with concentrated HCl until the precipitation of the product is complete.
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallization: Purify the crude acid by recrystallizing from a suitable solvent like an ethanol/water mixture.
Part 3: The Heck Reaction
The Mizoroki-Heck reaction offers a powerful and versatile alternative for forming the C-C double bond. This palladium-catalyzed reaction couples an aryl halide with an alkene.[14] For this synthesis, 1-bromo-2,3-difluorobenzene would be coupled with acrylic acid.
Causality and Mechanistic Insight: The reaction is catalyzed by a palladium(0) species, often generated in situ from a Pd(II) precursor like palladium(II) acetate. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination and insertion of the acrylic acid. The final steps are β-hydride elimination to form the trans-alkene product and reductive elimination of H-Pd-Br, which is neutralized by a base (like triethylamine), regenerating the Pd(0) catalyst.[15][16] The reaction typically shows high stereoselectivity for the trans (E)-isomer.
Experimental Protocol: Heck Reaction Synthesis
This protocol is a general procedure for the Heck reaction of an aryl bromide with acrylic acid.[8][15]
Materials:
-
1-Bromo-2,3-difluorobenzene (1.0 eq)
-
Acrylic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF) as solvent
-
3M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealed tube, add 1-bromo-2,3-difluorobenzene (1.0 eq), acrylic acid (1.5 eq), and palladium(II) acetate (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., acetonitrile) and triethylamine (2.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 80-120 °C for 2-12 hours, monitoring progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 3M HCl.
-
Isolation: Collect the precipitated solid by suction filtration. Wash the solid with water and air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Comparative Analysis of Synthetic Routes
| Feature | Knoevenagel-Doebner | Perkin Reaction | Heck Reaction |
| Aryl Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo-2,3-difluorobenzene |
| C=C Bond Source | Malonic Acid | Acetic Anhydride | Acrylic Acid |
| Key Reagents/Catalyst | Pyridine, Piperidine | K₂CO₃ or NaOAc | Pd(OAc)₂, Base (Et₃N) |
| Temperature | ~115 °C | ~180 °C | 80-120 °C |
| Advantages | High yields, mild conditions, common reagents. | Classic, well-understood, avoids expensive catalysts. | High functional group tolerance, high stereoselectivity. |
| Disadvantages | Use of pyridine (toxic, unpleasant odor). | High temperatures, potential for side reactions. | Expensive/toxic palladium catalyst, requires inert atmosphere. |
| Typical Yield | 70-90% | 60-75% | 75-95% |
A Note on Precursor Synthesis
The availability of high-purity 2,3-difluorobenzaldehyde is critical for the success of these syntheses. It is typically prepared from either 2,3-difluorotoluene via oxidation or from 1,2-difluorobenzene via formylation.[17][18] A common lab-scale formylation involves the lithiation of 1,2-difluorobenzene with n-butyllithium at low temperature, followed by quenching with N,N-dimethylformamide (DMF).[18]
Conclusion
The synthesis of this compound is readily achievable through several established synthetic transformations. The Knoevenagel-Doebner condensation stands out as a highly efficient and straightforward method for laboratory-scale synthesis, offering high yields under relatively mild conditions. The Perkin reaction provides a classic, catalyst-free alternative, albeit at higher temperatures. For applications demanding high stereoselectivity or tolerance to varied functional groups, the palladium-catalyzed Heck reaction is a superior, though more costly, option. The choice of a specific pathway will ultimately depend on the researcher's access to starting materials, desired scale, and laboratory capabilities. The adapted protocols provided in this guide offer a robust foundation for the successful synthesis of this valuable fluorinated building block.
References
- Google Patents. (2012). CN102633625B - Preparation method of fluorocinnamic acid.
- Finetech Industry Limited. (n.d.). This compound | CAS: 207981-48-4.
- Future Market Report. (2024). This compound CAS 207981-48-4 Market Size, Share, Growth | CAGR Forecast 2032.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Cambridge University Press. (n.d.). Perkin Reaction.
- Wikipedia. (n.d.). Perkin reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 84(1), 119.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Pawara, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- ResearchGate. (2015). Heck reaction of aryl bromide with acrylic acid.
- Google Patents. (2012). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2248.
- Fluorine notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
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Methodological & Application
Application Notes and Protocols for 2,3-Difluorocinnamic Acid in Medicinal Chemistry
Forward
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the application of 2,3-Difluorocinnamic acid (CAS: 207981-48-4) in medicinal chemistry. It is important to note that while its isomers, trans-3,4-Difluorocinnamic acid and trans-3,5-Difluorocinnamic acid, are well-documented as versatile scaffolds in drug discovery, the specific applications of this compound are not extensively reported in publicly available literature.
Therefore, this guide adopts a forward-looking, expert-driven approach. It is structured not as a review of existing applications, but as a strategic roadmap for the evaluation and utilization of this promising, yet underexplored, chemical entity. The protocols and insights provided are grounded in established principles of medicinal chemistry, leveraging proven methodologies for analogous fluorinated compounds to empower researchers to unlock the potential of this specific scaffold.
The Strategic Value of the 2,3-Difluoro Substitution Pattern
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to fine-tune a molecule's pharmacological profile.[1] The placement of two fluorine atoms on the phenyl ring of cinnamic acid, specifically in the 2,3-positions, offers a unique combination of electronic and steric properties that a medicinal chemist can strategically exploit.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The 2,3-difluoro pattern can shield the adjacent aromatic positions from enzymatic attack by Cytochrome P450 enzymes.[1]
-
Modulation of Acidity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms will lower the pKa of the carboxylic acid group compared to unsubstituted cinnamic acid. This modification can significantly impact the compound's solubility, membrane permeability, and its ability to interact with biological targets at physiological pH.
-
Conformational Control and Binding Interactions: The 2-fluoro substituent, in particular, can induce a specific conformation by forming intramolecular hydrogen bonds or through steric interactions. This can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target protein. Furthermore, the fluorine atoms can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), offering unique binding opportunities not achievable with hydrogen alone.[1]
Synthesis of the Core Scaffold: this compound
Before any medicinal chemistry exploration can begin, a reliable supply of the starting material is essential. This compound can be readily synthesized from commercially available 2,3-difluorobenzaldehyde via the Knoevenagel condensation. This classic reaction provides a robust and scalable route to the desired α,β-unsaturated carboxylic acid.
Protocol 2.1: Synthesis via Knoevenagel-Doebner Condensation
This protocol describes the condensation of 2,3-difluorobenzaldehyde with malonic acid, followed by in-situ decarboxylation, a modification known as the Doebner condensation.
Causality Behind Experimental Choices:
-
Base/Solvent: Pyridine serves as both a weakly basic catalyst to deprotonate malonic acid and as the solvent. A catalytic amount of piperidine is often added as it is a stronger base and can accelerate the initial condensation.
-
Decarboxylation: Heating the reaction mixture promotes the decarboxylation of the intermediate vinylogous dicarboxylic acid, driven by the formation of gaseous CO2.
-
Work-up: Acidification of the reaction mixture is critical to protonate the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (anhydrous)
-
Piperidine (0.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide should be observable. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. The final pH should be ~1-2.
-
Isolation: A precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Caption: Knoevenagel-Doebner synthesis of this compound.
Application Note: A Framework for Medicinal Chemistry Exploration
This section outlines a systematic approach to derivatization and biological screening, providing the necessary protocols to begin investigating the potential of the this compound scaffold.
Part A: Derivatization via Amide Coupling
The carboxylic acid handle is an ideal point for diversification. Creating a library of amides is a classic medicinal chemistry strategy to explore the structure-activity relationship (SAR) by varying the R-group to probe different pockets of a biological target.
Protocol 3.1: General Procedure for Amide Synthesis
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is highly efficient, leading to rapid amide bond formation with minimal side reactions and racemization (if chiral amines are used).
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling reaction itself.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves a wide range of reactants.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Activation: In a clean, dry vial, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final, pure amide derivative.
Caption: Principle of competitive enzyme inhibition by a test compound.
Data Presentation
Systematic logging of experimental data is crucial for building a robust SAR. The following table provides a template for summarizing screening results.
| Compound ID | R-Group (Amine) | Structure | Mol. Weight | IC50 (µM) vs. Target Kinase |
| DFC-A-001 | Benzylamine | [Image] | 289.28 | > 100 |
| DFC-A-002 | Aniline | [Image] | 275.25 | 55.2 |
| DFC-A-003 | Pyrrolidine | [Image] | 253.26 | 12.8 |
| ... | ... | ... | ... | ... |
Conclusion
While the medicinal chemistry applications of this compound are not yet established in the literature, its structure presents a compelling starting point for novel drug discovery programs. The strategic placement of its fluorine atoms offers potential advantages in metabolic stability, binding affinity, and physicochemical properties. This guide provides a comprehensive and scientifically grounded framework—from initial synthesis to derivatization and biological screening—to empower researchers to systematically explore the therapeutic potential of this scaffold. The provided protocols are robust, self-validating, and serve as a launchpad for generating the critical data needed to write the first chapter on the medicinal chemistry of this compound.
References
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- BenchChem (2025).Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives. [Online]. Available: BenchChem Website.
- BenchChem (2025).An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. [Online]. Available: BenchChem Website.
- BenchChem (2025).A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. [Online]. Available: BenchChem Website.
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Application Note & Protocols: Strategic Synthesis of Novel Fluorinated Heterocycles from 2,3-Difluorocinnamic Acid
Abstract
Fluorinated heterocyclic compounds are foundational scaffolds in modern drug discovery, imparting advantageous physicochemical and metabolic properties to bioactive molecules.[1] 2,3-Difluorocinnamic acid is an exemplary starting material, offering a unique combination of reactive functional groups—a carboxylic acid, an activated α,β-unsaturated system, and a difluorinated phenyl ring—for the construction of diverse heterocyclic systems. This guide provides a detailed technical overview and validated protocols for the synthesis of novel fluorinated quinolones and pyrazolines from this versatile precursor. By explaining the causality behind experimental choices and providing step-by-step methodologies, this document serves as a comprehensive resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Foundational Chemistry of this compound
The strategic value of this compound lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity. The introduction of two fluorine atoms to the phenyl ring significantly alters its electronic properties, enhancing the potential for unique biological interactions and influencing the regioselectivity of cyclization reactions.[2]
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for safe handling and successful reaction planning.
| Property | Value | Reference(s) |
| CAS Number | 207981-48-4 | [3][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [3][4][5] |
| Molecular Weight | 184.14 g/mol | [3][4][5] |
| Appearance | White to off-white solid | |
| Melting Point | Data not widely published; requires experimental determination. | |
| Key Synonyms | (E)-3-(2,3-difluorophenyl)acrylic acid |
Key Reactive Sites for Heterocycle Synthesis
The molecule's architecture presents three primary sites for synthetic elaboration, which can be targeted to construct different heterocyclic cores.
Synthesis of Key Precursors: Acyl Chloride Formation
To facilitate nucleophilic attack and subsequent cyclization, the carboxylic acid must first be converted into a more reactive derivative. The formation of an acyl chloride is a robust and widely used strategy. This transformation drastically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weaker nucleophiles.
Protocol 1: Synthesis of (E)-3-(2,3-difluorophenyl)acryloyl chloride
Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The reaction is typically performed in an inert solvent under reflux.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the apparatus in a fume hood. Add this compound (e.g., 5.0 g, 27.15 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM (50 mL) to the flask and stir to suspend the acid.
-
Carefully add thionyl chloride (e.g., 3.9 mL, 54.3 mmol) to the suspension.
-
Add one drop of DMF to catalyze the reaction.
-
Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Caution: Ensure the vacuum pump is protected by a suitable trap.
-
The resulting crude acyl chloride, a yellow-orange oil or low-melting solid, is typically used immediately in the next step without further purification.
Pathway I: Synthesis of Novel 6,7-Difluoro-4-quinolone Scaffolds
Fluoroquinolones are a critically important class of antibiotics, and their synthesis is a major focus of medicinal chemistry.[6] The following protocols outline a robust pathway to this scaffold via an intramolecular Friedel-Crafts-type reaction.[7][8][9]
Protocol 2: Synthesis of N-Aryl-3-(2,3-difluorophenyl)acrylamide Intermediate
Rationale: This step involves the formation of an amide bond between the activated acyl chloride and a substituted aniline. The choice of aniline determines the substitution pattern on the quinolone nitrogen. Here, we use 4-methoxyaniline as a representative example. The reaction is typically run at low temperature to control its exothermicity.
Materials:
-
Crude (E)-3-(2,3-difluorophenyl)acryloyl chloride (from Protocol 1, 1.0 eq)
-
4-Methoxyaniline (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath, magnetic stirrer, and addition funnel
Procedure:
-
In a fume hood, dissolve 4-methoxyaniline (e.g., 3.52 g, 28.5 mmol) and triethylamine (4.6 mL, 32.6 mmol) in anhydrous DCM (60 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude acyl chloride (from 27.15 mmol of acid) in anhydrous DCM (20 mL) and transfer it to an addition funnel.
-
Add the acyl chloride solution dropwise to the cold aniline solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure acrylamide intermediate.
Protocol 3: Intramolecular Cyclization to a 4-Quinolone
Rationale: This is the key ring-forming step. A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is used to promote an intramolecular electrophilic attack of the acrylamide's phenyl ring onto the activated double bond, followed by cyclization and tautomerization to form the stable quinolone core.[7]
Materials:
-
N-Aryl-3-(2,3-difluorophenyl)acrylamide (from Protocol 2, 1.0 eq)
-
Polyphosphoric Acid (PPA) (10x weight of acrylamide)
-
High-temperature oil bath and magnetic stirrer
Procedure:
-
Place the acrylamide intermediate (e.g., 5.0 g) in a round-bottom flask.
-
Add PPA (50 g) to the flask. The mixture will be a thick slurry.
-
Heat the mixture in an oil bath to 120-140 °C with vigorous stirring for 2-4 hours. The reaction mixture will darken.
-
Monitor the reaction by TLC (dissolve a small aliquot in water, neutralize, extract with ethyl acetate, and spot).
-
After completion, cool the reaction to about 80 °C and carefully pour it onto crushed ice (approx. 200 g) with stirring. Caution: This is an exothermic process.
-
The precipitate that forms is the crude quinolone product. Stir the ice mixture until it has completely melted.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Pathway II: Synthesis of Novel Difluorophenyl-Pyrazoline Scaffolds
Pyrazolines are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities.[10][11] They can be readily synthesized from α,β-unsaturated carbonyl compounds via condensation with hydrazine derivatives.[12][13][14][15][16]
Protocol 4: Synthesis of a Difluorophenyl-Substituted Pyrazoline
Rationale: This reaction proceeds via a tandem sequence: first, a Michael addition of hydrazine to the β-carbon of the unsaturated acid, followed by an intramolecular condensation between the second nitrogen of the hydrazine and the carbonyl carbon, eliminating water to form the pyrazoline ring.[15][17] Using glacial acetic acid as a solvent and catalyst provides a suitable acidic medium for the condensation step.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 3.0 g, 16.3 mmol) in glacial acetic acid (30 mL).
-
Add hydrazine hydrate (e.g., 1.2 mL, 24.4 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water.
-
A solid product should precipitate. If not, neutralize the solution carefully with a saturated solution of sodium bicarbonate until precipitation is complete.
-
Stir the mixture for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude pyrazoline can be purified by recrystallization from ethanol.
Data Summary and Characterization
The successful synthesis of the target heterocycles must be confirmed through rigorous analytical characterization. The following table summarizes expected outcomes and necessary analytical methods.
| Protocol | Product Class | Expected Yield | Key Analytical Techniques |
| 1 | Acyl Chloride | >90% (crude) | IR (strong C=O stretch ~1780 cm⁻¹) |
| 2 | Acrylamide | 65-85% | ¹H NMR, ¹³C NMR, MS, IR (amide C=O ~1660 cm⁻¹) |
| 3 | 4-Quinolone | 50-70% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS, UV-Vis |
| 4 | Pyrazoline | 60-80% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS, IR |
Conclusion
This compound serves as a powerful and adaptable platform for the synthesis of medicinally relevant fluorinated heterocycles. The protocols detailed herein for the construction of fluoroquinolone and pyrazoline cores are robust, scalable, and employ standard laboratory techniques. The divergent reactivity of the precursor's functional groups allows for multiple synthetic pathways, opening avenues for the creation of extensive compound libraries for drug discovery and development. Further exploration could involve utilizing different substituted anilines and hydrazines, or targeting the α,β-unsaturated system with other binucleophiles to access an even wider range of novel heterocyclic scaffolds.
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Application Notes and Protocols for the Investigation of 2,3-Difluorocinnamic Acid as a Novel Radiosensitizer
Abstract
Radiotherapy is a cornerstone of cancer treatment, with its efficacy significantly enhanced by agents that sensitize tumor cells to ionizing radiation. While the specific investigation of 2,3-Difluorocinnamic acid as a radiosensitizer is not extensively documented in current literature, the broader class of cinnamic acid derivatives has demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as cell cycle arrest and inhibition of oncogenic protein kinases.[1][2][3][4] This document provides a comprehensive conceptual framework and detailed protocols for the systematic evaluation of this compound and its derivatives as novel radiosensitizers. The proposed workflow is designed for researchers, scientists, and drug development professionals, guiding them from initial in-vitro screening to more complex mechanistic and preclinical studies. The protocols herein are synthesized from established methodologies in radiosensitizer development and the known biological activities of related compounds.
Introduction: The Scientific Rationale
The development of novel radiosensitizers is a critical unmet need in oncology.[5] An ideal radiosensitizer should selectively enhance the cytotoxic effects of radiation on tumor tissue while sparing surrounding healthy cells. Cinnamic acid and its derivatives present a promising scaffold for such development due to their established roles in inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways in cancer cells.[1][2][3] The introduction of fluorine atoms, as in this compound, can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins, potentially enhancing its biological activity.
The central hypothesis for investigating this compound as a radiosensitizer is that its unique chemical structure may allow it to interfere with cellular processes that are critical for surviving radiation-induced damage. Potential mechanisms of action, extrapolated from studies on other radiosensitizers and cinnamic acid derivatives, include:
-
Inhibition of DNA Repair Pathways: Many effective radiosensitizers function by impairing the cell's ability to repair radiation-induced DNA double-strand breaks (DSBs).[6][7]
-
Induction of Cell Cycle Arrest: Halting the cell cycle at specific phases, particularly G2/M, can increase radiosensitivity.[3][6]
-
Generation of Reactive Oxygen Species (ROS): Augmenting the ROS burst caused by ionizing radiation can overwhelm cellular antioxidant defenses and lead to apoptosis.
-
Targeting Pro-Survival Signaling Pathways: Inhibition of pathways like those mediated by the Epidermal Growth Factor Receptor (EGFR), which are often upregulated in tumors and contribute to radioresistance, is a clinically validated strategy.[7][8]
This guide will outline the experimental steps necessary to test these hypotheses for this compound.
Proposed Research and Development Workflow
The evaluation of a novel radiosensitizer is a multi-stage process. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.
Caption: Potential mechanisms of radiosensitization by a this compound derivative.
Objective: To determine if this compound impairs the repair of radiation-induced DNA double-strand breaks (DSBs).
Methodology: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), a marker for DSBs. [9] Procedure:
-
Grow cells on coverslips in a 6-well plate.
-
Treat cells with this compound or vehicle control.
-
Irradiate the cells (e.g., with 2 Gy).
-
Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against γ-H2AX, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
-
Interpretation: A sustained high number of foci at later time points (e.g., 24 hours) in the drug-treated group compared to the control suggests impaired DNA repair.
Objective: To assess the effect of this compound, alone and in combination with radiation, on cell cycle distribution.
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells.
Procedure:
-
Treat cells in 6-well plates with the compound, radiation, or both.
-
Harvest the cells at various time points (e.g., 24 hours post-treatment).
-
Fix the cells in cold 70% ethanol.
-
Wash and resuspend the cells in a PI/RNase staining solution.
-
Analyze the samples using a flow cytometer.
-
Interpretation: An accumulation of cells in the G2/M phase in the drug-treated groups would be consistent with a radiosensitizing mechanism. [6]
Preclinical Validation
Positive and mechanistically understood in vitro results should be validated in more complex models that better recapitulate the tumor microenvironment.
-
3D Spheroid Models: These models mimic the three-dimensional architecture and nutrient gradients of a small tumor. The protocols for clonogenic assays and mechanistic studies can be adapted for use with spheroids. [10]* In Vivo Xenograft Studies: The ultimate preclinical test involves treating tumor-bearing animal models (e.g., mice with subcutaneous or orthotopic xenografts). [10][11]Key endpoints include tumor growth delay and assessment of toxicity to the host.
Conclusion and Future Directions
This document provides a foundational guide for the systematic evaluation of this compound as a potential radiosensitizer. While direct evidence for this specific molecule is currently lacking, the proposed workflow, grounded in established radiobiological principles and the known activities of the broader cinnamic acid class, offers a robust framework for its investigation. Positive findings from this research program could identify a novel class of radiosensitizers, ultimately contributing to more effective cancer radiotherapy regimens.
References
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- Liang, K., et al. (2015). Synergistic Blockade of EGFR and HER2 by New-Generation EGFR Tyrosine Kinase Inhibitor Enhances Radiation Effect in Bladder Cancer Cells. Molecular Cancer Therapeutics, 14(3), 810-820.
- Wang, M., et al. (2011). EGF Receptor Inhibition Radiosensitizes NSCLC Cells By Inducing Senescence In Cells Sustaining DNA Double-Strand Breaks. Cancer Research, 71(16), 5696-5705.
- Spreafico, A., et al. (2016). EGFR Targeted Therapies and Radiation: Optimizing Efficacy by Appropriate Drug Scheduling and Patient Selection. Cancers, 8(1), 10.
- Lv, H., et al. (2022). Cinnamic acid hybrids as anticancer agents: A mini-review. European Journal of Medicinal Chemistry, 236, 114322.
- Gumula, I., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(21), 6406.
- Koczurkiewicz-Adamczyk, P., et al. (2020). Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1. European Journal of Pharmaceutical Sciences, 154, 105511.
- Lawrence, T. S., et al. (1996). Radiosensitization of Pancreatic Cancer Cells by 2',2'-difluoro-2'-deoxycytidine. International Journal of Radiation Oncology, Biology, Physics, 34(4), 867-872.
- Kumar, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
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- De, P., et al. (2009). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 936-941.
- Wagle, S., & Waly, M. I. (2021). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. International Journal of Molecular Sciences, 22(11), 5809.
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- Shewach, D. S., & Lawrence, T. S. (2003). The mechanism of action of radiosensitization of conventional chemotherapeutic agents. Seminars in Radiation Oncology, 13(1), 13-23.
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Application Notes and Protocols for Amide Coupling with 2,3-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful amide coupling of 2,3-difluorocinnamic acid. The presence of electron-withdrawing fluorine atoms on the phenyl ring introduces unique electronic effects that influence the reactivity of the carboxylic acid, necessitating careful selection of coupling reagents and reaction conditions. This document outlines robust protocols using common coupling agents such as carbodiimides (EDC) with additives (HOBt), and uronium/aminium salts (HATU), explaining the mechanistic rationale behind each choice. The aim is to equip researchers with the necessary knowledge to efficiently synthesize a diverse range of amide derivatives from this compound, a valuable building block in medicinal chemistry and materials science.
Introduction: The Significance of Amide Bonds and Fluorinated Synthons
The amide bond is a cornerstone of modern medicinal chemistry, found in the backbone of peptides and a vast array of blockbuster drugs.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular recognition. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2]
Fluorinated organic molecules have gained immense prominence in pharmaceutical development due to the unique properties conferred by fluorine, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[3] this compound, with its difluorinated phenyl ring and a reactive carboxylic acid moiety, represents a valuable synthon for introducing these desirable properties into target molecules. However, the strong electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the carboxylate and potentially complicate the activation step in amide coupling reactions, making a well-defined protocol essential for success.
Mechanistic Considerations for Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a highly unreactive ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][6] This is typically achieved using a "coupling reagent." The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[1]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the activated leaving group.[4][7]
The choice of coupling reagent and additives is critical, especially when dealing with electronically modified substrates like this compound.
Diagram 1: General Amide Coupling Workflow
Caption: A simplified workflow for amide bond formation.
Recommended Coupling Protocols for this compound
The electron-deficient nature of the this compound phenyl ring can render the carboxylic acid less reactive. Therefore, highly efficient coupling reagents are recommended. Below are two robust protocols employing EDC/HOBt and HATU, respectively.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a classic and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and side reactions.[9][10][11]
Diagram 2: EDC/HOBt Coupling Mechanism
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Application of 2,3-Difluorocinnamic Acid in Palladium-Catalyzed Cross-Coupling: A Guide for Researchers
Introduction: The Rising Prominence of Fluorinated Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic profiles and therapeutic efficacy.[1] Among the myriad of fluorinated building blocks, 2,3-difluorocinnamic acid stands out as a versatile precursor for the synthesis of novel therapeutics. Its conjugated system, coupled with the ortho and meta fluorine substituents on the phenyl ring, presents a unique electronic and steric environment for further chemical modification.
This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the aim is to not only provide detailed, actionable protocols but also to elucidate the underlying mechanistic principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthon.
I. The Heck-Mizoroki Reaction: Arylation of this compound
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[2] In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the β-position of the cinnamic acid backbone, leading to a diverse array of substituted stilbene and diaryl acrylic acid derivatives.
Mechanistic Considerations
The catalytic cycle of the Heck reaction is a well-established sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2] The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group in this compound can influence the reaction kinetics. Specifically, these features can enhance the rate of migratory insertion. However, the potential for side reactions, such as hydrodehalogenation of the aryl halide coupling partner, must be considered, especially with fluorinated substrates.[3][4] Careful selection of the catalyst, ligand, and base is crucial to favor the desired cross-coupling pathway.
Visualizing the Heck-Mizoroki Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Heck Arylation of this compound
This protocol provides a general procedure for the Heck coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (Et₃N, 2.0 equiv, or K₂CO₃, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv) in the chosen anhydrous solvent (DMF or MeCN).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A stable and commonly used Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the palladium catalyst. |
| Base | Et₃N or K₂CO₃ | Triethylamine acts as a soluble organic base, while potassium carbonate is a solid inorganic base; the choice may depend on substrate compatibility. |
| Solvent | DMF or MeCN | Polar aprotic solvents that are effective at dissolving the reactants and catalyst components. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition step. |
II. The Suzuki-Miyaura Coupling: A Decarboxylative Approach
While the Heck reaction modifies the alkene portion of this compound, the Suzuki-Miyaura coupling offers a powerful strategy for forming a biaryl linkage at the carboxylic acid position via a decarboxylative pathway.[5] This transformation is particularly valuable as it utilizes a readily available carboxylic acid as a coupling partner, bypassing the need for pre-functionalization to an organohalide.
Mechanistic Insights into Decarboxylative Coupling
Decarboxylative cross-coupling reactions proceed through a distinct mechanism compared to traditional Suzuki couplings. The carboxylic acid is typically activated in situ, often as a mixed anhydride, which then undergoes oxidative addition to the Pd(0) center with concomitant extrusion of CO₂. The resulting aryl-palladium intermediate then enters the standard Suzuki catalytic cycle, involving transmetalation with a boronic acid and reductive elimination to furnish the biaryl product. The fluorine atoms on the cinnamic acid ring can influence the rate of decarboxylation and oxidative addition.
Visualizing the Decarboxylative Suzuki-Miyaura Workflow
Caption: A step-by-step workflow for a decarboxylative Suzuki-Miyaura coupling experiment.
Protocol: Decarboxylative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the decarboxylative coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or SPhos
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv), Pd(OAc)₂ (0.05 equiv), and the ligand (Xantphos or SPhos, 0.10 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (1,4-Dioxane or Toluene) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Decarboxylative Suzuki-Miyaura Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | Xantphos or SPhos | Bulky, electron-rich biarylphosphine ligands are often crucial for promoting the decarboxylative step and subsequent reductive elimination.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | An inorganic base is required to facilitate the transmetalation step.[7][8] Cesium carbonate is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane or Toluene | High-boiling, non-polar aprotic solvents are typically used for these reactions. |
| Temperature | 100-120 °C | Elevated temperatures are generally necessary to drive the decarboxylation and catalytic cycle. |
III. The Sonogashira Coupling: Synthesis of Fluorinated Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[9] While this compound itself is not a direct substrate for this reaction, its derivatives, such as the corresponding aryl halides (e.g., 3-bromo-2,3-difluorocinnamic acid), are excellent candidates. A copper-free Sonogashira protocol is often preferred to minimize copper contamination in the final product, which is a significant consideration in pharmaceutical synthesis.[3][10]
Mechanistic Rationale for Copper-Free Sonogashira
The copper-free Sonogashira reaction proceeds through a similar Pd(0)/Pd(II) catalytic cycle. The key difference is the absence of a copper co-catalyst to form a copper acetylide intermediate. Instead, the terminal alkyne is deprotonated by the amine base and directly transmetalates to the palladium center. The choice of a suitable palladium catalyst and ligand is critical to facilitate this direct transmetalation.
Visualizing the Sonogashira Catalytic Cycle
Caption: A simplified representation of the Sonogashira catalytic cycle.
Protocol: Copper-Free Sonogashira Coupling of a this compound Derivative
This protocol describes a general procedure for the copper-free Sonogashira coupling of a halo-2,3-difluorocinnamic acid derivative with a terminal alkyne.
Materials:
-
Halo-2,3-difluorocinnamic acid derivative (e.g., 3-bromo-2,3-difluorocinnamic acid)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Piperidine or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the halo-2,3-difluorocinnamic acid derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (THF or DMF), followed by the amine base (Piperidine or DIPA, 3.0 equiv) and the terminal alkyne (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Copper-Free Sonogashira Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃ (from the precatalyst) | Triphenylphosphine is a common and effective ligand for Sonogashira couplings. |
| Base | Piperidine or DIPA | A strong amine base is required to deprotonate the terminal alkyne. |
| Solvent | THF or DMF | Polar aprotic solvents that facilitate the dissolution of the reactants and promote the reaction. |
| Temperature | Room Temperature to 70 °C | The reaction can often proceed at room temperature, but gentle heating may be required for less reactive substrates. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions, including the Heck-Mizoroki, decarboxylative Suzuki-Miyaura, and Sonogashira couplings, provide powerful and adaptable methods for its derivatization. By understanding the mechanistic nuances of these reactions and carefully selecting the appropriate catalytic system and reaction conditions, researchers can unlock the full potential of this fluorinated synthon in the discovery and development of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.
References
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Posner, Y. D., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
- Weizmann Institute of Science. (2012).
- Zhang, X., et al. (2010). Palladium-Catalyzed Oxidative C-H/C-H Cross-Coupling of Electron-Deficient Polyfluoroarenes with Alkenes.
- Couve-Bonnaire, S., et al. (2016). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reactions of Methyl α-Fluoroacrylate with Aryl or Heteroaryl Iodides. The Journal of Organic Chemistry, 81(1), 415-421.
- ResearchGate. (n.d.). Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes.
- Al-Amin, M., & Bhuiyan, M. M. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7484–7504. [Link]
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
- Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Wang, X., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(8), 1975-1979.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733.
- Weizmann Research Portal. (2012).
- Shang, R., et al. (2017). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis.
- OUCI. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research.
- Wikipedia. (n.d.). Heck reaction.
- ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
- PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
- ChemRxiv. (2024).
- PubMed Central. (2022).
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Royal Society of Chemistry. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2011).
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
- PubMed Central. (2023).
- PubMed Central. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- PubMed Central. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. [Link]
- ResearchGate. (2025).
- Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
- PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
- ResearchGate. (2018).
- RSC Publishing. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
- MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
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- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Pioneering Fluorinated Polymer Development with 2,3-Difluorocinnamic Acid
Abstract: The strategic incorporation of fluorine into polymer backbones is a proven method for enhancing material properties, yielding polymers with exceptional thermal stability, chemical inertness, and unique surface characteristics.[1][2] Cinnamic acid and its derivatives are versatile building blocks, offering multiple reactive sites for polymer synthesis, including addition polymerization via the vinyl group and functionalization through the carboxylic acid group.[3][4] This guide details the development of novel fluorinated polymers using 2,3-Difluorocinnamic acid as a key monomer. We provide a comprehensive overview of the monomer's properties, propose scientifically-grounded polymerization strategies, and present a detailed, adaptable protocol for its free-radical polymerization. Furthermore, we outline a complete characterization workflow to validate synthesis and evaluate the physicochemical properties of the resulting polymer, thereby providing researchers and drug development professionals with a robust framework for innovation in high-performance materials.
Section 1: Monomer Analysis and Strategic Considerations
The starting point for any polymer synthesis is a thorough understanding of the monomer. This compound is a halogenated derivative of cinnamic acid, where the presence of two fluorine atoms on the phenyl ring is expected to significantly influence polymerization behavior and the final polymer's properties.
The fluorine atoms exert a strong electron-withdrawing effect, which can alter the reactivity of the vinyl group. This electronic modification, combined with the inherent properties of the C-F bond, is predicted to yield a polymer with enhanced thermal stability and chemical resistance compared to its non-fluorinated counterpart.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 207981-48-4 | [5][6][7] |
| Molecular Formula | C₉H₆F₂O₂ | [5][6] |
| Molecular Weight | 184.14 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [8] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
Caption: Key reactive sites of the this compound monomer.
Section 2: Proposed Polymerization Strategies
The bifunctional nature of this compound allows for several polymerization approaches. The choice of method will dictate the polymer's architecture, molecular weight distribution, and ultimate properties.
Free-Radical Polymerization (FRP)
This is the most direct method for polymerizing vinyl monomers.[9] It involves the use of a radical initiator to create active sites that propagate along the vinyl groups of the monomer. While robust and versatile, conventional FRP offers limited control over molecular weight and dispersity (Đ). For a novel monomer like this compound, FRP is an excellent initial strategy to confirm polymerizability and produce material for preliminary property evaluation.
Reversible-Deactivation Radical Polymerization (RDRP)
For applications requiring well-defined polymer architectures, RDRP techniques are superior.[10] Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) establish a dynamic equilibrium between active propagating radicals and dormant species.[10][11] This allows for the synthesis of polymers with predictable molecular weights, low dispersity (Đ ≈ 1.1–1.3), and the ability to create block copolymers.[12] The application of RDRP to this compound would represent an advanced approach for creating precisely engineered materials.
Step-Growth Polycondensation (via Monomer Modification)
While the vinyl group is the most obvious site for polymerization, the carboxylic acid group offers an alternative route. This indirect strategy involves a two-step process:
-
Monomer Modification: Convert the this compound into a derivative with two reactive groups suitable for polycondensation (e.g., a diamine or a dicarboxylic acid). This approach has been successfully used for other fluorinated cinnamic acids to produce high-performance polyimides.[13]
-
Polycondensation: React the modified monomer with a suitable comonomer (e.g., a dianhydride for a diamine monomer) to form polymers like polyamides or polyimides. These materials are renowned for their exceptional thermal stability.[13]
Caption: Strategic pathways for polymer synthesis from this compound.
Section 3: Experimental Protocol - Free-Radical Polymerization
This protocol provides a generalized, adaptable method for the solution polymerization of this compound. It is designed as a starting point for optimization.
Rationale: Solution polymerization is chosen for its effective heat dissipation and viscosity control, which are critical factors in radical polymerizations.[14] AIBN is selected as the initiator due to its predictable decomposition kinetics and lack of side reactions with acidic monomers. N,N-Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve both the monomer and the resulting polymer.
Materials & Equipment
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask or equivalent reaction vessel with magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath with temperature controller
-
Vacuum filtration apparatus
-
Vacuum oven
Step-by-Step Procedure
-
Monomer Purification (Optional but Recommended): Recrystallize the this compound from an appropriate solvent system (e.g., ethanol/water) to remove any inhibitors or impurities. Dry thoroughly under vacuum.
-
Initiator Purification: Recrystallize AIBN from methanol and dry under vacuum at room temperature. Store at 4°C.
-
Reaction Setup:
-
Add this compound (e.g., 5.00 g, 27.15 mmol) and AIBN (e.g., 44.6 mg, 0.27 mmol, 1 mol% relative to monomer) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Secure the flask to a Schlenk line. Evacuate and backfill with inert gas (N₂ or Ar) three times to remove oxygen, which can inhibit radical polymerization.
-
Add anhydrous DMF (e.g., 25 mL) via a gas-tight syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C.
-
Allow the reaction to proceed under a positive pressure of inert gas with vigorous stirring for a predetermined time (e.g., 12-24 hours). The solution will likely become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
Terminate the polymerization by removing the flask from the oil bath and exposing the solution to air.
-
Allow the solution to cool to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent (e.g., 500 mL of methanol). The polymer should precipitate as a solid.
-
-
Purification:
-
Allow the precipitate to settle, then collect the solid polymer by vacuum filtration.
-
Wash the polymer powder extensively with fresh methanol to remove unreacted monomer and initiator fragments.
-
Self-Validation Step: To ensure purity, the polymer can be re-dissolved in a minimal amount of DMF and re-precipitated into methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
Table 2: Example Parameters for FRP Optimization
| Parameter | Range / Options | Rationale & Field Insights |
|---|---|---|
| Monomer:Initiator Ratio | 50:1 to 500:1 | A lower ratio (e.g., 100:1) typically leads to lower molecular weight, while a higher ratio increases it. Start with 100:1 for initial trials. |
| Solvent Concentration | 10-50% (w/v) | Higher concentrations can increase the rate of polymerization but may lead to viscosity issues. A 20% (w/v) solution is a good starting point. |
| Temperature (°C) | 60-80°C | This range ensures a suitable decomposition rate for AIBN. Higher temperatures increase the reaction rate but can lower the final molecular weight. |
| Reaction Time (h) | 6-48 h | Monitor conversion over time. A kinetic study is recommended to determine the optimal time to reach high conversion without significant side reactions. |
Section 4: Polymer Characterization Workflow
A systematic characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized poly(this compound). The chemical composition of fluorinated polymers directly influences their operational properties.[15]
Caption: A self-validating workflow for polymer characterization.
Table 3: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter(s) Measured | Expected Outcome for Poly(this compound) |
|---|---|---|
| FTIR | Functional Groups | Disappearance of the vinyl C=C stretch (~1630 cm⁻¹). Broadening of the C=O stretch (~1700 cm⁻¹) from the carboxylic acid. Appearance of strong C-F stretching bands (~1100-1300 cm⁻¹). |
| ¹H NMR | Proton Environment | Disappearance of sharp vinyl proton signals (~6.5-7.8 ppm). Appearance of broad signals corresponding to the polymer backbone protons. |
| ¹⁹F NMR | Fluorine Environment | The most definitive test. Signals corresponding to the fluorine atoms on the aromatic ring will confirm successful incorporation into the polymer structure. |
| GPC/SEC | Mn, Mw, Đ | Provides the molecular weight distribution. For FRP, a broad distribution (Đ > 1.5) is expected.[9] For RDRP, a narrow distribution (Đ < 1.5) would be targeted. |
| TGA | Thermal Stability (Td) | A high decomposition temperature is expected, likely exceeding that of non-fluorinated poly(cinnamic acid), demonstrating the benefit of fluorination.[2] |
| DSC | Glass Transition (Tg) | Determines the temperature at which the polymer transitions from a rigid to a rubbery state. A high Tg is indicative of a rigid, high-performance material. |
Section 5: Potential Applications & Future Directions
The unique combination of a poly(acrylic acid)-type backbone with fluorinated aromatic side chains suggests several high-value applications for polymers derived from this compound.
-
High-Performance Coatings: The expected chemical resistance and thermal stability make these polymers candidates for protective coatings in harsh chemical or high-temperature environments.[1][16]
-
Low-Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants, making them valuable in the microelectronics industry for insulation layers.[17]
-
Hydrophobic/Oleophobic Surfaces: The presence of fluorine typically imparts low surface energy, which can be exploited for creating water- and oil-repellent surfaces.[1]
-
Biomedical Materials: Poly(acrylic acid) is known for its biocompatibility and use in hydrogels.[18] The fluorinated derivative could offer a novel platform with modified properties for drug delivery or medical device coatings.[1]
-
Photosensitive Polymers: Like other cinnamic acid-based polymers, the pendant aromatic group may undergo [2+2] cycloaddition upon UV irradiation, enabling its use as a photo-crosslinkable material for photoresists or hydrogel formation.[4][19]
Future work should focus on optimizing the polymerization using RDRP techniques to gain precise control over the polymer architecture and exploring copolymerization with other vinyl monomers to further tune the material properties for specific applications.
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2,3-Difluorocinnamic acid derivatives for material science applications
An In-Depth Technical Guide to 2,3-Difluorocinnamic Acid Derivatives for Material Science Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Advanced Materials
In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount strategy for fine-tuning physicochemical properties.[1] Fluorinated organic compounds are central to innovations in pharmaceuticals, agrochemicals, and, notably, material science.[2] The unique attributes of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart desirable characteristics such as enhanced thermal stability, chemical resistance, and hydrophobicity.[2][3]
This guide focuses on the synthesis and application of derivatives of this compound, a versatile building block for a new class of functional materials. While its isomers, particularly the 3,4- and 3,5-difluoro analogs, have seen more extensive study, the 2,3-substitution pattern offers a unique electronic and steric profile that can be leveraged for specific applications in high-performance polymers, liquid crystals, and surface engineering. This document provides detailed application notes and step-by-step protocols designed for researchers and scientists to explore the potential of these promising materials.
Core Synthesis of this compound
The foundational step for all subsequent applications is the reliable synthesis of the this compound monomer. Several established synthetic routes for cinnamic acids can be adapted for this purpose, with the Knoevenagel condensation being a common and efficient method.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol outlines the synthesis of this compound from 2,3-difluorobenzaldehyde and malonic acid.
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (2,3-difluorobenzaldehyde), followed by a dehydration reaction. The use of a base like pyridine acts as both the solvent and the catalyst for the reaction.
Sources
Application Notes and Protocols: Knoevenagel Condensation of 2,3-Difluorobenzaldehyde
Introduction: The Strategic Synthesis of Fluorinated Olefins
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, serves as a powerful tool in organic synthesis for creating α,β-unsaturated systems.[1][2][3][4] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] Its enduring relevance is underscored by its application in the synthesis of fine chemicals, functional polymers, and crucial pharmaceutical intermediates.[3][5]
This guide focuses on the Knoevenagel condensation of 2,3-difluorobenzaldehyde. Fluorinated aromatic compounds are of immense interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The product of this reaction, 2-(2,3-difluorobenzylidene)malononitrile, is a highly functionalized building block, valuable for constructing more complex heterocyclic systems and potential bioactive agents.
Part 1: Scientific Rationale and Reaction Mechanism
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps.
Causality Behind Experimental Choices:
-
The Substrate (2,3-Difluorobenzaldehyde): The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon. This electronic effect makes the aldehyde more susceptible to nucleophilic attack, generally facilitating a faster reaction compared to non-fluorinated or electron-rich benzaldehydes.[1][6]
-
The Nucleophile (Malononitrile): Malononitrile is an "active methylene compound." The methylene protons are flanked by two strongly electron-withdrawing nitrile groups, which significantly increases their acidity. This allows for easy deprotonation by a weak base to form a resonance-stabilized carbanion (enolate).[1][7]
-
The Catalyst (Piperidine): A weak base, such as piperidine, is the preferred catalyst.[8][9] A strong base (e.g., sodium ethoxide) could induce an unwanted self-condensation of the aldehyde.[1] Piperidine, a secondary amine, catalyzes the reaction efficiently. The mechanism can proceed through two primary pathways:
-
Carbanion Pathway: The base deprotonates the malononitrile to form an enolate, which then attacks the aldehyde's carbonyl carbon.[7][10]
-
Iminium Ion Pathway: The amine catalyst can first react with the aldehyde to form an iminium ion. This ion is more electrophilic than the original aldehyde, accelerating the reaction with the enolate.[8][11][12] The catalyst is regenerated in the final elimination step.[12]
-
Generalized Reaction Scheme:
Caption: General workflow for the Knoevenagel condensation.
Detailed Catalytic Cycle (Iminium Pathway):
Caption: The piperidine-catalyzed Knoevenagel condensation mechanism.
Part 2: Detailed Experimental Protocol
This protocol describes a standard, reliable procedure for the synthesis of 2-(2,3-difluorobenzylidene)malononitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 2,3-Difluorobenzaldehyde (>98%) | Reagent | Standard chemical supplier |
| Malononitrile (>99%) | Reagent | Standard chemical supplier |
| Piperidine (>99%) | Reagent | Standard chemical supplier |
| Ethanol (95% or Absolute) | ACS Grade | Standard chemical supplier |
| Round-bottom flask (50 mL or 100 mL) | Borosilicate glass | N/A |
| Reflux condenser | Borosilicate glass | N/A |
| Magnetic stirrer and stir bar | N/A | N/A |
| Heating mantle | N/A | N/A |
| Buchner funnel and filter flask | N/A | N/A |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | N/A |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (e.g., 10.0 mmol, 1.42 g).
-
Reagent Addition: Add malononitrile (10.5 mmol, 0.69 g) to the flask. This slight excess of the active methylene component ensures complete consumption of the aldehyde.
-
Solvent and Catalyst: Add 20 mL of ethanol to dissolve the solids.[13] With gentle stirring, add a catalytic amount of piperidine (approx. 5-7 drops, ~0.5 mmol) to the mixture using a Pasteur pipette.[13]
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][14] Prepare a developing solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the aldehyde has disappeared, and a new, typically lower Rf product spot is dominant. The reaction is often complete within 1-2 hours.[3]
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution upon cooling. For complete precipitation, the flask can be placed in an ice bath for 20-30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[3] Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Part 3: Data Presentation and Characterization
Quantitative Data Summary:
| Parameter | Value | Notes |
| Reactants | ||
| 2,3-Difluorobenzaldehyde | 10.0 mmol (1.42 g) | Limiting reagent |
| Malononitrile | 10.5 mmol (0.69 g) | 1.05 equivalents |
| Product | 2-(2,3-Difluorobenzylidene)malononitrile | |
| Molecular Formula | C₁₀H₄F₂N₂ | |
| Molecular Weight | 190.15 g/mol | |
| Theoretical Yield | 1.90 g | Assuming 100% conversion |
| Expected Yield | >90% | Based on similar reported reactions |
| Appearance | White to pale yellow crystalline solid | |
| Expected Melting Point | ~90-95 °C | Varies with purity |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be relatively simple. Key signals would include a singlet for the vinylic proton around δ 8.0-8.4 ppm and multiplets for the aromatic protons in the region of δ 7.2-7.8 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the nitrile carbons (~112-115 ppm), aromatic carbons (some showing C-F coupling), the vinylic carbons, and the carbon of the C=C-CN group.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks would include a sharp absorption for the nitrile group (C≡N) around 2220-2230 cm⁻¹, C=C stretching around 1600 cm⁻¹, and C-F stretching in the 1100-1300 cm⁻¹ region.[15]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 190.
Part 4: Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient heating. 3. Impure starting materials. | 1. Use fresh piperidine. 2. Ensure the reaction mixture is at a steady reflux. 3. Check the purity of the aldehyde and malononitrile by NMR or other analytical methods. |
| Impure Product | 1. Incomplete reaction. 2. Side reactions. 3. Inefficient purification. | 1. Increase reaction time and monitor by TLC until the limiting reagent is consumed. 2. Ensure a weak base is used; avoid strong bases. 3. Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture. |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Triturate the crude product with a non-polar solvent like hexane to induce crystallization. Ensure the product is thoroughly dried under vacuum. |
Part 5: Alternative and Green Chemistry Approaches
While the described protocol is robust, modern synthetic chemistry emphasizes the development of more environmentally benign methods.[2][16]
-
Solvent-Free Condensation: The reaction can sometimes be performed by heating a mixture of the aldehyde, malononitrile, and a catalyst like ammonium bicarbonate without any solvent.[14][16]
-
Aqueous Media: Some Knoevenagel condensations can be successfully performed in water, which often simplifies product isolation as the organic product precipitates out.[14][17]
-
Alternative Catalysts: A wide range of catalysts have been explored, including ionic liquids, solid-supported bases, and even biocatalysts, which can offer advantages in terms of reusability and reduced waste.[5][8][18]
These alternative methods can reduce reliance on volatile organic solvents and may offer simpler work-up procedures, aligning with the principles of green chemistry.[19]
References
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- Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
- Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
- Wikipedia. Knoevenagel condensation.
- Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews.
- ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
- Wiley Online Library. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles.
- ElectronicsAndBooks. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.
- National Institutes of Health (NIH). (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- Open ICM. Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde.
- Rasayan Journal of Chemistry. Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium.
- Bentham Science Publisher. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation.
- National Institutes of Health (NIH). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound.
- ResearchGate. (2019, August 5). (PDF) The Chemistry of Malononitrile and its derivatives.
- Google Patents. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
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Application Notes and Protocols for Enzymatic Reactions Involving 2,3-Difluorocinnamic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 2,3-Difluorocinnamic Acid in Biocatalysis
This compound is a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry. The introduction of fluorine atoms onto the phenyl ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As the pharmaceutical industry continues to leverage the unique properties of organofluorine compounds, the development of efficient and selective methods for their synthesis and modification is of paramount importance.
Enzymatic catalysis, or biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often with exquisite chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. This guide provides an in-depth exploration of potential enzymatic reactions involving this compound, complete with detailed protocols and the scientific rationale behind the experimental design. While direct literature on the enzymatic conversions of this compound is emerging, we can extrapolate from studies on analogous cinnamic acid derivatives and other fluorinated aromatics to propose and validate robust enzymatic pathways.
This document will focus on three primary classes of enzymatic transformations: lipase-catalyzed esterification, phenylalanine ammonia-lyase (PAL)-mediated amination, and microbial biotransformation. Each section will provide the theoretical background, a detailed experimental protocol, and guidance on data analysis and interpretation.
Section 1: Lipase-Catalyzed Esterification of this compound
Scientific Rationale: Lipases are a versatile class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. The esterification of carboxylic acids is a cornerstone of their application in organic synthesis. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are particularly well-suited for these reactions due to their high stability, broad substrate scope, and ease of reuse.[1][2] The synthesis of fluorinated cinnamate esters is of significant interest as these compounds can serve as valuable intermediates in the development of novel pharmaceuticals and advanced materials. The presence of the difluoro-phenyl group can enhance the biological activity and pharmacokinetic properties of the resulting esters.[3]
Experimental Workflow: Lipase-Catalyzed Esterification
Caption: Workflow for lipase-catalyzed esterification.
Protocol 1: Screening and Optimization of Lipase-Catalyzed Esterification
This protocol outlines the esterification of this compound with ethanol as a model reaction.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvents (e.g., isooctane, toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (3Å, activated)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours before use to ensure anhydrous conditions.
-
Reaction Setup: In a series of screw-capped vials, add this compound (e.g., 0.1 mmol), the chosen alcohol (e.g., ethanol, 0.5 mmol), and 2 mL of the selected organic solvent containing activated molecular sieves.
-
Initiation: Add the immobilized lipase (e.g., 20 mg) to each vial to initiate the reaction.
-
Incubation: Place the vials in an orbital shaker incubator at a set temperature (e.g., 55°C) and agitation speed (e.g., 150 rpm).[4][5]
-
Reaction Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute the aliquot with the HPLC mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of the substrate and product. The retention times should be established beforehand using authentic standards.
-
Optimization: To optimize the reaction, systematically vary parameters such as the solvent, temperature (35-65°C), substrate molar ratio, and enzyme loading.
Data Analysis:
Calculate the conversion yield and initial reaction rate from the HPLC data. For kinetic analysis, perform experiments at varying substrate concentrations to determine the Michaelis-Menten parameters (Km and Vmax).
| Parameter | Range for Optimization | Rationale |
| Solvent | Isooctane, Toluene, MTBE | Solvent hydrophobicity affects enzyme activity and substrate solubility.[4] |
| Temperature | 35 - 65°C | Influences reaction rate and enzyme stability. |
| Substrate Ratio | 1:1 to 1:10 (acid:alcohol) | An excess of alcohol can drive the equilibrium towards product formation. |
| Enzyme Loading | 10 - 50 mg/mL | Affects the overall reaction rate. |
Section 2: Phenylalanine Ammonia-Lyase (PAL) Catalyzed Amination
Scientific Rationale: Phenylalanine ammonia-lyase (PAL) catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3][6] The reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be exploited for the synthesis of novel, non-proteinogenic amino acids.[7] PAL from various sources has shown broad substrate specificity, accepting various substituted phenylalanines and cinnamic acids.[7][8] This opens up the exciting possibility of using PAL to synthesize L-2,3-difluorophenylalanine from this compound. Such fluorinated amino acids are valuable building blocks for peptide and protein engineering and as chiral synthons in drug discovery.
Logical Flow: PAL-Catalyzed Amination
Caption: Logical flow of PAL-catalyzed amination.
Protocol 2: Synthesis of L-2,3-Difluorophenylalanine using PAL
This protocol is adapted from methods used for other fluorinated cinnamic acids.[7]
Materials:
-
This compound
-
Ammonia solution (e.g., 28-30%)
-
Recombinant PAL (e.g., from Petroselinum crispum - parsley)
-
Hydrochloric acid (HCl)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Chiral HPLC column for amino acid analysis
Procedure:
-
Reaction Medium Preparation: Prepare a high concentration ammonia solution (e.g., 5 M) and adjust the pH to 10.0 by bubbling CO2 through it or by the careful addition of HCl.
-
Substrate Solubilization: Dissolve this compound in the prepared ammonia buffer to a final concentration of, for example, 10-50 mM.
-
Enzymatic Reaction: Add PAL to the reaction mixture (e.g., 1-5 U/mL). Incubate the reaction at 37°C with gentle agitation.
-
Reaction Monitoring: Monitor the disappearance of the cinnamic acid derivative by UV-spectrophotometry or HPLC.
-
Enzyme Deactivation and Product Isolation: Once the reaction has reached completion (or equilibrium), terminate it by acidifying the mixture to pH 1.5 with HCl and heating to 90°C for 10 minutes to denature and precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated enzyme. Apply the supernatant to a cation exchange column. Wash the column with water to remove unreacted substrate and other anions. Elute the product amino acid with a dilute ammonia solution (e.g., 2 M).
-
Analysis: Analyze the purified product by NMR and mass spectrometry to confirm its identity. Determine the enantiomeric excess (ee) by chiral HPLC.
Section 3: Microbial Biotransformation of this compound
Scientific Rationale: Microorganisms possess a vast and diverse array of enzymes capable of metabolizing a wide range of organic compounds, including halogenated aromatics. The microbial degradation of cinnamic acid and its derivatives often proceeds through pathways such as β-oxidation of the side chain, leading to the corresponding benzoic acid derivative.[9][10][11] Studies on 4-fluorocinnamic acid have shown that it can be converted to 4-fluorobenzoic acid by bacterial strains.[9][10][12][13] This suggests that a similar pathway may exist for this compound, potentially yielding 2,3-difluorobenzoic acid, a valuable synthetic intermediate. Screening of microbial cultures is a powerful tool for discovering novel biocatalysts and metabolic pathways.
Pathway Hypothesis: Microbial Degradation
Caption: Hypothesized β-oxidation pathway for this compound.
Protocol 3: Screening Microorganisms for Biotransformation Activity
Materials:
-
This compound
-
Minimal salts medium (e.g., M9 medium)
-
Microbial cultures (e.g., from soil samples, culture collections)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate for extraction
-
GC-MS or LC-MS for metabolite identification
Procedure:
-
Culture Preparation: Inoculate a suitable growth medium with the microbial strain to be tested and grow to a desired cell density.
-
Resting Cell Assay: Harvest the cells by centrifugation, wash with sterile phosphate buffer, and resuspend in a minimal salts medium to a specific optical density (e.g., OD600 of 1.0).
-
Biotransformation: Add this compound (from a sterile stock solution) to the cell suspension to a final concentration of, for example, 1 mM.
-
Incubation: Incubate the cell suspension in a shaking incubator at an appropriate temperature (e.g., 30°C). Include a control with no cells.
-
Sampling and Extraction: At various time points, withdraw samples. Centrifuge to remove the cells. Acidify the supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate.
-
Analysis: Dry the ethyl acetate extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis to identify potential metabolites.[14]
-
Hit Identification: Compare the chromatograms of the reaction samples with the no-cell control to identify new peaks corresponding to biotransformation products.
Conclusion and Future Outlook
The enzymatic transformation of this compound represents a promising avenue for the synthesis of valuable fluorinated compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore lipase-catalyzed esterification, PAL-mediated amination, and microbial biotransformation of this substrate. While these protocols are based on established methodologies for similar compounds, empirical optimization will be crucial for achieving high efficiency and yields with this compound.
Future work should focus on the discovery and engineering of novel enzymes with enhanced activity and stability towards fluorinated substrates. The development of high-throughput screening methods will be instrumental in this endeavor.[15][16][17] The insights gained from these studies will not only expand the biocatalytic toolbox but also contribute to the development of more sustainable and efficient processes for the synthesis of next-generation pharmaceuticals and advanced materials.
References
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- HPLC IN ENZYM
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Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluorocinnamic Acid
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the scale-up synthesis of 2,3-Difluorocinnamic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this intermediate highly valuable. This document provides a robust protocol based on the Knoevenagel-Doebner condensation, addressing the critical considerations for transitioning from laboratory to pilot-plant or industrial scale. The causality behind experimental choices, self-validating system protocols, and in-depth safety procedures are elucidated to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Strategic Importance of this compound
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a versatile intermediate, with its difluorinated phenyl ring and reactive carboxylic acid and alkene moieties making it an attractive starting material for a diverse range of complex molecules.
The synthesis of cinnamic acids is well-established, with several named reactions providing viable routes.[1] For the scale-up of this compound, the Knoevenagel-Doebner condensation offers a highly efficient and reliable pathway.[2] This method involves the condensation of an aromatic aldehyde (2,3-Difluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base, typically a mixture of pyridine and piperidine.[3][4] A key advantage of the Doebner modification is the in-situ decarboxylation of the intermediate, which simplifies the reaction workup.[5]
This application note will provide a detailed protocol for this synthesis, with a strong emphasis on the practical challenges and solutions associated with scaling up the reaction.
Physicochemical and Safety Data of Key Compounds
A thorough understanding of the properties and hazards of all chemicals is a prerequisite for safe and successful synthesis, particularly at scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | N/A | 64-65 @ 17 mmHg[6] | Flammable liquid, skin/eye/respiratory irritant[6][7] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 130 - 135[8] | Decomposes | Harmful if swallowed, causes serious eye damage[9][10][11] |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 - 116 | Highly flammable, harmful if swallowed/inhaled/in contact with skin[12][13][14] |
| This compound | C₉H₆F₂O₂ | 184.14 | Not readily available | Not readily available | Expected to be an irritant; handle with care. |
Note: The safety data presented is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9][10][11][12][13][14][15][16][17][18]
Synthetic Pathway: The Knoevenagel-Doebner Condensation
The chosen synthetic route is the Knoevenagel-Doebner condensation of 2,3-Difluorobenzaldehyde with malonic acid. This reaction is catalyzed by pyridine, which also serves as the solvent, and a catalytic amount of piperidine.
Reaction Mechanism
The reaction proceeds through a well-understood mechanism:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,3-Difluorobenzaldehyde.
-
Aldol Addition: This results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate undergoes dehydration to form a more stable, conjugated system.
-
Decarboxylation: Under the reaction conditions (heating in pyridine), the resulting dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound, with the evolution of carbon dioxide.
Caption: Knoevenagel-Doebner Condensation Workflow
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated process bay with appropriate engineering controls.
Equipment
-
20 L glass-lined or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle or jacket for the reactor.
-
Scrubber system for off-gassing (to handle CO₂ and any volatile organics).
-
Large filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying the final product.
-
Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, and a flame-retardant lab coat.[10]
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Mass (kg) | Volume (L) | Notes |
| 2,3-Difluorobenzaldehyde | 142.10[19] | 1.0 | 0.77 | ~0.59 | Limiting reagent |
| Malonic Acid | 104.06[8] | 1.1 | 0.62 | N/A | 10 mol% excess |
| Pyridine | 79.10[15] | Solvent | 6.25 | 6.38 | Anhydrous grade recommended |
| Piperidine | 85.15 | 0.1 | 0.046 | 0.053 | Catalyst |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free from any contaminants from previous batches.
-
Inert the reactor with a positive pressure of nitrogen gas to maintain an anhydrous atmosphere.
-
-
Charging of Reagents:
-
Charge the reactor with pyridine (6.25 kg).
-
With gentle stirring, add malonic acid (0.62 kg) and stir until fully dissolved.
-
Add piperidine (0.046 kg) to the solution.
-
In a separate vessel, prepare a solution of 2,3-Difluorobenzaldehyde (0.77 kg) in a small amount of pyridine (~0.5 L) to facilitate addition.
-
-
Reaction Execution:
-
Heat the pyridine/malonic acid mixture to 60-70 °C.
-
Slowly add the 2,3-Difluorobenzaldehyde solution to the reactor over a period of 1-2 hours. This controlled addition is crucial for managing the reaction exotherm.[20]
-
After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (approximately 115 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) to ensure the disappearance of the starting aldehyde. Vigorous evolution of carbon dioxide will be observed during this phase.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The target pH should be around 1-2. This step should be performed in a well-ventilated area due to the exothermic nature of the acid-base neutralization.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude this compound by filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
For higher purity, recrystallization can be performed using a suitable solvent system, such as an ethanol/water mixture.[21]
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Scale-Up Considerations and Process Optimization
Transitioning a synthesis from the laboratory to a larger scale introduces several challenges that must be proactively managed.
Heat Management
The Knoevenagel-Doebner condensation is an exothermic reaction.[20] At a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[22]
-
Controlled Reagent Addition: As detailed in the protocol, the slow, controlled addition of the aldehyde to the heated malonic acid solution is critical to prevent a dangerous thermal runaway.[20]
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a jacket with a circulating coolant) to actively remove the heat generated during the reaction.[23]
-
Real-time Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential. Automated control systems can be implemented to adjust the cooling rate or stop reagent addition if the temperature exceeds a safe limit.[24]
Caption: Heat Management Logic in Exothermic Reactions
Off-Gassing
The decarboxylation step generates a significant volume of carbon dioxide. The reactor's off-gas system must be adequately sized to handle this gas evolution safely and prevent over-pressurization. A scrubber system is also recommended to trap any volatile organic compounds that may be carried over.
Purification at Scale
While laboratory-scale purification often relies on simple recrystallization, industrial-scale purification may require more robust methods to achieve high purity consistently.
-
Recrystallization: This remains a viable option, but requires large vessels and significant solvent volumes.
-
Anti-solvent Precipitation: A controlled precipitation by adding an anti-solvent to a solution of the crude product can be an efficient method for large-scale purification.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the product with activated carbon before crystallization can effectively remove them.[25]
Product Characterization
The identity and purity of the final this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The coupling constant (J-value) between the vinylic protons is indicative of the trans stereochemistry (typically 12-18 Hz). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (showing C-F coupling), and vinylic carbons. |
| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1700 cm⁻¹), and the C=C stretch (~1625-1645 cm⁻¹).[26] |
| HPLC | A single major peak indicating high purity (typically >98%). |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Safety and Environmental Considerations
7.1. Personal and Process Safety
-
Fluorinated Compounds: Handle with care, avoiding skin and eye contact, and inhalation.[10]
-
Pyridine: A highly flammable and toxic substance. All transfers and reactions should be conducted in a closed system or a well-ventilated area, away from ignition sources.[12][13][14]
-
Malonic Acid: Can cause severe eye damage upon contact.[9][11]
-
Pressure Management: The reactor should be equipped with a pressure relief valve in case of unexpected over-pressurization.
7.2. Waste Disposal
-
Aqueous Waste: The acidic aqueous filtrate from the product isolation will contain pyridine hydrochloride. This should be neutralized before disposal in accordance with local regulations.
-
Solvent Waste: Organic solvent waste should be collected and disposed of through a certified waste management company.
Conclusion
The Knoevenagel-Doebner condensation provides an effective and scalable route to this compound. By carefully managing the reaction exotherm, ensuring proper off-gassing, and implementing robust purification procedures, this valuable intermediate can be produced safely and efficiently at scale. The detailed protocol and considerations outlined in this application note provide a solid foundation for researchers and process chemists to successfully implement this synthesis in their own facilities.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.
- Thermo Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
- Sim, G. A., & Robertson, J. M. (2019). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 11(4), 21-33.
- Capot Chemical. (2018, April 8). material safety data sheet.
- PubMed Central. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- Google Patents. (n.d.). CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
- ACS Omega. (2019, December 30). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution.
- Frontiers in Chemistry. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
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- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation.
- Wikipedia. (n.d.). Knoevenagel condensation.
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- PubMed Central. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose.
- NIST WebBook. (n.d.). 2,6-Difluorocinnamic acid.
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The Strategic Role of 2,3-Difluorocinnamic Acid in Modern Asymmetric Synthesis: Application Notes and Protocols
Abstract
In the landscape of contemporary drug discovery and materials science, the introduction of fluorine atoms into organic molecules offers a powerful tool for modulating physicochemical and biological properties. 2,3-Difluorocinnamic acid, a readily accessible fluorinated building block, presents a unique scaffold for the generation of high-value chiral intermediates. The strategic placement of two fluorine atoms on the phenyl ring imparts distinct electronic and steric characteristics that can be harnessed to achieve high levels of stereocontrol in a variety of asymmetric transformations. This comprehensive guide details the application of this compound as a key substrate in catalytic asymmetric hydrogenation, asymmetric dihydroxylation, and as a versatile component in chiral auxiliary-based syntheses. We provide detailed, field-proven protocols and explain the underlying causality for experimental choices, offering researchers, scientists, and drug development professionals a practical framework for leveraging this valuable synthon.
Introduction: The Fluorine Advantage in Chiral Architectures
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The 2,3-difluorophenyl motif, in particular, offers a unique electronic profile due to the strong inductive effect of the fluorine atoms, which can profoundly influence the reactivity of adjacent functional groups. This compound serves as an exemplary prochiral substrate, where the carbon-carbon double bond is primed for a range of stereoselective additions. Understanding the interplay between the substrate's electronic properties and the chiral environment of the catalyst is paramount for achieving high enantioselectivity.[1][2][3] This document serves as a technical guide to unlock the potential of this versatile building block.
Catalytic Asymmetric Hydrogenation: Access to Chiral 3-(2,3-Difluorophenyl)propanoic Acid
Asymmetric hydrogenation is a cornerstone of industrial chemical synthesis, providing an atom-economical route to chiral compounds.[4][5] The reduction of the double bond in this compound generates a stereocenter, leading to the synthesis of enantiomerically enriched 3-(2,3-difluorophenyl)propanoic acid, a precursor to chiral fluorinated amino acids and other bioactive molecules.[6][7]
Scientific Rationale & Mechanistic Insight
The success of this transformation hinges on the selection of a suitable chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The substrate, this compound (or its ester derivative), coordinates to the chiral metal center. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydrogen delivery to the double bond, resulting in the preferential formation of one enantiomer.
The electron-withdrawing nature of the two fluorine atoms decreases the electron density of the alkene, which can affect its coordination to the metal center and the overall reaction rate. This necessitates careful optimization of the catalyst system and reaction conditions.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol 1: Rh-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is adapted from well-established procedures for the asymmetric hydrogenation of substituted cinnamic acid derivatives.[8][9]
Materials:
-
Methyl 2,3-difluorocinnamate
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Anhydrous, degassed Methanol
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R)-BINAP (3.4 mg, 0.0055 mmol, 1.1 mol%) to a vial. Add 2 mL of degassed methanol and stir for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve methyl 2,3-difluorocinnamate (99 mg, 0.5 mmol) in 3 mL of degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the glass liner of the autoclave. Using a syringe, add the catalyst solution. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Reaction Conditions: Pressurize the autoclave to 10 bar with hydrogen. Stir the reaction mixture at 30°C for 18 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 3-(2,3-difluorophenyl)propanoate. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome & Optimization: High conversions (>95%) and enantiomeric excesses (ee >90%) are anticipated. The choice of ligand ((R)- vs. (S)-BINAP) will determine the enantiomer obtained. If selectivity is low, screening other chiral ligands (e.g., Josiphos, Mandyphos) and varying solvents (e.g., THF, Dichloromethane) and temperature is recommended.
| Parameter | Condition | Expected ee (%) |
| Ligand | (R)-BINAP | >90 |
| Pressure (H₂) | 10 bar | >90 |
| Temperature | 30 °C | >90 |
| Solvent | Methanol | >90 |
Sharpless Asymmetric Dihydroxylation: Synthesis of Chiral Vicinal Diols
The Sharpless Asymmetric Dihydroxylation (SAD) is a highly reliable and predictable method for converting alkenes into chiral vicinal diols, which are exceptionally valuable synthetic intermediates.[10][11][12] Applying this methodology to this compound provides a direct route to enantiopure 2,3-dihydroxy-3-(2,3-difluorophenyl)propanoic acid derivatives.
Scientific Rationale & Mechanistic Insight
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids (dihydroquinine, DHQ, or dihydroquinidine, DHQD).[12] The ligand and OsO₄ form a chiral complex that coordinates to one face of the alkene double bond. The osmium complex then delivers two hydroxyl groups to the same face of the double bond (syn-dihydroxylation). A stoichiometric co-oxidant, such as K₃[Fe(CN)₆] or N-methylmorpholine N-oxide (NMO), continuously re-oxidizes the osmium catalyst, allowing it to be used in catalytic quantities.[11]
The facial selectivity is determined by the choice of the chiral ligand. Commercially available "AD-mix" preparations contain the OsO₄ catalyst, the chiral ligand, the co-oxidant, and additives, simplifying the experimental setup.[11]
-
AD-mix-α (contains (DHQ)₂PHAL) typically delivers the diol from the 'alpha' face.
-
AD-mix-β (contains (DHQD)₂PHAL) typically delivers the diol from the 'beta' face.
Logical Flow: Sharpless Asymmetric Dihydroxylation
Caption: Process flow for Sharpless Asymmetric Dihydroxylation.
Protocol 2: Asymmetric Dihydroxylation using AD-mix-β
This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.[12]
Materials:
-
Ethyl 2,3-difluorocinnamate
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Add ethyl 2,3-difluorocinnamate (214 mg, 1.0 mmol) and methanesulfonamide (95 mg, 1.0 mmol) to the vigorously stirred mixture.
-
Reaction: Continue stirring at 0°C for 12-24 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography to yield the chiral diol. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral Mosher's acid.
Causality and Control: The use of the t-BuOH/H₂O solvent system is critical for maintaining the two-phase catalytic cycle. Methanesulfonamide is often added to accelerate the hydrolysis of the osmate ester intermediate, thereby improving the turnover rate, especially for electron-deficient or sterically hindered alkenes.[12] The choice of AD-mix-β is expected to yield one enantiomer of the diol, while AD-mix-α will produce the opposite enantiomer.
| Reagent | Role | Expected Diastereoselectivity | Expected Enantioselectivity (ee%) |
| AD-mix-β | Catalyst & Chiral Ligand Source | >20:1 (syn) | >95 |
| AD-mix-α | Catalyst & Chiral Ligand Source | >20:1 (syn) | >95 |
| CH₃SO₂NH₂ | Accelerator | N/A | May improve consistency |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Scientific Rationale & Application
By converting this compound into an N-acyl oxazolidinone, the system is set up for diastereoselective conjugate addition reactions. The chiral auxiliary shields one face of the enoate system, forcing an incoming nucleophile to attack from the less hindered face. The rigid, chelated transition state formed in the presence of a Lewis acid is key to this high level of stereocontrol.
Protocol 3: Diastereoselective Conjugate Addition to an N-(2,3-Difluorocinnamoyl) Oxazolidinone
This protocol describes a representative conjugate addition of a Gilman cuprate to an N-acyl oxazolidinone derived from this compound.
Materials:
-
This compound
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Methylmagnesium bromide (MeMgBr)
Procedure:
Part A: Synthesis of the N-Acyl Oxazolidinone
-
To a solution of this compound (1.84 g, 10 mmol) in anhydrous THF (40 mL) at 0°C, add triethylamine (1.53 mL, 11 mmol).
-
Slowly add pivaloyl chloride (1.23 mL, 10 mmol). Stir for 1 hour at 0°C.
-
In a separate flask, prepare a solution of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) and LiCl (0.42 g, 10 mmol) in anhydrous THF (20 mL).
-
Cannulate the mixed anhydride solution from step 2 into the oxazolidinone solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the chiral N-(2,3-difluorocinnamoyl) oxazolidinone.
Part B: Diastereoselective Michael Addition
-
Prepare the Gilman cuprate: To a suspension of CuI (1.14 g, 6 mmol) in anhydrous THF (20 mL) at -20°C, add MeMgBr (3.0 M in diethyl ether, 4.0 mL, 12 mmol) dropwise. Stir for 30 minutes.
-
Cool the cuprate solution to -78°C.
-
In a separate flask, dissolve the N-(2,3-difluorocinnamoyl) oxazolidinone (1.72 g, 5 mmol) in anhydrous THF (25 mL) and cool to -78°C.
-
Slowly add the substrate solution to the Gilman cuprate via cannula. Stir at -78°C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Part C: Auxiliary Cleavage
-
The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to give the carboxylic acid, or LiBH₄ to give the alcohol) to yield the enantiomerically enriched product.
Conclusion
This compound is a substrate of significant potential in asymmetric synthesis. While direct literature precedents for this specific molecule may be sparse, its structural analogy to well-studied cinnamic acid derivatives allows for the confident application of established, powerful synthetic methodologies. Through catalytic asymmetric hydrogenation, asymmetric dihydroxylation, and chiral auxiliary-based strategies, chemists can access a diverse array of valuable, enantiomerically enriched fluorinated building blocks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the unique properties of this compound in the pursuit of novel chiral molecules for pharmaceutical and materials science applications.
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Application Notes & Protocols: Strategic Synthesis in Agrochemical Development
Introduction: The Synthetic Backbone of Modern Agriculture
The intricate science of chemical synthesis forms the bedrock of modern agriculture, enabling the production of sophisticated molecules that protect crops and enhance yields. The global challenge of feeding a growing population necessitates the continuous innovation of agrochemicals—herbicides, insecticides, and fungicides—that are not only effective but also environmentally benign and economically viable. This guide provides an in-depth exploration of the synthetic strategies and methodologies pivotal to the discovery and manufacturing of next-generation agrochemicals. We will delve into the chemical logic behind the synthesis of major agrochemical classes and explore cutting-edge technologies that are revolutionizing the field. The principles of green chemistry, emphasizing sustainability and waste reduction, are increasingly integral to this endeavor.[1][2][3]
I. Core Classes of Agrochemicals: A Synthetic Perspective
The molecular architecture of an agrochemical dictates its mode of action and biological specificity. Understanding the synthesis of these core structures is fundamental for researchers in the field.
A. Strobilurin Fungicides: Nature-Inspired Synthesis
Strobilurins are a vital class of fungicides inspired by a natural product from the fungus Strobilurus tenacellus. Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and ATP synthesis.[4][5][6] The development of resistance to strobilurins has driven extensive research into novel analogues.[4][5][6]
The general structure of strobilurins consists of a pharmacophore (typically a β-methoxyacrylate group), a bridge, and a side chain.[5] Synthetic efforts often focus on modifying the side chain to enhance efficacy and overcome resistance.[5][6]
Key Synthetic Considerations:
-
Stereoselectivity: The (E)-isomer of the β-methoxyacrylate pharmacophore is crucial for fungicidal activity.
-
Modular Synthesis: The synthesis is often designed in a modular fashion, allowing for the facile introduction of diverse side chains.
Illustrative Synthetic Workflow: Strobilurin Analogue Synthesis
Caption: A generalized workflow for the synthesis of strobilurin analogues.
Protocol 1: General Synthesis of Strobilurin Thioether Derivatives [5]
-
Preparation of the Thiol Side Chain (2): Synthesize the desired heterocyclic or aromatic thiol based on the target analogue.
-
Preparation of the Bromomethylphenyl Intermediate (1): Prepare methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate or methyl (2-bromomethylphenyl)-methoxyiminoacetate as the core structure.
-
Coupling Reaction:
-
Dissolve the thiol (1 mmol) in a 1% aqueous NaOH solution (5 mL).
-
Add this solution dropwise to a solution of the bromomethylphenyl intermediate (1 mmol) in DMF (1 mL).
-
Heat the reaction mixture at 90°C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and dilute with 10 mL of ice water.
-
Filter the solid product and recrystallize from a suitable solvent system (e.g., acetone/petroleum ether) to yield the final strobilurin thioether derivative.
-
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for these coupling reactions.[5][6]
B. Sulfonylurea Herbicides: Potency at Low Doses
Sulfonylurea herbicides are characterized by their high efficacy at very low application rates, good crop selectivity, and low mammalian toxicity.[7] They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[8]
Core Synthetic Strategy:
The synthesis of sulfonylureas typically involves the coupling of a sulfonamide with an isocyanate or a carbamate derivative of a heterocyclic amine.[9]
Protocol 2: General Synthesis of Sulfonylureas [8][9]
-
Synthesis of the Sulfonamide Moiety: Prepare the substituted aryl sulfonamide. This often involves chlorosulfonation of a substituted benzene ring followed by amination.
-
Synthesis of the Heterocyclic Amine: Synthesize the desired pyrimidine or triazine amine.
-
Coupling Step (via Carbamate):
-
React the heterocyclic amine with a suitable chloroformate (e.g., phenyl chloroformate) to form a carbamate.
-
React the carbamate with the sulfonamide in the presence of a base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile) to yield the sulfonylurea.
-
Data Summary: Structure-Activity Relationship in Sulfonylureas
| Substituent Position | Effect on Herbicidal Activity | Reference |
| Benzoic acid ester moiety | Large lipophilic groups are generally unfavorable for activity. | [10] |
| Pyridine ring (3-position) | Electron-withdrawing groups can influence crop safety and degradation rates. | [8] |
| Sulfonylurea bridge | Modifications can impact herbicidal activity and spectrum. | [7] |
C. Pyrethroid Insecticides: Synthetic Analogues of a Natural Product
Synthetic pyrethroids are analogues of the natural pyrethrins found in chrysanthemum flowers.[11] They are highly effective insecticides that act on the nervous systems of insects.[11] Synthetic pyrethroids were developed to have greater stability in light and heat compared to their natural counterparts.[11]
Key Structural Features and Synthesis:
The core of most pyrethroids is an ester of chrysanthemic acid or a related cyclopropane carboxylic acid.[12][13] The synthesis often involves the esterification of the appropriate acid chloride with a specific alcohol.[12] Asymmetric synthesis is crucial as the stereochemistry of the cyclopropane ring and other chiral centers significantly impacts insecticidal activity.[12][14][15]
Illustrative Synthetic Pathway: Deltamethrin
Caption: A simplified representation of pyrethroid synthesis via esterification.
II. Modern Synthetic Methodologies in Agrochemical Research
The drive for more efficient, sustainable, and innovative agrochemicals has led to the adoption of advanced synthetic technologies.
A. Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions.[16][17][18][19] This technology offers a greener alternative to many traditional synthetic methods that require harsh reagents and high temperatures.[16]
Applications in Agrochemical Synthesis:
-
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for late-stage modification of complex molecules, allowing for rapid generation of analogues for structure-activity relationship studies.[20]
-
Formation of C-C and C-Heteroatom Bonds: Photoredox catalysis facilitates the construction of challenging bonds found in many agrochemical scaffolds.[18]
-
Sustainable Production: By reducing by-products and energy consumption, photoredox catalysis aligns with the principles of green chemistry.[16]
Conceptual Workflow: Metallaphotoredox Catalysis for C-H Functionalization
Caption: A conceptual diagram of a metallaphotoredox catalytic cycle.
B. Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[21][22][23] This technology offers significant advantages over traditional batch processing, particularly for large-scale agrochemical production.[22][23]
Key Advantages of Flow Chemistry:
-
Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic or hazardous reactions.[21]
-
Improved Efficiency and Yield: Superior heat and mass transfer lead to faster reactions, higher yields, and better product purity.[21]
-
Process Intensification: Reaction times can be dramatically reduced from hours to minutes.[21]
-
Scalability: Scaling up production is more straightforward compared to batch processes.
Case Study: Synthesis of a Clethodim Herbicide Intermediate
The continuous flow synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, a key intermediate for the herbicide clethodim, demonstrated a reduction in reaction time from over ten hours in a batch process to just 18 minutes in a flow reactor.[21] This highlights the transformative potential of flow chemistry in agrochemical manufacturing.
C. C-H Activation: The Logic of Atom Economy
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-heteroatom bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials.[24][25][26] This approach epitomizes atom economy and can significantly shorten synthetic routes.
Strategic Implementation in Synthesis:
-
Directed C-H Activation: Lewis basic functional groups within a molecule can direct a metal catalyst to a specific C-H bond, enabling high regioselectivity.[25]
-
Late-Stage Functionalization: C-H activation is particularly valuable for modifying complex molecules in the later stages of a synthesis, allowing for the rapid diversification of potential agrochemical candidates.
III. The Imperative of Green Chemistry in Agrochemical Synthesis
The agrochemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint.[1][3][27] This involves the development of eco-friendly pesticides and the use of sustainable synthetic methods.[1][27]
Key Tenets of Green Chemistry in Agrochemicals:
-
Use of Renewable Feedstocks: Utilizing biomass and other renewable resources as starting materials.[2]
-
Biocatalysis: Employing enzymes and microorganisms as catalysts for highly selective and environmentally friendly transformations.[28]
-
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.
-
Waste Reduction: Designing synthetic routes that minimize the generation of waste products.[2]
The development of biopesticides, derived from natural sources, is a significant area of focus within green agrochemistry.[2] Additionally, nanotechnology is being explored for the development of "green nanopesticides" that offer controlled release and enhanced efficacy.[27][29]
Conclusion
The synthesis of agrochemicals is a dynamic and evolving field. While traditional synthetic methods remain important, the integration of modern technologies such as photoredox catalysis, flow chemistry, and C-H activation is paving the way for the development of more effective, safer, and sustainable crop protection solutions. A deep understanding of both the classical and contemporary synthetic strategies is essential for researchers and scientists dedicated to addressing the ongoing challenges in global food production.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 2,3-difluorocinnamic acid. This valuable building block presents unique challenges due to the electronic effects of the fluorine substituents. This center is structured to provide direct, actionable solutions to common experimental hurdles, ensuring you can optimize your reaction yields and purity with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and solutions?
Answer: Low yields in cinnamic acid syntheses, particularly with electron-deficient benzaldehydes like 2,3-difluorobenzaldehyde, often stem from suboptimal reaction conditions or reagent choice. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring and can influence the reactivity of the aldehyde.
Here’s a breakdown of potential causes and solutions based on the synthetic route:
-
For Knoevenagel-Doebner Condensation:
-
Insufficient Basicity: The catalyst, typically a weak base like pyridine with a piperidine co-catalyst, must be strong enough to deprotonate malonic acid but not so strong as to cause side reactions.[1][2]
-
Inefficient Water Removal: The condensation reaction produces water. If not removed, the equilibrium may not favor product formation.[1]
-
Solution: If your reaction is run in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free or pyridine-based reactions, ensure the reaction temperature is high enough to drive off water.
-
-
Incomplete Decarboxylation: The final step is the decarboxylation of the intermediate.
-
Solution: Ensure the reaction is heated at a sufficient temperature (typically reflux in pyridine) for an adequate duration to drive the decarboxylation to completion.[4]
-
-
-
For Perkin Reaction:
-
High Reaction Temperature: This reaction requires high temperatures (160-180 °C), but prolonged heating can lead to decomposition and the formation of dark, resinous byproducts.[5][6]
-
Insufficient Catalyst Activity: The alkali salt of the acid anhydride (e.g., sodium acetate) is a crucial catalyst.[7][8]
-
Solution: Use freshly fused and powdered anhydrous sodium or potassium acetate. Ensure your acetic anhydride is fresh and free from acetic acid, as excess acid can inhibit the reaction.
-
-
Reactivity of the Aldehyde: The electron-withdrawing fluorine groups make the carbonyl carbon of 2,3-difluorobenzaldehyde more electrophilic, which is favorable.[9] However, subsequent steps in the mechanism can be sensitive to reaction conditions.
-
Solution: Carefully control the reaction temperature and time. Monitor progress by TLC to avoid over-heating and decomposition.
-
-
-
For Heck Reaction:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.[10]
-
Solution: Use a fresh, high-quality palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligand. Ensure all reagents and the solvent (e.g., DMF, acetonitrile) are anhydrous and degassed to prevent catalyst oxidation.[11]
-
-
Incorrect Base: The choice of base is critical for the regeneration of the Pd(0) catalyst.[12][13]
-
Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Answer: Impurity profiles are highly dependent on the synthetic route. Here are the most common impurities and strategies to mitigate them:
-
cis-Isomer Formation: The desired product is the thermodynamically more stable trans-isomer. However, the formation of the cis-isomer is a common issue.
-
Identification: The trans- and cis-isomers can be distinguished by ¹H NMR spectroscopy. The vinyl protons of the trans-isomer will exhibit a larger coupling constant (J ≈ 15-16 Hz) compared to the cis-isomer (J ≈ 12 Hz).[14]
-
Minimization & Removal: The Heck reaction generally offers high stereoselectivity for the trans-product.[13] Careful recrystallization from a solvent system like ethanol/water can often selectively crystallize the less soluble trans-isomer, leaving the cis-isomer in the mother liquor.[14][15]
-
-
Unreacted Starting Materials: Residual 2,3-difluorobenzaldehyde or other starting materials are common impurities.
-
Identification: These can be easily identified by TLC or HPLC by comparing with authentic standards.
-
Minimization & Removal: Ensure the reaction goes to completion by monitoring with TLC. A simple acidic workup followed by recrystallization will typically remove unreacted aldehyde. For the Heck reaction, unreacted aryl halide can be removed via column chromatography.
-
-
Side Products from Self-Condensation: Strong basic conditions can sometimes promote the self-condensation of the aldehyde or anhydride.[16]
-
Minimization: Use the mildest basic conditions that still afford a reasonable reaction rate. In the Knoevenagel condensation, using a weak base like ammonium acetate can be beneficial.[16]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in the synthesis.
Caption: A logical flow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A: The "best" route depends on the availability of starting materials, required scale, and tolerance for specific reaction conditions.
-
Knoevenagel-Doebner Condensation: Often preferred for its good yields and relatively mild conditions compared to the Perkin reaction. It starts from 2,3-difluorobenzaldehyde and malonic acid.[5][11]
-
Perkin Reaction: A classic method, but it requires high temperatures which can lead to side products. It uses 2,3-difluorobenzaldehyde and acetic anhydride.[5][8]
-
Heck Reaction: A highly versatile and stereoselective method that couples an aryl halide (e.g., 1-bromo-2,3-difluorobenzene) with acrylic acid. It avoids using the aldehyde but requires a palladium catalyst, which can be costly.[11][12][13]
| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Aryl Starting Material | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 1-Bromo-2,3-difluorobenzene |
| Coupling Partner | Acetic Anhydride | Malonic Acid | Acrylic Acid |
| Typical Catalyst/Base | Anhydrous K/Na-Acetate | Pyridine/Piperidine or TEA | Pd(OAc)₂ / PPh₃ / TEA |
| Temperature | High (160-180 °C)[5] | Moderate (Reflux) | Moderate (80-120 °C)[17] |
| Advantages | Well-established, no metal catalyst | Good yields, milder than Perkin | High functional group tolerance, high trans-selectivity[13] |
| Disadvantages | High temperatures, potential for byproducts | Can require careful water removal | Cost of palladium catalyst |
| Typical Yield | 60-75% | 70-90% | 75-95% |
Q2: How does the mechanism of the Perkin reaction work, and why is the base important?
A: The Perkin reaction is an aldol-type condensation. The base (e.g., sodium acetate) deprotonates the acid anhydride (acetic anhydride) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of steps involving elimination and hydrolysis then yields the α,β-unsaturated carboxylic acid.[7][18] The base is critical as it generates the required nucleophile (the enolate) to initiate the reaction.[8]
Caption: Simplified Perkin reaction mechanism workflow.
Q3: Can I use an ester of acrylic acid in the Heck reaction and hydrolyze it afterwards?
A: Yes, this is a very common and effective strategy. Using an acrylate ester (like ethyl acrylate or butyl acrylate) instead of acrylic acid can sometimes lead to cleaner reactions and easier purification of the intermediate ester. The resulting cinnamate ester can then be hydrolyzed to the desired carboxylic acid using standard procedures, such as heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).[19] Base-catalyzed hydrolysis (saponification) is often preferred for its efficiency.
Q4: What is the best method for purifying the final product?
A: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often ideal.[14] The crude product is dissolved in a minimum amount of the hot solvent mixture, and upon slow cooling, the purified product crystallizes out. If the product is highly impure or contains isomers that are difficult to separate, flash column chromatography on silica gel may be necessary.[15]
Detailed Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This protocol is adapted from established methods for cinnamic acid synthesis.[4][5]
-
Reagents & Setup:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Pyridine (as solvent, ~2 mL per mmol of aldehyde)
-
Piperidine (catalytic, ~0.1 eq)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add 2,3-difluorobenzaldehyde, malonic acid, and pyridine.
-
Add the catalytic amount of piperidine to the stirred solution.
-
Heat the reaction mixture in an oil bath to a gentle reflux (approx. 110-115 °C) for 3-5 hours. Monitor the reaction for CO₂ evolution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl until the pH is ~2-3.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine hydrochloride.
-
Dry the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.[14]
-
Protocol 2: Synthesis via Mizoroki-Heck Reaction
This protocol provides a robust palladium-catalyzed route.[11][12]
-
Reagents & Setup:
-
1-Bromo-2,3-difluorobenzene (1.0 eq)
-
Acrylic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Schlenk flask or similar vessel for reactions under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and anhydrous DMF. Stir for 10 minutes.
-
Add 1-bromo-2,3-difluorobenzene, acrylic acid, and triethylamine to the flask.
-
Heat the reaction mixture in an oil bath to 100-110 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into dilute HCl (1M).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- Heck reaction - Wikipedia.
- Heck Reaction - Organic Chemistry Portal.
- New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids | Organic Letters - ACS Publications.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Perkin Reaction Mechanism - Chemistry - Unacademy.
- Optimization conditions of Knoevenagel condensation reactions. - ResearchGate.
- Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega.
- The Perkin Reaction and Related Reactions - ResearchGate.
- (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory - ResearchGate.
- Chemistry Perkin Reaction Mechanism - SATHEE.
- Perkin Reaction.
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
- Perkin Reaction Mechanism - BYJU'S.
- Perkin reaction - Wikipedia.
- Heck Reaction.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Ch20: Hydrolysis of Esters - University of Calgary.
- Heck Reaction—State of the Art - Semantic Scholar.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing.
- Detailed Notes - Topic 3.09. Carboxylic Acids and Esters - AQA Chemistry A-level - Physics & Maths Tutor.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Technical Support Center: Purification of Crude 2,3-Difluorocinnamic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2,3-Difluorocinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the knowledge to not only execute the purification process but to understand the underlying principles that govern a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method for synthesizing cinnamic acids is the Knoevenagel condensation of a benzaldehyde with malonic acid. For this compound, this would involve 2,3-difluorobenzaldehyde. Consequently, common impurities may include:
-
Unreacted starting materials: Residual 2,3-difluorobenzaldehyde and malonic acid.
-
Geometric isomers: The cis-isomer of this compound may form as a byproduct, though the trans-isomer is typically the major product.[1]
-
Positional isomers: If the starting 2,3-difluorobenzaldehyde was not pure, other difluorocinnamic acid isomers could be present.[1]
-
Solvent residues: Solvents used in the reaction or initial work-up may remain.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] This differential solubility is key to achieving a high recovery of pure crystals upon cooling. For aromatic carboxylic acids like this compound, polar solvents are often a good starting point. A mixture of ethanol and water is a commonly used and effective solvent system for substituted cinnamic acids.[1] The compound is typically soluble in hot ethanol/water and significantly less soluble when cooled, which allows for good crystal formation and recovery.[1]
To experimentally determine the best solvent, you can perform small-scale solubility tests with various solvents such as water, ethanol, methanol, ethyl acetate, and acetone.[3]
Q3: What is the expected melting point of pure this compound?
A3: The melting point is a critical indicator of purity. A sharp melting point within a narrow range suggests a high degree of purity. While the exact melting point can vary slightly between sources, it is important to compare your experimental value to a reliable reference. A broadened or depressed melting point is a classic sign of impurities.[1]
Q4: What safety precautions should I take when working with this compound and the solvents used for recrystallization?
A4: this compound is classified as a skin, eye, and respiratory irritant.[4][5] Therefore, it is essential to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] The solvents used for recrystallization, such as ethanol, are flammable and should be heated using a steam bath or a heating mantle, not an open flame. Always consult the Safety Data Sheet (SDS) for this compound and any solvents before beginning your experiment.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: The crude this compound does not fully dissolve in the hot solvent.
| Possible Cause | Solution | Scientific Rationale |
| Insufficient Solvent | Add more hot solvent in small increments until the solid dissolves.[8] | The principle of recrystallization relies on dissolving the solute in a minimal amount of boiling solvent to create a saturated solution.[9] |
| Insoluble Impurities | If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it.[10] | Insoluble impurities will not dissolve regardless of the amount of solvent added and must be physically separated from the hot solution before crystallization. |
| Incorrect Solvent Choice | The chosen solvent may not be suitable. Recover the crude product by evaporating the solvent and re-attempt the recrystallization with a different solvent system identified through solubility testing.[11] | A successful recrystallization depends on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[2][3] |
Problem 2: No crystals form upon cooling the solution.
| Possible Cause | Solution | Scientific Rationale |
| Too Much Solvent | The solution is not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11][12] | Crystallization occurs when the concentration of the solute exceeds its solubility in the cold solvent. If the solution is too dilute, it may not become supersaturated upon cooling. |
| Supersaturation | The solution is supersaturated but requires a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[12] | Nucleation is the initial step in crystal formation. Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites. A seed crystal provides a template for crystal growth. |
| Cooling Too Slowly | While slow cooling is generally preferred for large, pure crystals, sometimes a greater degree of supercooling is needed to induce crystallization. Try cooling the solution in an ice bath.[8] | Lowering the temperature further reduces the solubility of the compound, which can help to initiate crystallization. |
Problem 3: The product "oils out" instead of forming crystals.
| Possible Cause | Solution | Scientific Rationale |
| High Impurity Level | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. Try adding a small amount of activated charcoal to the hot solution, followed by hot filtration, to remove colored or highly polar impurities.[1][11] A second recrystallization may be necessary.[13] | Impurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase instead of solid crystals. Activated charcoal can adsorb certain impurities. |
| Solvent Boiling Point is Higher than Product's Melting Point | If the boiling point of the solvent is higher than the melting point of the this compound, it will dissolve as a liquid and may not crystallize. Choose a solvent with a lower boiling point. | For crystallization to occur, the compound must be in the solid state at the temperature of the solution. |
| Solution is Too Concentrated | The solution is too supersaturated, causing rapid precipitation as an oil. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11] | Slower cooling allows for the orderly arrangement of molecules into a crystal lattice, preventing the rapid, disordered separation of an oil. |
Problem 4: The recrystallized product has a low yield.
| Possible Cause | Solution | Scientific Rationale |
| Too Much Solvent Used | A significant amount of the product may remain dissolved in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by concentrating the solution and cooling it again.[11] | The goal is to use the minimum amount of hot solvent to dissolve the compound. Excess solvent will lead to a lower recovery of the product. |
| Premature Crystallization During Hot Filtration | The product crystallized on the filter paper or in the funnel during hot filtration. To prevent this, preheat the funnel and filter paper with hot solvent before filtering.[13] | Maintaining a high temperature during hot filtration is crucial to keep the desired compound dissolved while removing insoluble impurities. |
| Incomplete Crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. Ensure the solution is cooled in an ice bath for at least 15-20 minutes to maximize crystal formation.[8] | The solubility of the compound decreases as the temperature is lowered, so allowing adequate time for cooling will result in a higher yield of crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound and a magnetic stir bar in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture. Heat the solution on a hot plate with stirring until it boils.[1] Continue to add the hot solvent mixture dropwise until all the solid has just dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Preheat the filter funnel and receiving flask to prevent premature crystallization.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8][13]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator.[13]
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. Home Page [chem.ualberta.ca]
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- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing cis-Isomer from trans-2,3-Difluorocinnamic Acid
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in isolating pure trans-2,3-difluorocinnamic acid from mixtures containing its cis-isomer. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate cis- and trans-isomers of 2,3-difluorocinnamic acid?
A1: Geometric isomers, such as the cis and trans forms of this compound, can exhibit significantly different physical, chemical, and biological properties. In drug development, one isomer may be pharmacologically active while the other could be inactive or even toxic.[1] Therefore, obtaining the pure trans-isomer is often a critical step for ensuring product efficacy, safety, and for meeting stringent regulatory requirements.
Q2: What is the primary physical difference between the cis- and trans-isomers that can be exploited for separation?
A2: The primary difference lies in their molecular shape and polarity. The trans-isomer is generally more linear and less polar, which allows for more efficient packing into a crystal lattice. This typically results in a higher melting point and lower solubility in many solvents compared to the bent and more polar cis-isomer.[2][3] This disparity in solubility is the cornerstone of separation by fractional crystallization.
Q3: My attempts at recrystallization resulted in an oil rather than crystals. What could be the cause?
A3: "Oiling out" during recrystallization is a common issue that occurs when the solute comes out of solution at a temperature above its melting point.[2] This can be caused by a high concentration of impurities, which lowers the melting point of the mixture, or by using a solvent with a boiling point that is too high.[2] Adding a small amount of a co-solvent in which the compound is more soluble or switching to a lower-boiling point solvent can often resolve this issue.
Q4: I am struggling to get good separation using column chromatography. What can I do to improve it?
A4: Poor separation on a column can be due to several factors. The most common is an inappropriate solvent system. It's crucial to first determine an optimal eluent using Thin Layer Chromatography (TLC). Other factors include column overloading, poor packing of the stationary phase, or dissolving the sample in too much solvent before loading.[2] For acidic compounds like difluorocinnamic acid, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape and resolution.
Q5: How can I confirm the purity and isomeric identity of my final product?
A5: The most effective method for confirming the stereochemistry is ¹H NMR spectroscopy. The vinyl protons of the trans-isomer exhibit a characteristic large coupling constant (J value), typically around 15-16 Hz. The cis-isomer will have a smaller coupling constant, usually around 12 Hz.[4] Purity can be further assessed by melting point analysis (a sharp melting point range indicates high purity) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Optimization Guide
This section provides a structured approach to common challenges encountered during the purification of trans-2,3-difluorocinnamic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The desired trans-isomer has some solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution. |
| The initial mixture has a very high percentage of the cis-isomer. | Consider a preliminary purification step, such as column chromatography, to enrich the trans-isomer before recrystallization. | |
| Co-elution of Isomers During Column Chromatography | The polarity of the mobile phase is not optimized. | Develop a solvent system with optimal separation using TLC before running the column. A gradient elution from a non-polar to a more polar solvent system is often effective.[2] |
| The stationary phase is not providing sufficient selectivity. | For challenging separations of geometric isomers, specialized HPLC columns with phenyl or cholesterol-based stationary phases can offer enhanced shape selectivity.[5][6] | |
| Product is Contaminated with Solvent | Inadequate drying of the purified crystals. | Dry the final product under high vacuum, possibly with gentle heating, to remove all residual solvent. |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol leverages the lower solubility of the trans-isomer for its selective isolation. A mixed solvent system, such as ethanol and water, is often effective.[4]
Rationale: The trans-isomer's linear shape allows for more stable crystal lattice formation, leading to lower solubility compared to the more awkwardly shaped cis-isomer. By carefully controlling the solvent composition and cooling rate, the trans-isomer can be selectively precipitated.
Caption: Workflow for Fractional Crystallization.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound mixture in the minimum amount of hot ethanol.
-
Induce Precipitation: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified trans-2,3-difluorocinnamic acid crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This method separates the isomers based on their differential adsorption to a stationary phase, typically silica gel.[7]
Rationale: The more polar cis-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the less polar trans-isomer.
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. welch-us.com [welch-us.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Troubleshooting Low Yield in the Heck Reaction for Cinnamic Acids
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of cinnamic acids and their derivatives. As a cornerstone of C-C bond formation, the Heck reaction's success hinges on a delicate interplay of catalyst, substrate, base, and solvent.[1][2] This Q&A-based guide provides in-depth, field-proven insights to diagnose and resolve common issues leading to low yields.
Section 1: Foundational Issues & Reagent Quality
FAQ 1: My Heck reaction shows zero conversion. What are the first things I should check?
When a reaction fails completely, the issue is often foundational. Before investigating complex mechanistic problems, a systematic check of the basics is the most efficient path forward.
Answer: A total lack of reactivity typically points to one of three areas: a missing or inactive core component, incorrect reaction setup, or fundamentally flawed reaction conditions.
Troubleshooting Checklist:
-
Reagent Verification: Physically confirm that all necessary reagents were added to the flask: the aryl halide, the acrylic acid (or its ester/salt), the palladium source, the ligand (if applicable), and the base. It's a surprisingly common error to simply forget one component.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation.[3] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that the seal (e.g., septum) is secure. Re-evaluate your degassing procedure for solvents.
-
Stirring and Temperature: Confirm that the magnetic stir bar is rotating and creating a homogeneous mixture. An unstirred reaction will have poor mass transfer, preventing components from interacting. Double-check the set temperature of your hot plate or oil bath with an external thermometer; controller miscalibration is a frequent issue.
-
Catalyst Pre-activation: Many Heck reactions use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[2][4] If this reduction fails, the catalytic cycle never begins. This can be caused by impure base (see FAQ 5) or other inhibiting impurities.
A logical workflow for diagnosing a failed reaction is essential.
Caption: Initial troubleshooting workflow for a failed Heck reaction.
Section 2: Catalyst System Malfunctions
FAQ 2: My reaction starts but then stalls, or I see palladium black precipitating. What's happening to my catalyst?
This is a classic symptom of catalyst deactivation. The formation of palladium black (colloidal palladium) indicates that the Pd(0) species has agglomerated and precipitated out of the solution, removing it from the catalytic cycle.[5]
Answer: Catalyst deactivation can stem from several causes:
-
Ligand Dissociation/Degradation: In many systems, phosphine ligands are crucial for stabilizing the soluble Pd(0) complex. At the high temperatures often required for the Heck reaction (especially with aryl bromides or chlorides), the P-C bond in the phosphine ligand can cleave, leading to loss of the stabilizing ligand and subsequent Pd(0) precipitation.[6]
-
Insufficient Ligand: The ratio of ligand to palladium is critical. Too little ligand may not adequately protect the palladium center, while an excessive amount can sometimes inhibit the reaction by creating overly stable, less reactive palladium complexes.[7]
-
Oxidative Deactivation: As mentioned, failure to maintain a strictly inert atmosphere allows oxygen to oxidize the active Pd(0) to inactive Pd(II) species.
-
Impurities: Reagents or solvents may contain impurities that act as catalyst poisons.[3]
Solutions:
-
Choose a More Robust Ligand: For high-temperature reactions, consider using bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃, JohnPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable bonds with palladium and are more resistant to degradation.[8][9]
-
Optimize Ligand:Pd Ratio: A common starting point is a 2:1 or 4:1 ligand-to-palladium molar ratio, but this should be screened for your specific reaction.
-
Use "Jeffery Conditions": The addition of a tetraalkylammonium salt, like tetrabutylammonium bromide (TBAB), can stabilize the palladium catalyst, often allowing for ligand-free or ligand-poor conditions and preventing precipitation.[10]
-
Re-evaluate Reagent Purity: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[3][11]
FAQ 3: How do I choose the right palladium source and ligand for my aryl halide?
The reactivity of the aryl halide (Ar-X) is the single most important factor in catalyst selection, as the oxidative addition step (cleavage of the Ar-X bond) is often rate-limiting.
Answer: The choice is dictated by the strength of the carbon-halogen bond, which follows the order Ar-I < Ar-OTf < Ar-Br << Ar-Cl.
| Aryl Halide (Ar-X) | Reactivity | Recommended Palladium System | Rationale |
| Aryl Iodide (Ar-I) | High | Pd(OAc)₂ or PdCl₂ with PPh₃ or even ligand-free conditions.[1] | The C-I bond is weak and readily undergoes oxidative addition. Standard, less expensive ligands like triphenylphosphine are usually sufficient. |
| Aryl Bromide (Ar-Br) | Medium | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald ligands like XPhos) or NHC ligands .[8] | The stronger C-Br bond requires a more electron-rich palladium center to facilitate oxidative addition. These ligands promote this step. |
| Aryl Chloride (Ar-Cl) | Low | Specialized, highly active catalysts. Often requires palladacycles or systems with very bulky, electron-donating ligands like di-1-adamantyl-n-butylphosphine.[6][12] | The C-Cl bond is very strong and unreactive. Activating it requires highly active and thermally stable catalysts, often at higher temperatures. |
FAQ 4: I'm using a Pd(II) precatalyst. Could incomplete reduction to the active Pd(0) species be the issue?
Answer: Yes, this is a critical and often overlooked step. The catalytic cycle begins with Pd(0).[2] If you start with a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in the reaction flask.
-
Mechanism of Reduction: In many protocols, the amine base (e.g., triethylamine) or a phosphine ligand can serve as the reducing agent.[3][4] The base is oxidized in the process.
-
Common Failure Points:
-
Poor Quality Base: If the amine base has been partially oxidized by air during storage, its ability to act as a reductant is diminished.
-
Sterically Hindered Base: Very bulky bases may be poor reductants.
-
Inhibitors: Impurities in the reaction mixture can interfere with the reduction process.
-
Troubleshooting:
-
Use a freshly opened bottle or freshly distilled amine base.
-
Consider adding a dedicated reducing agent if you suspect a problem, though this can complicate the reaction.
-
Alternatively, start with a Pd(0) source like Pd(PPh₃)₄, which circumvents the pre-activation step entirely.[4] However, these complexes can sometimes be less active than in situ generated catalysts.[4]
Section 3: Optimizing Reaction Partners: Base & Solvent
FAQ 5: The reaction is sluggish. How does the choice of base impact the reaction rate and yield?
The base plays a crucial, multifaceted role in the Heck reaction. It is not merely a spectator acid scavenger.
Answer: The primary role of the base is to neutralize the acid (HX) generated in the final step of the catalytic cycle, which regenerates the active Pd(0) catalyst.[4][10] Without a base, the catalyst would complete only one cycle and become stoichiometric.
Key Functions & Choices:
-
Catalyst Regeneration: The base (B) reacts with the H-Pd(II)-X intermediate to form the Pd(0) species and the salt B·HX.[4]
-
Inorganic Bases (K₂CO₃, NaOAc, K₃PO₄): These are inexpensive and effective, especially in polar solvents like DMF or NMP where they have some solubility. They are often used in reactions with acrylic acid to form the more reactive acrylate salt in situ.[13][14]
-
Organic Bases (Et₃N, DIPEA): Triethylamine and other hindered amines are very common. Their solubility in organic solvents is excellent. They can also assist in the reduction of Pd(II) precatalysts.[1][3]
-
-
Influence on Reaction Pathway: The choice of base can affect the reaction mechanism. For example, in reactions with triflates (Ar-OTf), a strong base is not always required, and the reaction can proceed through a "cationic pathway" which can influence regioselectivity.[4]
-
Preventing Side Reactions: A strong enough base ensures that the final reductive elimination of HX is rapid, which can suppress side reactions like olefin isomerization.[4][10]
If your reaction is slow, consider switching to a different base or ensuring you are using at least a stoichiometric amount (relative to the aryl halide). For cinnamic acid synthesis, a combination of an inorganic base like K₂CO₃ with a polar solvent is a robust starting point.
FAQ 6: Could my solvent be inappropriate for the reaction? What are the best practices for solvent selection?
Answer: Solvent choice is critical for solubility, reaction rate, and sometimes even selectivity. A poor solvent can lead to low solubility of reagents (especially inorganic bases) or promote catalyst decomposition.
Recommended Solvents:
-
Polar Aprotic Solvents (DMF, NMP, DMAc): These are the most common and generally the most effective solvents for the Heck reaction. They effectively dissolve the palladium catalyst, organic substrates, and many of the inorganic bases used.[15] Their high boiling points also allow for the necessary reaction temperatures.
-
Aqueous Systems: For the synthesis of cinnamic acids from acrylic acid, using water as a solvent or co-solvent can be highly advantageous.[14][16] The inorganic base (e.g., Na₂CO₃) deprotonates the acrylic acid to the water-soluble sodium acrylate. The product, sodium cinnamate, is also water-soluble, which can simplify purification and catalyst recycling in biphasic systems.[16][17]
-
Non-polar Solvents (Toluene, Xylene): These are generally less effective unless used with a phase-transfer catalyst (like TBAB) to help solubilize ionic species.[10]
Best Practices:
-
Ensure Anhydrous Conditions: Unless you are intentionally running in an aqueous system, use dry (anhydrous) solvents. Water can interfere with some catalyst systems.
-
Degas Thoroughly: Before adding the catalyst, the solvent must be rigorously degassed to remove dissolved oxygen. This is typically done by bubbling an inert gas (Ar or N₂) through the liquid for 15-30 minutes or by using a series of freeze-pump-thaw cycles.
Section 4: Substrate and Byproduct-Related Problems
FAQ 7: I'm getting a mixture of products, including isomers of my cinnamic acid. What causes this and how can I stop it?
Answer: The formation of regioisomers (e.g., the aryl group adding to the wrong carbon of the double bond) or geometric isomers (E/Z mixture instead of pure E-cinnamic acid) is a common problem.
-
Cause of Isomerization: The β-hydride elimination step in the Heck cycle is reversible.[10] The palladium-hydride intermediate can re-add to the double bond of the product. If this re-addition and subsequent elimination occurs at a different position, it leads to double bond migration and isomerization.
-
Controlling Selectivity:
-
Use of Acrylic Acid/Acrylates: Fortunately, when using electron-deficient olefins like acrylic acid or its esters, the reaction is highly regioselective. The aryl group adds almost exclusively to the β-carbon (the one without the carboxyl group) due to electronic factors.[1] The reaction is also highly stereoselective, typically yielding the trans (E)-isomer.
-
Ensure Rapid Catalyst Turnover: The faster the base neutralizes the H-Pd-X species to regenerate Pd(0), the less time the palladium-hydride intermediate has to engage in isomerization side reactions. Using a strong, non-coordinating base can help.[4]
-
FAQ 8: I'm observing significant formation of a biaryl homocoupled product. How can I minimize this side reaction?
Answer: The formation of a biaryl (Ar-Ar) product arises from a side reaction where the Ar-Pd(II)-X intermediate reacts with another molecule of itself or another aryl species rather than the desired alkene.
Causes and Solutions:
-
Slow Alkene Insertion: If the migratory insertion of the alkene into the Ar-Pd bond is slow compared to side reactions, homocoupling can become competitive. This can happen if the alkene concentration is too low or if the alkene itself is unreactive.
-
Reaction Conditions: High temperatures and certain catalyst systems can favor homocoupling.
-
Solutions:
-
Increase Alkene Concentration: Use a slight excess of the acrylic acid derivative (e.g., 1.1 to 1.5 equivalents).
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable rate. You may need to screen different catalyst/ligand combinations to find one that is active at lower temperatures.
-
Modify the Catalyst System: Sometimes, changing the ligand or adding a salt like LiCl can suppress homocoupling pathways.
-
Section 5: Protocols & Visual Guides
Baseline Protocol: Synthesis of Cinnamic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol)
-
Acrylic Acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply.
Procedure:
-
Setup: Flame-dry the flask and condenser under vacuum and allow to cool under a positive pressure of Argon or Nitrogen.
-
Charge Reagents: To the flask, add the aryl halide, acrylic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add Solvent: Add the anhydrous, degassed DMF via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution with 3 M HCl to precipitate the cinnamic acid product.[18]
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Visual Guide: The Heck Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is key to troubleshooting.[4][13][19]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
- Bhanage, B. M., & Shirini, F. (Eds.). (2017). Heck Reaction—State of the Art. MDPI.
- Jagtap, S. V., & Deshpande, R. M. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.
- Jagtap, S. V., & Deshpande, R. M. (2009). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.
- Newman, S. G., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Zhang, Y., et al. (2015). Modified cross-linked polyacrylamide supported palladium salts as a new heterogeneous catalyst for Heck reaction. ResearchGate.
- Hartwig, J. F., & Stille, J. R. (2007). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Reddy, R. S., et al. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health.
- Musa, S., et al. (2010). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications.
- Sarkar, B. R., et al. (2018). Efficient Mizoroki–Heck coupling reactions using phosphine-modified Pd(II)–picolinate complex. Taylor & Francis Online.
- Green Chemistry Teaching and Learning Community. (2023). A Microscale Heck Reaction In Water.
- Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. UiTM Institutional Repository.
- Kulyk, K. V., et al. (2012). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate.
- The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
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- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
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- 14. gctlc.org [gctlc.org]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. odinity.com [odinity.com]
- 19. testbook.com [testbook.com]
Technical Support Center: Perkin Synthesis of 2,3-Difluorocinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the Perkin synthesis of 2,3-Difluorocinnamic acid, with a particular focus on the identification and mitigation of side products.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My Perkin reaction with 2,3-difluorobenzaldehyde resulted in a very low yield of the desired cinnamic acid. What are the likely causes and how can I improve it?
Answer: A low yield in the Perkin reaction is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or incomplete reaction progression. The reaction requires high temperatures (160-180 °C) and extended reaction times to proceed efficiently.[1][2][3]
Causality & Solutions:
-
Presence of Moisture: Acetic anhydride readily hydrolyzes in the presence of water. This non-productive consumption of the anhydride is a primary cause of low yields. Similarly, hydrated sodium acetate is ineffective as a base catalyst.
-
Sub-optimal Reaction Temperature: The Perkin condensation is thermally demanding. Insufficient heat will result in a sluggish or stalled reaction.
-
Solution: Monitor the internal reaction temperature using a high-temperature thermometer or thermocouple probe placed in the reaction flask (if scale permits) or by ensuring the oil bath temperature is consistently maintained at 160-180 °C for the duration of the reaction (typically 3-5 hours).[2]
-
-
Impure Starting Aldehyde: Impurities in the 2,3-difluorobenzaldehyde can inhibit the reaction or lead to the formation of difficult-to-remove side products that complicate purification and lower the isolated yield.
-
Solution: Verify the purity of the 2,3-difluorobenzaldehyde by NMR or GC-MS before starting. If necessary, purify the aldehyde by distillation.
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of a low yield.
Caption: Workflow for diagnosing low product yield.
Issue 2: Product is an Intractable Dark Oil or Resin
Question: After the reaction, I'm left with a dark, tar-like substance instead of a crystalline solid. What is this and can I recover my product?
Answer: The formation of dark, resinous byproducts is common in high-temperature condensations like the Perkin reaction. This is often due to the self-condensation or polymerization of the acetic anhydride and/or the aldehyde, especially under prolonged heating.[4]
Causality & Solutions:
-
Self-Condensation of Acetic Anhydride: At high temperatures, the enolate of acetic anhydride can react with another molecule of acetic anhydride, initiating a polymerization cascade.
-
Solution: Adhere strictly to the recommended reaction time and temperature. Avoid "superheating" the reaction mixture. Using a slight excess of the aldehyde relative to the anhydride can sometimes minimize anhydride self-condensation.
-
-
Aldehyde Instability: While 2,3-difluorobenzaldehyde is relatively stable, prolonged exposure to high temperatures in a basic medium can cause some degradation or polymerization.
-
Solution: Once the reaction is complete based on TLC monitoring, proceed immediately with the work-up. Do not let the reaction stir at high temperature overnight unnecessarily.
-
Product Recovery Strategy:
Even from a dark oil, product recovery is often possible.
-
Pour the hot reaction mixture into a large volume of water as per the standard protocol.[2]
-
Add aqueous sodium hydroxide or sodium carbonate to deprotonate the acidic product, transferring it to the aqueous layer as sodium 2,3-difluorocinnamate.
-
The non-polar, resinous byproducts will often remain as a separate phase or a sticky solid. Perform a hot filtration to remove as much of the tar as possible.
-
To the clarified, basic aqueous solution, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb colored impurities.[5]
-
Perform a second hot filtration through a pad of celite to remove the charcoal.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate the cinnamic acid, which should now be a much cleaner solid.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Perkin synthesis of this compound?
A1: The primary side products arise from competing reaction pathways and impurities. The most common ones are summarized in the table below. The Perkin reaction gives an α,β-unsaturated aromatic acid via the aldol condensation of an aromatic aldehyde and an acid anhydride.[6]
| Side Product | Formation Mechanism | Identification | Mitigation Strategy |
| cis-(Z)-2,3-Difluorocinnamic acid | The elimination step of the mechanism is not perfectly stereoselective, leading to the formation of the geometric isomer. | Lower melting point than the trans isomer. Distinct signals in ¹H NMR (different coupling constants for vinylic protons). Can co-elute in chromatography. | The trans isomer is thermodynamically more stable. Purification by careful recrystallization often enriches the trans isomer.[7] |
| Acetic Acid | A stoichiometric byproduct of the final elimination and hydrolysis steps.[8] | Water-soluble. Removed during aqueous work-up. | Thoroughly wash the final product with cold water after precipitation. |
| Unreacted 2,3-Difluorobenzaldehyde | Incomplete reaction. | Can be detected by TLC or ¹H NMR (aldehyde proton signal ~10 ppm). | Ensure sufficient reaction time and temperature. Can be removed by steam distillation or extraction after basifying the mixture.[2][5] |
| Polymeric/Resinous Materials | Self-condensation of acetic anhydride at high temperatures. | Insoluble, dark, tar-like appearance. | Avoid excessive heating. Use purification steps involving activated charcoal.[4][5] |
| Aldol Intermediate (3-Acetoxy-2-(carboxymethyl)-3-(2,3-difluorophenyl)propanoic anhydride) | Incomplete elimination of the intermediate formed after the initial aldol addition.[9] | Higher molecular weight than the product. Will convert to product upon further heating or during acidic work-up. | Ensure reaction goes to completion. Acidic work-up helps facilitate the final hydrolysis and elimination. |
Q2: Why is a weak base like sodium acetate used instead of a strong base like NaOH?
A2: A strong base like sodium hydroxide would rapidly saponify (hydrolyze) the acetic anhydride, destroying the key reagent. Furthermore, a strong base would favor a simple Cannizzaro reaction with the aldehyde rather than the desired Perkin condensation. The role of the acetate anion is to act as a base catalyst, generating a small equilibrium concentration of the anhydride enolate, which is the active nucleophile in the reaction.[8][10]
Q3: Can I use triethylamine instead of sodium acetate?
A3: Yes, tertiary amines like triethylamine or pyridine can also be used as the base catalyst in the Perkin reaction.[1][11] In some cases, they may offer better solubility for the reaction components. However, their use can sometimes lead to different side product profiles, and the high temperatures of the reaction can cause them to degrade. Sodium acetate remains the classic and most reliable base for this transformation.
Key Reaction Mechanisms
Understanding the main reaction pathway and a key side reaction is crucial for troubleshooting.
Main Perkin Reaction Mechanism
The accepted mechanism involves the formation of an anhydride enolate, which attacks the aromatic aldehyde. This is followed by an intramolecular acylation and subsequent elimination.[11]
Caption: The accepted mechanism for the Perkin reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing substituted cinnamic acids via the Perkin reaction.[2][5]
-
Reagent Setup: In a 100 mL round-bottom flask, combine 2,3-difluorobenzaldehyde (5.0 g, 1.0 eq), acetic anhydride (7.2 g, 2.0 eq), and anhydrous sodium acetate (2.9 g, 1.0 eq).
-
Reaction: Attach an air condenser to the flask and place it in a preheated oil bath at 170 °C. Stir the mixture vigorously for 4 hours.
-
Work-up (Hydrolysis): After 4 hours, carefully and slowly pour the hot reaction mixture into 100 mL of cold water in a beaker with stirring.
-
Basification & Extraction: Add 10% aqueous sodium hydroxide solution until the mixture is basic (pH > 9). This converts the product to its water-soluble sodium salt. If unreacted aldehyde is present as an oil, extract the aqueous layer with a small amount of diethyl ether (2 x 20 mL) and discard the organic layers.
-
Decolorization: Heat the aqueous solution to a gentle boil and add a spatula tip of activated charcoal. Continue to boil for 5 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal and any other solid impurities.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~2). A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
If the product purity is insufficient, recrystallization is an effective purification method.[7]
-
Solvent Selection: Place the crude, dry this compound in an Erlenmeyer flask. A mixed solvent system like ethanol/water is often effective.
-
Dissolution: Add a minimal amount of hot ethanol to the flask with stirring to dissolve the solid.
-
Crystallization: To the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the pure crystals under vacuum. Verify purity by melting point and NMR spectroscopy.
References
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]
- Wikipedia. Perkin reaction. [Link]
- Journal of the Chemical Society B: Physical Organic. The aldol stage of the Perkin reaction. RSC Publishing. [Link]
- Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
- Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. [Link]
- J&K Scientific LLC. Perkin Reaction. [Link]
- Cambridge University Press. Perkin Reaction. [Link]
- Dr. H.N. Sinha Arts & Commerce College.
- Organic Reactions.
- J&K Scientific LLC. Perkin Reaction. [Link]
- ChemIQSoc.
Sources
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- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 8. drhnsp.org [drhnsp.org]
- 9. The aldol stage of the Perkin reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. longdom.org [longdom.org]
managing impurities in 2,3-Difluorocinnamic acid synthesis
Answering the call of precision chemistry, this Technical Support Center is dedicated to the researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluorocinnamic acid. The management of impurities is not merely a question of purity; it is a cornerstone of reproducibility, safety, and the ultimate success of a therapeutic candidate. This guide provides in-depth, field-proven insights into identifying, controlling, and remediating impurities encountered during the synthesis of this critical building block.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The impurity profile is intrinsically linked to your chosen synthetic pathway. However, regardless of the specific route, several classes of impurities are consistently observed.
-
cis-2,3-Difluorocinnamic acid: The geometric isomer is one of the most common process-related impurities. Its formation is highly dependent on reaction conditions, particularly in reactions like the Wittig or Perkin reactions.
-
Unreacted Starting Materials: Residual 2,3-difluorobenzaldehyde is a frequent impurity, especially in condensation reactions.[1][2] Depending on the route, other starting materials like malonic acid, acetic anhydride, or phosphorus ylides may also be present.[3]
-
Side-Reaction Products: In Knoevenagel-Doebner condensations, self-condensation of malonic acid or the starting aldehyde can occur, though typically under harsh conditions.[4][5]
-
Positional Isomers: If the starting 2,3-difluorobenzaldehyde contains other difluoro-isomers (e.g., 2,4- or 3,4-difluorobenzaldehyde), you will inevitably form the corresponding positional isomers of the final product.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., pyridine, ethanol, ethyl acetate) can be retained in the final product.
Q2: My HPLC chromatogram shows an unexpected peak. How can I go about identifying it?
A2: Identifying an unknown impurity is a systematic process. The first step is to consider the likely suspects based on your synthetic route (see Q1). A multi-technique approach is the most robust.
-
LC-MS Analysis: This is the most powerful initial step. It provides the molecular weight of the impurity, allowing you to quickly determine if it's a starting material, an isomer, or a byproduct.[6][7]
-
Spiking Study: If you suspect the peak is a known starting material, co-inject a sample of your product spiked with a small amount of the pure starting material. If your hypothesis is correct, the peak area of the unknown will increase without a new peak appearing.
-
High-Resolution Mass Spectrometry (HRMS): For definitive molecular formula confirmation, HRMS provides a highly accurate mass measurement.[6]
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[8]
Q3: How can I confirm the stereochemistry of my product and quantify the amount of the cis-isomer?
A3: ¹H NMR spectroscopy is the gold standard for determining the stereochemistry of the double bond in cinnamic acids. The key is the coupling constant (J-value) between the two vinyl protons.
-
trans-isomer: Exhibits a large coupling constant, typically in the range of 15-16 Hz .
-
cis-isomer: Shows a smaller coupling constant, usually around 12 Hz .[3]
By integrating the signals corresponding to the vinyl protons of both isomers, you can accurately determine the trans:cis ratio in your sample.
Q4: My reaction yield is consistently low. What are the most likely causes?
A4: Low yield can be attributed to several factors, often related to reagent quality, reaction conditions, or the workup procedure.
-
Reagent Quality: Ensure starting materials, especially the 2,3-difluorobenzaldehyde and any active methylene compounds, are pure. Anhydrous conditions are critical for many steps; for instance, using anhydrous sodium acetate in a Perkin reaction is recommended.[9]
-
Reaction Temperature & Time: Condensation reactions like the Perkin and Knoevenagel often require elevated temperatures to proceed efficiently.[9][10] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Catalyst Activity: Ensure the base catalyst (e.g., pyridine, piperidine, sodium acetate) is active and used in the correct amount. Weakly basic amines are typical for Knoevenagel condensations.[4]
-
Workup Losses: The product may be partially soluble in the aqueous phase during extraction or in the wash solvents. Ensure the pH is correctly adjusted during precipitation and minimize the volume of cold solvent used for washing the filtered product.
Q5: What is the most effective method for purifying crude this compound?
A5: Recrystallization is the most common and effective method for purifying this compound on a lab scale. A mixed solvent system of ethanol and water is often highly effective.[3] The crude product is dissolved in a minimum amount of the hot solvent mixture, and upon slow cooling, the less soluble trans-isomer preferentially crystallizes, leaving the more soluble cis-isomer and other impurities in the mother liquor.[11] For very challenging separations, flash column chromatography can be employed.[11]
Visualizing the Synthetic Landscape
The choice of synthetic route is the primary determinant of the potential impurity profile. The four most common pathways are summarized below.
Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during synthesis and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is too supersaturated. | Ensure the correct solvent system is used (e.g., ethanol/water).[3] After dissolving in the minimum amount of hot solvent, add a small amount of the more "soluble" solvent (ethanol) to prevent supersaturation.[11] Allow the solution to cool more slowly. Seeding with a pure crystal can induce proper crystallization. |
| High Levels of cis-Isomer | Wittig Reaction: Use of a non-stabilized ylide often favors the Z (cis) isomer.[12][13] Other methods: Thermodynamic equilibrium may not have been reached, or the kinetic product is the cis-isomer. | Wittig Reaction: Employ a stabilized ylide (containing an electron-withdrawing group), which generally favors the E (trans) product.[12] Consider isomerization post-synthesis, for example, by refluxing with a catalytic amount of iodine. Optimize purification by recrystallization to selectively isolate the less soluble trans-isomer.[11] |
| Poor Separation in Column Chromatography | The mobile phase (eluent) is either too polar or not polar enough. The column has been overloaded with crude material. The sample was loaded in too large a volume of solvent. | Use Thin Layer Chromatography (TLC) to first determine an optimal solvent system that provides good separation (Rf values between 0.2-0.5).[11] Reduce the amount of sample loaded relative to the amount of silica gel. A typical ratio is 1:30 to 1:100 (sample:silica). Dissolve the sample in the absolute minimum amount of solvent before loading onto the column.[11] |
| Product is Colored (Yellow/Brown) | Formation of polymeric or high molecular weight byproducts, often due to excessive heat or extended reaction times. Presence of colored impurities from starting materials. | During recrystallization, add a small amount of activated charcoal to the hot solution. Perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[3][14] |
Detailed Experimental Protocols
Accuracy in execution is paramount. The following protocols provide detailed, step-by-step methodologies for critical processes.
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for analyzing the purity of this compound. It should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 1:1 Acetonitrile:Water mixture.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound to remove common impurities.
-
Place the crude solid (~5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar.
-
Add a 9:1 ethanol/water solvent mixture (~50 mL) and heat the solution on a hot plate with stirring until it gently boils.
-
Continue to add the hot solvent mixture dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of the cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: ¹H NMR Analysis for Stereochemistry
This protocol is for confirming the identity and determining the isomeric ratio of the purified product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the two doublets in the vinyl region (typically between 6.0 and 8.0 ppm).
-
Measure the coupling constant (J-value) for each doublet. A J-value of ~15-16 Hz confirms the trans-isomer.[3]
-
If signals for the cis-isomer are present (J-value ~12 Hz), integrate the area under the peaks for both the trans and cis vinyl protons to determine the isomeric ratio.
-
Visualizing Impurity Management
A systematic workflow is critical for efficiently identifying and resolving impurity issues.
References
- Jadhav, V. H., & Deshpande, R. M. (2009). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Catalysis Letters, 132(3-4), 435–441. [Link]
- Martin, W. B., & Kateley, L. J. (2014). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR, 8(5). [Link]
- Cheung, L. L. W., Aktoudianakis, E., Chan, E., Edward, A. R., Jarosz, I., Lee, V., Mui, L., Thatipamala, S. S., & Dicks, A. P. (2007). A Microscale Heck Reaction In Water.
- Wikipedia. (n.d.). Knoevenagel condensation.
- MDPI. (2023).
- ResearchGate. (2021). Other Condensation Reactions (Knoevenagel, Perkin, Darzens).
- Cambridge University Press. (n.d.). Perkin Reaction.
- Wikipedia. (n.d.). Perkin reaction.
- Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A. [Link]
- J&K Scientific LLC. (2021). Perkin Reaction. Reaction Guide. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation.
- MDPI. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 13(1), 36. [Link]
- YouTube. (2025). Knoevenagel Condensation. Doebner Modification.
- PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 25(12), 2795. [Link]
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry Blog. [Link]
- PubChem. (n.d.). 2,3-Difluorobenzaldehyde.
- Wikipedia. (n.d.). Wittig reaction.
- Chem-Impex. (n.d.). 2,3-Difluorobenzaldehyde. Product Page. [Link]
- IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Pharmaceutical and Nano Sciences, 9(6), 464-472. [Link]
- Austin Publishing Group. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Austin J Anal Pharm Chem, 8(1), 1141. [Link]
- Elsevier. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115. [Link]
- ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Journal of Pharmaceutical Analysis, 10(3). [Link]
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Blog. [Link]
- PubMed Central. (2020).
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. JOCPR, 3(2), 403-423. [Link]
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Procedure. [Link]
- ResearchGate. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters.
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Technical Support Center: Navigating the Challenges in the Scale-Up of 2,3-Difluorocinnamic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this valuable fluorinated intermediate. Our aim is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a robust and scalable synthetic process.
Introduction to the Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and ultimately, its utility in drug design. However, these same electronic effects, primarily the strong inductive electron-withdrawing nature of fluorine, introduce specific challenges during its synthesis and scale-up that are not as prevalent with non-fluorinated analogues. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale production of this compound?
A1: The choice of synthetic route for large-scale production depends on several factors including cost of starting materials, reaction safety, and ease of purification. The three most common routes are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.
-
Perkin Reaction: This classic method involves the condensation of 2,3-difluorobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[1][2] While it uses relatively inexpensive starting materials, it often requires high reaction temperatures (around 180°C), which can lead to side reactions and the formation of dark, resinous byproducts.[3][4]
-
Knoevenagel-Doebner Condensation: This is often a cleaner reaction, involving the condensation of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base like pyridine and piperidine.[5][6] It generally proceeds under milder conditions than the Perkin reaction, leading to fewer byproducts.[3]
-
Heck Reaction: This palladium-catalyzed cross-coupling of 2,3-difluorobromobenzene with acrylic acid offers high yields and stereoselectivity for the desired trans-isomer.[7][8] However, the cost and potential toxicity of the palladium catalyst, as well as the need for specialized equipment to handle organometallic reactions, can be a drawback for large-scale production.[1][9]
For industrial-scale synthesis, the Knoevenagel-Doebner condensation often presents the best balance of yield, purity, and manageable reaction conditions.
Q2: How do the fluorine atoms on the phenyl ring affect the reactivity of the starting materials?
A2: The two electron-withdrawing fluorine atoms have a significant impact on the reactivity of the 2,3-difluorobenzaldehyde starting material. They increase the electrophilicity of the carbonyl carbon, which can accelerate the initial condensation step in both the Perkin and Knoevenagel reactions. However, this increased reactivity can also promote side reactions, such as self-condensation of the aldehyde, especially at elevated temperatures.[10][11]
Q3: What are the most common impurities I should expect to see in my crude this compound?
A3: The impurity profile will depend on the synthetic route chosen. However, some common impurities include:
-
Unreacted starting materials: 2,3-difluorobenzaldehyde, acetic anhydride, or malonic acid.
-
cis-2,3-Difluorocinnamic acid: The geometric isomer is a common byproduct, though the trans-isomer is thermodynamically more stable.[12]
-
Self-condensation products of 2,3-difluorobenzaldehyde: This is more prevalent in the Perkin reaction due to the high temperatures.[3]
-
Positional isomers: If the starting 2,3-difluorobenzaldehyde is not pure, you may see other difluorocinnamic acid isomers.[12]
-
Decarboxylation products: In the Knoevenagel-Doebner reaction, incomplete reaction can leave behind the dicarboxylic acid intermediate.[3]
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: The primary safety concern during scale-up is managing the exothermicity of the reaction, particularly in the Perkin and Heck reactions.[13][14] A reaction that is easily controlled in the lab can become a dangerous thermal runaway in a large reactor due to the decreased surface-area-to-volume ratio, which limits efficient heat removal.[15] It is crucial to perform a thorough hazard assessment, including differential scanning calorimetry (DSC) to understand the thermal profile of the reaction.[14] Additionally, proper handling of flammable solvents and potentially hazardous reagents like palladium catalysts and strong bases is essential.[16]
Troubleshooting Guides
Perkin Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of moisture, which hydrolyzes acetic anhydride. | Ensure all glassware is thoroughly dried and use anhydrous reagents.[3] |
| Impure 2,3-difluorobenzaldehyde (may be oxidized to 2,3-difluorobenzoic acid). | Use freshly distilled or high-purity 2,3-difluorobenzaldehyde.[3] | |
| Insufficient reaction temperature or time. | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating. Ensure these conditions are met.[6][17] | |
| Formation of a Dark, Resinous Byproduct | Self-condensation of 2,3-difluorobenzaldehyde at high temperatures. | Maintain the reaction temperature within the recommended range and ensure efficient stirring. Using freshly purified 2,3-difluorobenzaldehyde can also minimize this.[3] |
| Product is difficult to purify | Co-precipitation of impurities with the product. | Consider an acid-base extraction to separate the acidic product from neutral impurities before recrystallization.[18] |
Knoevenagel-Doebner Condensation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete decarboxylation of the intermediate. | Ensure the reaction is heated for a sufficient amount of time after the initial condensation to drive the decarboxylation to completion.[5] |
| Michael addition of malonic acid to the product. | Use a slight excess of the aldehyde or control the stoichiometry of the reagents carefully.[3] | |
| Reaction is sluggish | Insufficient catalyst. | Ensure an adequate amount of piperidine or other amine catalyst is used.[5] |
| Formation of a mixture of cis and trans isomers | Reaction conditions favoring the formation of the kinetic cis product. | The trans isomer is generally the more stable product. Prolonged reaction times or thermal isomerization during workup can favor the trans isomer.[12] |
Heck Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or an activation step.[1] |
| Presence of catalyst poisons. | Ensure all reagents and solvents are of high purity and free from sulfur or other catalyst poisons. | |
| Poor choice of base or solvent. | Triethylamine is a common base. Solvents like DMF or acetonitrile are typically used. Optimization may be required.[7] | |
| Formation of byproducts | Homocoupling of the aryl halide. | Optimize the reaction conditions, particularly the temperature and catalyst loading. |
| Isomerization of the double bond. | This is less common in Heck reactions with acrylic acid, which strongly favors the trans product.[9] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| "Oiling out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. | Ensure the correct solvent system is used (e.g., ethanol/water). After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly. Seeding with a pure crystal can help induce crystallization.[19][20] |
| Poor separation of cis and trans isomers by recrystallization | Similar solubilities of the two isomers in the chosen solvent. | While the trans-isomer is generally less soluble, complete separation by recrystallization can be difficult. Column chromatography may be necessary for high purity.[12] |
| Product is colored (yellow or brown) | Presence of colored byproducts from the synthesis. | During recrystallization, add a small amount of activated charcoal to the hot solution. Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[20] |
| Low recovery from recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[19] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
Reagents and Setup:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In the round-bottom flask, dissolve 2,3-difluorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (approximately 2-3 volumes of the pyridine used).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine hydrochloride.
-
Dry the crude product and recrystallize from an ethanol/water mixture to obtain pure trans-2,3-difluorocinnamic acid.[21]
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution on a hot plate with stirring until it boils.
-
Continue to add the hot solvent mixture dropwise until all the solid has just dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum to remove residual solvent.[12]
Scale-Up Challenges and Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Heat Management
-
Problem: Exothermic reactions, such as the Perkin and Heck reactions, generate a significant amount of heat. In a large reactor, the reduced surface-area-to-volume ratio makes it difficult to dissipate this heat effectively, which can lead to a thermal runaway.[13][15]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution.[14]
-
Reactor Design: Use a reactor with a high heat transfer coefficient and a robust cooling system (e.g., jacketed reactor with a powerful chiller).
-
Controlled Addition: Add one of the reactants slowly to control the rate of reaction and heat generation.
-
Emergency Quenching: Have a plan in place to quickly quench the reaction in case of a temperature excursion.[11]
-
Mixing Efficiency
-
Problem: Inadequate mixing in a large reactor can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of side reactions and thermal runaway. It can also result in incomplete reactions and lower yields.[13]
-
Solution:
-
Impeller Design: Select an appropriate impeller design and agitation speed to ensure good mixing throughout the reactor volume.
-
Baffles: Use baffles in the reactor to prevent vortexing and improve mixing efficiency.
-
Computational Fluid Dynamics (CFD) Modeling: For very large-scale production, CFD modeling can be used to optimize mixing parameters.
-
Phase Separation and Extraction
-
Problem: During workup, the separation of aqueous and organic layers can be slow and inefficient on a large scale. Emulsions can form, making the separation difficult and leading to product loss.[22][23]
-
Solution:
-
Settling Time: Allow sufficient time for the layers to separate completely.
-
Centrifugation: For persistent emulsions, a centrifuge can be used to break the emulsion.
-
Solvent Choice: Choose extraction solvents that have a significant density difference from the aqueous phase to facilitate separation.
-
Crystallization and Isolation
-
Problem: Achieving consistent crystal size and purity during large-scale crystallization can be challenging. Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and dry.[2]
-
Solution:
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals.
-
Seeding: Add a small amount of pure product (seed crystals) to the supersaturated solution to initiate crystallization.
-
Filtration and Drying: Use appropriate large-scale filtration and drying equipment (e.g., filter press, vacuum dryer) to efficiently isolate and dry the product.
-
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
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dealing with poor solubility of 2,3-Difluorocinnamic acid in reactions
Technical Support Center: 2,3-Difluorocinnamic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile synthetic intermediate. Our goal is to provide you with practical, field-proven solutions and the scientific rationale behind them to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white crystalline solid. Like its parent compound, cinnamic acid, it is sparingly soluble in water but exhibits good solubility in many organic solvents.[1][2] The presence of two fluorine atoms on the phenyl ring increases its polarity and can influence its solubility profile compared to unsubstituted cinnamic acid. Generally, it is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in alcohols such as methanol and ethanol.[3] Its solubility in non-polar solvents is limited.[4]
Q2: I'm observing incomplete dissolution of this compound in my reaction solvent at room temperature. Is this normal?
A2: Yes, this is a common observation. Even in compatible organic solvents, the dissolution rate at room temperature can be slow, leading to what appears as poor solubility. The crystal lattice energy of the solid acid must be overcome by the solvation energy, a process that can be kinetically limited. Several techniques, detailed in the troubleshooting guide below, can be employed to address this.
Q3: Can the solubility of this compound be predicted before running an experiment?
A3: Precise prediction is complex, but a good estimation can be made using Hansen Solubility Parameters (HSP). HSP theory is based on the principle that "like dissolves like" and breaks down a compound's solubility characteristics into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] By matching the HSP of this compound with the HSP of various solvents, one can identify a suitable solvent system where the parameters are closely aligned, indicating a higher likelihood of dissolution.
Troubleshooting Guide: Tackling Poor Solubility in Reactions
Issue 1: The acid fails to dissolve completely in the chosen reaction solvent.
This is the most frequent challenge. The undissolved solid can lead to inconsistent reaction rates, lower yields, and difficulties in monitoring the reaction's progress.
The primary issue is a mismatch between the solute (this compound) and the solvent in terms of polarity and hydrogen bonding capacity. The energy required to break the crystal lattice of the acid is not sufficiently compensated by the energy released upon solvation.
Solution A: Optimize the Solvent System
-
Switch to a More Polar Aprotic Solvent: If your reaction chemistry allows, switching to a solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) is often the most effective solution.[3] These solvents have strong dipole moments and can effectively solvate the carboxylic acid group.
-
Employ a Co-Solvent System: The use of a co-solvent can significantly enhance solubility.[7][8] For instance, adding a small percentage of a polar solvent like methanol to a less polar solvent like Dichloromethane (DCM) can create a solvent mixture with a more favorable overall polarity. Studies on similar carboxylic acids have shown that the addition of alcohols to water dramatically increases solubility.[9]
-
Water-Enhanced Solubility: For certain organic solvents, particularly Lewis-base solvents, the presence of a small amount of water can remarkably increase the solubility of carboxylic acids.[10][11] This is attributed to the formation of hydrogen-bonded networks. However, this method is only suitable for reactions that are not sensitive to water.
Solution B: Apply Physical Dissolution Techniques
-
Thermal Enhancement: Gently warming the mixture is a common and effective method to increase solubility.[12] The added thermal energy helps overcome the crystal lattice energy.
-
Protocol: While stirring, heat the solvent to 40-60°C before and during the addition of the this compound. Maintain the temperature as required by the reaction protocol. Always check the thermal stability of your reactants and reagents before applying heat.
-
-
Sonication: The use of an ultrasonic bath is a powerful technique for enhancing dissolution.[13][14] Sonication creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles—which generates localized high-pressure and high-temperature spots, effectively breaking down solid agglomerates and increasing the solvent-solute interaction at the surface.[15][16]
-
Protocol: Place the reaction vessel in an ultrasonic bath and sonicate for 15-30 minute intervals. Monitor the dissolution visually. Note that prolonged sonication can sometimes lead to localized heating, so temperature-sensitive reactions should be monitored.[15]
-
Issue 2: The acid precipitates out of solution during the reaction.
This can occur if the reaction temperature changes, or if a reagent is added that alters the overall polarity of the solvent system, reducing the solubility of the starting material.
The solubility of this compound is temperature-dependent. A decrease in temperature will lower its solubility.[17][18] Additionally, the introduction of a non-polar reagent can decrease the overall polarity of the reaction mixture, causing the more polar acid to precipitate.
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where the acid is known to be soluble. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat).
-
Reagent Addition Strategy: If adding a less polar reagent, consider adding it slowly or pre-dissolving it in a small amount of a compatible co-solvent to avoid a sudden change in the reaction mixture's polarity.
Issue 3: In a biphasic reaction, the acid remains in the organic phase and does not react with the aqueous reagent.
This is a common problem in reactions like esterifications or amidations where reagents are in different, immiscible phases.
The lack of interaction between reactants in immiscible phases prevents the reaction from occurring. The this compound needs to be transported across the phase boundary to react.
-
Phase-Transfer Catalysis (PTC): This is an elegant solution for enhancing reactivity between phases.[19] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., Tetrabutylammonium bromide - TBAB), facilitates the transport of the carboxylate anion from the organic phase to the aqueous phase (or vice versa) where it can react.[20][21]
-
Protocol: To your biphasic reaction system, add a catalytic amount (1-10 mol%) of a suitable phase-transfer catalyst. The catalyst forms an ion pair with the deprotonated cinnamic acid, making it soluble in the organic phase where it can react with the electrophile.[22]
-
Case Study: Amide Coupling Reaction
A common application for this compound is in amide bond formation, a cornerstone of pharmaceutical synthesis.[23][24] Poor solubility can be particularly problematic here.
Problem: A researcher is attempting to couple this compound with a primary amine in DCM using a standard carbodiimide coupling agent like EDC, but the acid is not dissolving.[25][26]
Workflow for Troubleshooting:
Recommended Protocol for Amide Coupling with Poorly Soluble Acid:
-
Solvent Selection: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF.
-
Dissolution: Stir the mixture. If dissolution is slow, warm gently to 40-50°C or place the flask in an ultrasonic bath until a clear solution is obtained.[3] Cool to room temperature before proceeding unless the protocol specifies otherwise.
-
Activation: To the dissolved acid, add your chosen coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion.
-
Work-up: Proceed with the standard aqueous work-up and purification for your target amide.
By proactively addressing the solubility of this compound using these techniques, you can significantly improve the reliability and outcome of your synthetic procedures.
Summary of Recommended Solvents and Techniques
| Technique | Description | Best For | Considerations |
| Solvent Change | Switching to a more polar aprotic solvent. | General purpose, when reaction chemistry is flexible. | Ensure solvent does not interfere with the reaction. DMF/DMSO are common choices.[3] |
| Co-Solvent System | Adding a small amount of a highly polar solvent. | Fine-tuning solubility without a complete solvent change. | Miscibility of solvents is crucial. Can alter reaction kinetics. |
| Heating | Increasing the temperature of the solvent. | Quick and effective method for many systems. | Check thermal stability of all components. Solubility may decrease on cooling.[12] |
| Sonication | Using ultrasonic waves to break up solid particles. | Overcoming kinetic barriers to dissolution.[13] | Can cause localized heating. Not suitable for all equipment types.[15] |
| Phase-Transfer Catalysis | Using a catalyst to transport a reactant across a phase boundary. | Biphasic reactions where reactants are in immiscible layers. | Catalyst choice depends on the specific reaction.[19] |
References
- Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- PubMed. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines.
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- PubMed. (2015). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug.
- Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.
- UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Slideshare. Phase transfer catalysis.
- Thermo Fisher Scientific - UK. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Wikipedia. Cinnamic acid.
- Benchchem. Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis.
- Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14).
- ResearchGate. (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Benchchem. An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid.
- ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?.
- Benchchem. Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- CORE. Solubility studies of trans-cinnamic acid in mixed solvents.
- ChemBK. (2024). trans-3,5-difluorocinnamic acid.
- ResearchGate. Solubilities of trans-cinnamic acid.
- Hansen Solubility Parameters.
- Wikipedia. Hansen solubility parameter.
- Diversified Enterprises. Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.
- ResearchGate. Solubilization techniques used for poorly water-soluble drugs.
- Prof Steven Abbott. HSP Basics | Practical Solubility Science.
- ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
- PubMed Central. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers.
- ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure.
- PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Santa Cruz Biotechnology. This compound | CAS 207981-48-4.
- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- Ossila. trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Fisher Scientific. Amide Synthesis.
- ResearchGate. Solubility of cinnamic acid in supercritical carbon dioxide and subcritical 1,1,1,2-tetrafluoroethane: Experimental data and modelling.
- Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025).
- 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk.
- Sigma-Aldrich. trans-2,6-Difluorocinnamic acid 99 102082-89-3.
- ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
- ResearchGate. (2025). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
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preventing byproduct formation in 2,3-Difluorocinnamic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-difluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic carboxylic acid. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-(trans)-2,3-difluorocinnamic acid?
Root Cause Analysis: The formation of the Z-(cis) isomer is a common issue, particularly in reactions like the Wittig reaction. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, tend to favor the formation of the E-alkene.[2][3] Conversely, non-stabilized ylides often lead to the Z-alkene.[2][3] In the synthesis of cinnamic acid derivatives, the phosphorus ylide is often semi-stabilized, which can result in poor E/Z selectivity.[2]
Recommended Solutions:
-
Reaction Condition Optimization (Wittig Reaction):
-
Solvent Choice: The choice of solvent can influence the stereoselectivity. Protic solvents can stabilize the betaine intermediate in a way that favors the E-isomer.
-
Use of Salt Additives: The presence of lithium salts can disrupt the formation of the cis-oxaphosphetane, leading to a higher proportion of the E-isomer.[2] Performing the reaction in the presence of lithium iodide or sodium iodide in dimethylformamide (DMF) can almost exclusively yield the Z-isomer, so these should be avoided if the E-isomer is desired.[2]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to selectively obtain the E-alkene.[2] This involves treating the betaine intermediate with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[2]
-
-
Alternative Synthetic Routes:
-
Perkin Reaction: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, generally provides good E-selectivity for the synthesis of cinnamic acids.[4][5]
-
Heck Reaction: The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is another excellent method for achieving high E-selectivity.[1][6]
-
-
Purification: If a mixture of isomers is obtained, they can often be separated by recrystallization or column chromatography. The trans-isomer is typically less soluble than the cis-isomer, allowing for selective crystallization.[7]
Q2: I'm observing a significant amount of a byproduct that I suspect is the decarboxylated product (2,3-difluorostyrene). What causes this and how can I prevent it?
Root Cause Analysis: Decarboxylation, the loss of CO2 from the carboxylic acid, is a common side reaction for cinnamic acids, especially at elevated temperatures.[8][9][10] The reaction is often catalyzed by trace metals or acidic/basic conditions.[8][11] The stability of the resulting vinyl carbanion or carbocation intermediate influences the rate of decarboxylation.
Recommended Solutions:
-
Temperature Control: Avoid excessive heating during the reaction and work-up. If the synthesis requires high temperatures (e.g., Perkin reaction), carefully control the reaction time to minimize byproduct formation. The Perkin reaction often requires heating a mixture of the aldehyde, acetic anhydride, and potassium acetate to around 180°C for several hours.[12]
-
pH Control During Work-up: During the acidification step to precipitate the cinnamic acid, avoid using a large excess of strong acid and maintain a low temperature. Cinnamic acids can be decarboxylated under strongly acidic or basic conditions, especially when heated.
-
Choice of Solvent: In some cases, the solvent can influence the rate of decarboxylation. For instance, thermal decarboxylation of cinnamic acids has been shown to proceed in high yield in polar aprotic solvents like DMF at reflux.[10]
-
Catalyst Selection: If using a metal-catalyzed reaction, the choice of metal and ligands can be critical. Some catalysts may promote decarboxylation more than others. Ruthenium-based catalysts have been specifically studied for the decarboxylation of cinnamic acids.[11]
Q3: My reaction is sluggish and gives a low yield. What are the key parameters to check?
Root Cause Analysis: Low yields can stem from a variety of factors including impure starting materials, incorrect reaction stoichiometry, insufficient activation of reagents, or suboptimal reaction conditions.
Recommended Solutions:
-
Purity of Starting Materials: Ensure that the 2,3-difluorobenzaldehyde and other reagents are of high purity. Aldehydes are prone to oxidation to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Stoichiometry: Carefully check the molar ratios of your reactants. For instance, in the Perkin reaction, an excess of the acid anhydride is typically used.[12]
-
Base/Catalyst Activity: In reactions like the Perkin or Wittig, the base plays a crucial role. Ensure the base is fresh and anhydrous. For the Heck reaction, the palladium catalyst must be active. Pre-activation of Pd(II) catalysts can sometimes be beneficial.[13]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require high temperatures to proceed at a reasonable rate.
-
Solvent: The solvent should be appropriate for the reaction and anhydrous if required.
-
Atmosphere: For reactions sensitive to oxygen, such as the Heck reaction, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
The three most common and reliable methods for synthesizing this compound are the Perkin reaction, the Heck reaction, and the Wittig reaction.[1][14]
| Reaction | Starting Materials | Advantages | Potential for Byproducts |
| Perkin Reaction | 2,3-Difluorobenzaldehyde, Acetic Anhydride, Potassium Acetate | Cost-effective, generally good E-selectivity.[4][5] | Can require high temperatures, leading to potential decarboxylation.[15] |
| Heck Reaction | 1-Bromo-2,3-difluorobenzene, Acrylic Acid, Palladium Catalyst, Base | High E-selectivity, good functional group tolerance.[1][6] | Catalyst cost and sensitivity, potential for side reactions if not optimized. |
| Wittig Reaction | 2,3-Difluorobenzaldehyde, Phosphonium Ylide | Milder reaction conditions. | Can result in mixtures of E and Z isomers if the ylide is not appropriately stabilized.[2][3] |
How can I effectively purify crude this compound?
The most common methods for purifying this compound are recrystallization and column chromatography.[7]
-
Recrystallization: A mixed solvent system, such as ethanol/water, is often effective.[16] The crude product is dissolved in a minimum amount of the hot solvent mixture, and upon slow cooling, the purified product crystallizes out. If colored impurities are present, activated charcoal can be used to decolorize the solution before crystallization.[7][16]
-
Column Chromatography: For separating mixtures of isomers or removing closely related impurities, silica gel column chromatography is a good option. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[7]
What analytical techniques are best for characterizing the product and identifying impurities?
-
¹H NMR Spectroscopy: This is an excellent technique to confirm the structure and stereochemistry of the product. The coupling constant (J-value) between the vinylic protons can distinguish between the E and Z isomers. For the E-isomer, a larger coupling constant of around 15-16 Hz is expected, while the Z-isomer will have a smaller coupling constant of approximately 12 Hz.[16]
-
¹³C NMR and ¹⁹F NMR Spectroscopy: These techniques provide further confirmation of the carbon skeleton and the presence and position of the fluorine atoms.
-
Mass Spectrometry (MS): This is used to determine the molecular weight of the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the sample and can be used to separate and quantify the desired product and any byproducts.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Key Reaction Mechanism: Perkin Reaction
The following diagram illustrates the mechanism of the Perkin reaction, a common route to cinnamic acids.
Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.
References
- Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Decarboxylation reaction of cinnamic acids 2. - ResearchGate.
- One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann - Sciforum.
- Decarboxylation in Natural Products Biosynthesis | JACS Au - ACS Publications.
- Decarboxylation of cinnamic acids using a ruthenium sawhorse - Taylor & Francis Online.
- Wittig reaction - Wikipedia.
- Perkin Reaction - Organic Chemistry.
- Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate - ResearchGate.
- Wittig Reaction - Organic Chemistry Portal.
- The Perkin Reaction and Related Reactions - Organic Reactions.
- Decarboxylation of cinnamic acids without 4-hydroxyl substituent. - ResearchGate.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
- Perkin reaction - Wikipedia.
- A Concise Introduction of Perkin Reaction - Longdom.
- This compound | CAS: 207981-48-4 | Chemical Product - finetech industry limited.
- Perkin Reaction Mechanism - BYJU'S.
- The Heck reaction in the production of fine chemicals - Canadian Journal of Chemistry.
- Heck Reaction - Chemistry LibreTexts.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI.
- (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.
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Technical Support Center: Analytical Methods for Detecting Impurities in 2,3-Difluorocinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Difluorocinnamic acid. It provides a comprehensive resource for identifying and resolving common analytical challenges, ensuring the quality and purity of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product.[2] Therefore, robust analytical methods for impurity detection and quantification are critical. This guide offers practical, field-proven insights into troubleshooting common issues and provides answers to frequently asked questions encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis is the Knoevenagel condensation of 2,3-difluorobenzaldehyde with malonic acid.[1][3] Based on this, the following impurities can be anticipated:
-
cis-2,3-Difluorocinnamic acid: The geometric isomer is a common byproduct of the condensation reaction.
-
Unreacted Starting Materials: Residual 2,3-difluorobenzaldehyde and malonic acid may be present in the final product.
-
Positional Isomers: If the starting 2,3-difluorobenzaldehyde is not of high purity, other difluorocinnamic acid isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-difluorocinnamic acid) could be present as trace impurities.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., pyridine, ethanol, toluene) are common process-related impurities.[4][5][6][7]
| Potential Impurity | Typical Origin | Recommended Analytical Technique(s) |
| cis-2,3-Difluorocinnamic acid | Knoevenagel Condensation | HPLC-UV, ¹H NMR |
| 2,3-Difluorobenzaldehyde | Unreacted Starting Material | HPLC-UV, GC-MS |
| Malonic Acid | Unreacted Starting Material | HPLC-UV (with appropriate column) |
| Other Difluorocinnamic Acid Isomers | Impure Starting Material | HPLC-UV, LC-MS |
| Residual Solvents (e.g., Pyridine, Ethanol) | Synthesis/Purification | Headspace GC-FID/MS |
Q2: I'm observing an unexpected peak in my HPLC chromatogram. How can I go about identifying it?
A2: Identifying an unknown peak requires a systematic approach. Here is a logical workflow to follow:
-
Mass Spectrometry (LC-MS): The most powerful first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can yield an accurate mass, which helps in determining the elemental composition.
-
Compare with Known Impurities: Compare the molecular weight with the potential impurities listed in the table above. For instance, a peak with the same molecular weight as this compound (184.14 g/mol ) could be a positional isomer.[8] A peak corresponding to the molecular weight of 2,3-difluorobenzaldehyde (142.10 g/mol ) would strongly suggest it is the unreacted starting material.
-
Spiking Studies: If you have reference standards for suspected impurities, you can perform a spiking study. Add a small amount of the standard to your sample and inject it into the HPLC. If the peak height of the unknown increases without the appearance of a new peak, it confirms the identity of the impurity.
-
Spectroscopic Analysis (NMR): If the impurity can be isolated, for example, by preparative HPLC, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.[9][10]
Below is a diagram illustrating the impurity identification workflow:
Caption: A logical workflow for the identification of unknown impurities.
Q3: How can I confirm the stereochemistry of my sample to ensure it is the trans-isomer?
A3: ¹H NMR spectroscopy is the most effective method for confirming the trans-stereochemistry of the double bond. The two vinyl protons in the propenoic acid chain will show a characteristic coupling constant (J-value). For the trans-isomer, this coupling constant is typically large, in the range of 15-16 Hz. The corresponding cis-isomer would exhibit a smaller coupling constant, usually around 12 Hz.
Q4: My HPLC peaks for this compound are tailing. What is the likely cause and how can I fix it?
A4: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based C18 columns. Here’s how to address it:
-
Mobile Phase pH: The most common cause is a mobile phase pH that is too high. This can cause the acidic silanol groups on the silica support to be ionized, leading to strong interactions with your acidic analyte. Solution: Lower the pH of the aqueous component of your mobile phase to at least 2 pH units below the pKa of this compound (the pKa is predicted to be around 4.15).[10] Using a mobile phase with a pH of 2.5-3.0, achieved by adding a small amount of an acid like phosphoric acid or formic acid, will ensure the analyte is in its neutral, non-ionized form, minimizing these secondary interactions.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the on-column pH. Solution: Ensure you are using a sufficient buffer concentration, typically in the range of 10-25 mM.
-
Column Choice: Older, 'Type A' silica columns have a higher concentration of acidic silanols. Solution: Use a modern, high-purity, end-capped 'Type B' silica column, which is designed to minimize these secondary interactions.
Troubleshooting Guide for HPLC Analysis
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Poor Resolution between cis and trans Isomers | Suboptimal mobile phase composition or column. | 1. Use a high-purity, end-capped C18 column with a high surface area. 2. Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent will increase retention and may improve resolution. 3. Consider a gradient elution method if isocratic elution is insufficient. | Baseline separation of the cis and trans isomer peaks. |
| Broad Peaks | 1. Column overload. 2. Extra-column dead volume. 3. Sample solvent stronger than the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Use shorter, narrower internal diameter tubing between the injector, column, and detector. 3. Dissolve the sample in the mobile phase or a weaker solvent. | Sharper, more efficient peaks. |
| Baseline Noise or Drift | 1. Contaminated or poor-quality solvents. 2. Mobile phase not properly degassed. 3. Pump malfunction (pulsations). 4. Column temperature fluctuations. | 1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Degas the mobile phase using an online degasser, sonication, or helium sparging.[11] 3. Prime the pump and ensure check valves are clean. 4. Use a column oven to maintain a constant temperature.[12] | A stable and quiet baseline. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Poor column equilibration. 3. Fluctuations in flow rate or temperature. | 1. Prepare mobile phase accurately by volume. If using an online mixer, ensure it is functioning correctly.[13] 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[11] 3. Check the pump for leaks and use a column oven.[12][14][15] | Consistent and reproducible retention times. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is a starting point for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or scan with DAD for optimal wavelength)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Workflow Diagram:
Caption: A standard workflow for HPLC-UV analysis.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This method is suitable for the detection and quantification of volatile organic impurities.[4][5][6][7]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Capillary Column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness)
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial immediately.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Split Ratio: 10:1
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
-
References
- Vertex AI Search Grounding API, Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- H. Güsten, L. Klasinc, D. Maric, S.R. Lj, The fragmentations of substituted cinnamic acids after electron impact - CORE.
- Ewa Poboży, Edyta Król, Lena Wójcik, Michał Grynkiewicz, Krystyna Pyrzyńska, HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH.
- The Royal Society of Chemistry, Supplementary Inform
- Phenomenex, HPLC Troubleshooting Guide.
- Sigma-Aldrich, HPLC Troubleshooting Guide.
- ACE, HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Shota Hino, Shuto Yamada, Tomofumi Santa, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- SCION Instruments, HPLC Troubleshooting Guide.
- Jim Clark, mass spectra - fragmentation p
- Science Ready, Mass Spectrometry Fragmentation P
- Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
- Ewa Poboży, Edyta Król, Lena Wójcik, Michał Grynkiewicz, Krystyna Pyrzyńska, HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Wikipedia, Fragment
- finetech industry limited, this compound | CAS: 207981-48-4 | Chemical Product.
- epa nepis, Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS.
- Shimadzu, 06-SAIP-GC-037-EN Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- Oriental Journal of Chemistry, Gas chromatographic methods for residual solvents analysis.
- Ossila, trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9.
- Benchchem, An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applic
- ResolveMass Laboratories Inc.
- Agilent, Residual Solvent Analysis of Pharmaceutical Products.
- HubSpot, The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and St
- Carbon, Basic Concepts of NMR: Distinguishing Between the Isomers of C.
- Santa Cruz Biotechnology, this compound | CAS 207981-48-4 | SCBT.
- Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Wikipedia, Knoevenagel condens
- doc brown's advanced organic chemistry revision notes, 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identific
- Semantic Scholar, RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENS
- Creative Biostructure, How NMR Helps Identify Isomers in Organic Chemistry?.
- Scribd, Knoevenagel Condens
- Organic Syntheses Procedure, 2-amino-3-fluorobenzoic acid.
- Sigma-Aldrich, 2,3-Difluorobenzaldehyde 98 2646-91-5.
- MDPI, Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
Sources
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optimizing reaction time and temperature for 2,3-Difluorocinnamic acid synthesis
Technical Support Center: Synthesis of 2,3-Difluorocinnamic Acid
Introduction
Welcome to the technical support center for the synthesis of this compound (CAS 207981-48-4).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common issues encountered during its synthesis. This compound is a valuable building block in medicinal chemistry, and achieving a high-yield, high-purity product is critical for downstream applications. This document provides a structured, question-and-answer-based approach to address specific experimental challenges, grounded in established chemical principles and supported by authoritative references.
Primary Synthetic Routes: An Overview
The synthesis of substituted cinnamic acids is well-established, with several reliable methods available. For this compound, the most common and adaptable pathways include the Perkin Reaction , the Knoevenagel-Doebner Condensation , and the palladium-catalyzed Heck Reaction .[2][3][4] The choice of method often depends on the availability of starting materials, scalability, and laboratory capabilities.[3] This guide will focus on troubleshooting aspects relevant to these primary routes.
A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for synthesis, purification, and analysis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis. The troubleshooting logic is designed to help you diagnose and resolve problems methodically.
Category 1: Low Reaction Yield
Question 1: My Perkin reaction yield for this compound is significantly lower than expected. What are the most likely causes and how can I improve it?
Answer: Low yields in the Perkin reaction are a common issue, often stemming from suboptimal reaction conditions or reagent quality. The Perkin reaction involves the condensation of an aromatic aldehyde (2,3-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt like potassium or sodium acetate as a base catalyst.[5][6][7]
Causality & Troubleshooting Steps:
-
Reaction Time and Temperature: The Perkin reaction requires high temperatures, typically 150-180°C.[2][8] Insufficient temperature will result in a slow or incomplete reaction, while excessive heat can lead to side reactions and decomposition, often indicated by the reaction mixture turning dark brown or black.[9]
-
Action: Optimize the temperature and time. For cinnamic acid synthesis, heating at 180°C for 8 hours is a common starting point, which can achieve yields in the 70-75% range.[2][8] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.[9]
-
-
Choice of Base: The alkali salt catalyst is crucial. Studies have shown that potassium acetate often gives higher yields than sodium acetate under the same conditions.[2]
-
Action: If using sodium acetate, consider switching to anhydrous potassium acetate. Ensure the base is completely dry, as any moisture can inhibit the reaction.
-
-
Reagent Purity: The purity of 2,3-difluorobenzaldehyde and acetic anhydride is critical. Impurities in the aldehyde can lead to unwanted side products.[10] The acetic anhydride should be fresh and free from acetic acid.
-
Action: Use freshly distilled aldehyde and a new bottle of acetic anhydride.
-
Question 2: I am attempting a Heck reaction between 1-bromo-2,3-difluorobenzene and acrylic acid, but the yield is poor. How can I optimize this palladium-catalyzed coupling?
Answer: The Heck reaction is a powerful method for C-C bond formation but is sensitive to several variables.[11][12] Optimizing this reaction involves a systematic look at the catalyst system, base, solvent, and temperature.
Causality & Troubleshooting Steps:
-
Catalyst and Ligand: The palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂) and ligand (e.g., triphenylphosphine, PPh₃) are the heart of the reaction. Catalyst deactivation or insufficient loading can severely limit the yield.
-
Action: Ensure you are using a fresh, active palladium catalyst. A typical loading is 1-3 mol%.[13] Consider using a phosphine-free catalyst system if you suspect ligand degradation issues. The ratio of ligand to palladium can also be optimized; a 2:1 ratio of PPh₃ to Pd(OAc)₂ is a common starting point.[4]
-
-
Base and Solvent: An appropriate base is required to neutralize the HX generated. Triethylamine (Et₃N) is a common choice.[4] The solvent must be able to dissolve the reactants and stabilize the catalytic species. Polar aprotic solvents like DMF or acetonitrile are often used.[4][14]
-
Action: Ensure the base is in excess (typically 2-3 equivalents).[4] If solubility is an issue, screen different solvents.
-
-
Temperature and Concentration: Heck reactions are sensitive to both temperature and reactant concentration. There is often an interaction between these two factors.[13]
| Parameter | Perkin Reaction | Heck Reaction | Knoevenagel-Doebner |
| Starting Materials | 2,3-Difluorobenzaldehyde, Acetic Anhydride | 1-Bromo-2,3-difluorobenzene, Acrylic Acid | 2,3-Difluorobenzaldehyde, Malonic Acid |
| Typical Temp. | 150-180 °C[2][8] | 80-120 °C[3][14] | 110-120 °C (Reflux)[15] |
| Typical Time | 5-8 hours[8][14] | 1-24 hours[3][14] | 1.5-4 hours[3][15] |
| Catalyst/Base | K/Na Acetate[8] | Pd(OAc)₂/PPh₃, Et₃N[4] | Pyridine/Piperidine[3] |
| Expected Yield | 70-75%[8] | Up to 98% (optimized)[13] | High[3] |
| Table 1: Comparison of Optimized Reaction Conditions for Different Synthetic Routes. |
Category 2: Product Purity and Side Reactions
Question 3: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I remove it?
Answer: Discoloration typically indicates the presence of colored byproducts or impurities, which can arise from side reactions or decomposition under harsh conditions.
Causality & Troubleshooting Steps:
-
Reaction Conditions: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric or charred materials, especially in acid-catalyzed reactions like the Perkin or Fischer esterification.[9]
-
Action: Reduce the reaction temperature or time. Monitor the reaction closely by TLC to avoid letting it run for too long after completion.
-
-
Purification Technique: If colored impurities are present in the crude product, the purification method needs to be addressed.
-
Action (Recrystallization): During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[16][17]
-
Action (Chromatography): If recrystallization is ineffective, column chromatography using a silica gel stationary phase is a robust alternative for removing impurities.[17]
-
Question 4: My ¹H NMR spectrum shows two sets of vinyl proton signals, suggesting a mixture of isomers. How can I ensure I only synthesize the trans-isomer?
Answer: The synthesis of cinnamic acids can sometimes yield a mixture of trans (E) and cis (Z) isomers. The trans-isomer is generally the thermodynamically more stable and desired product.
Causality & Troubleshooting Steps:
-
Reaction Stereoselectivity: Most standard protocols, like the Perkin, Knoevenagel, and Heck reactions, strongly favor the formation of the trans-isomer.[3] The presence of a significant amount of the cis-isomer might suggest an issue with the reaction mechanism or conditions.
-
Identification: ¹H NMR is the best tool for confirming stereochemistry. The coupling constant (J-value) between the two vinyl protons is diagnostic: for the trans-isomer, it is typically a large value of 15-16 Hz, while the cis-isomer shows a smaller coupling constant around 12 Hz.[16]
-
Purification: The two isomers often have different physical properties, which can be exploited for separation.
Caption: Troubleshooting decision tree for product purification and isomer control.
Detailed Experimental Protocols
Protocol 1: Synthesis via Perkin Reaction (Optimized)
This protocol is a generalized procedure based on common laboratory practices for cinnamic acid synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with an air condenser and a calcium chloride drying tube, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.0 eq).[4]
-
Heating: Heat the mixture in an oil bath to 180°C and maintain for 8 hours.[2][8]
-
Work-up: Allow the reaction to cool slightly (to approx. 100°C) and pour it slowly into a beaker of water. Boil this mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.[4]
-
Isolation: If the product precipitates, cool the mixture and collect the solid by vacuum filtration. If it remains in solution, acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.[2]
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.[16]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[17]
-
Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[16]
-
Hot Filtration (if needed): Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[17]
-
Isolation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[16]
References
- Benchchem.
- Benchchem. Improving the yield of the Perkin reaction for cinnamic acid synthesis. URL
- MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. URL
- Benchchem. An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. URL
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. URL
- ResearchGate. Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF. URL
- Benchchem.
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid. URL
- Wikipedia. Perkin reaction. URL
- Longdom Publishing. A Concise Introduction of Perkin Reaction. URL
- Benchchem. Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid. URL
- The Pharma Innovation Journal.
- BYJU'S. Perkin Reaction Mechanism. URL
- Royal Society of Chemistry. www.rsc.org/njc. URL
- ResearchGate. (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. URL
- Benchchem. Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid. URL
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. URL
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. URL
- PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. URL
- Semantic Scholar.
- Spectrum Chemical. CAS Number 94977-52-3 | 2,4-Difluorocinnamic Acid. URL
- Santa Cruz Biotechnology. This compound | CAS 207981-48-4 | SCBT. URL
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid. URL
- Benchchem. An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9). URL
Sources
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 2,3-Difluorocinnamic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,3-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during column chromatography. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of this compound, providing a foundational understanding for designing your purification protocol.
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for this application is silica gel (SiO₂) of 230-400 mesh . Silica gel is a polar adsorbent, making it well-suited for separating compounds based on polarity.[1] Since this compound is a polar molecule due to its carboxylic acid and fluorine functional groups, it will interact sufficiently with the silica gel to allow for separation from less polar impurities.[1][2] While alumina can also be used, silica gel is slightly acidic and generally provides better results for acidic compounds, provided the mobile phase is correctly modified.[1][3]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The key is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4][5] A binary solvent system consisting of a non-polar solvent and a more polar solvent is typical for normal-phase chromatography.[6]
-
Recommended Starting System: A mixture of Hexane and Ethyl Acetate is an excellent starting point.[4][6]
-
Modifier for Acidity: Crucially, due to the carboxylic acid moiety, you must add a small amount (typically 0.5-2%) of acetic acid to the eluent system.[7] This suppresses the ionization of your target compound, preventing strong, irreversible binding to the silica gel and thus reducing peak tailing.[7][8]
-
Target Rf Value: Aim for a solvent ratio that gives the this compound an Rf (retention factor) value between 0.25 and 0.40 on the TLC plate.[5][9] This Rf value generally translates well to good separation on a column.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC analysis shows good separation between the desired product and impurities with a single solvent ratio, isocratic elution (using that same ratio throughout) is simpler and can be effective.
-
Gradient Elution: If your crude product contains multiple impurities with a wide range of polarities, a gradient elution is often more effective.[4] You would start with a less polar mobile phase (e.g., higher hexane content) to elute non-polar impurities first, then gradually increase the polarity (increase ethyl acetate content) to elute your product and then any more polar impurities.[4]
Q4: My this compound seems insoluble in the initial non-polar eluent. How should I load it onto the column?
A4: This is a common issue. Loading the sample in a solvent that is too strong (too polar) will ruin the separation. You have two primary methods for loading:
-
Wet Loading (in Eluent): Dissolve the crude product in the absolute minimum amount of the mobile phase you plan to start the elution with.[4]
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to get a dry, free-flowing powder.[10] Carefully add this powder to the top of your packed column. This method often provides superior resolution as it ensures the initial band of your compound is very narrow.[10]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiment.
Issue 1: Poor or No Separation of Compounds
-
Possible Cause 1: Incorrect Solvent System. The eluent may be too polar, causing all compounds to elute together quickly (high Rf), or not polar enough, causing all compounds to remain at the top of the column (low Rf).[4]
-
Recommended Solution: Re-evaluate your mobile phase using TLC.[4] If all spots are at the top of the TLC plate, increase the eluent's polarity (add more ethyl acetate). If all spots run to the solvent front, decrease the polarity (add more hexane).
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column for its size.[4]
-
Recommended Solution: Use a larger column or reduce the amount of sample. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[1]
-
-
Possible Cause 3: Poor Column Packing. The presence of cracks, channels, or air bubbles in the silica gel bed will lead to an uneven solvent front and poor separation.[4]
-
Recommended Solution: Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry. Adding a layer of sand on top of the silica can help prevent disturbance during solvent addition.[1]
-
Issue 2: Significant Peak Tailing of the Product
-
Possible Cause: Strong Acid-Base Interaction. The carboxylic acid group of your product is interacting too strongly with the acidic silanol groups on the surface of the silica gel.[7] This causes a portion of the molecules to "stick" and elute much slower, resulting in a tailed peak.
Issue 3: The Product is Not Eluting from the Column
-
Possible Cause 1: Eluent Polarity is Too Low. The mobile phase does not have sufficient strength to displace the polar this compound from the silica gel.[3]
-
Recommended Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of methanol (e.g., 1-5% in dichloromethane) can be used for highly polar compounds, but be aware that methanol can dissolve some silica gel.[6]
-
-
Possible Cause 2: Compound Decomposition. Although less common for this specific molecule, some compounds can be unstable on acidic silica gel.[3]
-
Recommended Solution: Test the stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, you can try deactivating the silica gel by pre-treating it with a base like triethylamine or consider using a different stationary phase like alumina.[3][6]
-
Issue 4: The Collected Fractions are Very Dilute
-
Possible Cause: Poor Elution or Wide Band. The compound may be eluting very slowly and over many fractions, a phenomenon related to peak tailing.[3]
-
Recommended Solution: Once your product begins to elute (as determined by TLC), you can slightly increase the polarity of the eluent to speed up its passage through the column and collect it in a more concentrated band.[3] Be careful not to increase polarity so much that you co-elute impurities.
-
Data & Recommended Conditions
The following table summarizes typical solvent systems used for separating carboxylic acids. The optimal choice for this compound should be determined empirically via TLC.
| Solvent System Components | Polarity | Typical Application |
| Hexane / Ethyl Acetate (+ 1% Acetic Acid) | Low-High | Primary recommendation. Excellent for tuning polarity to separate moderately polar to polar compounds.[4][6] |
| Dichloromethane / Methanol (+ 1% Acetic Acid) | Med-High | Effective for more polar compounds that may not move sufficiently in Ethyl Acetate systems.[6] |
| Toluene / Ethyl Acetate (+ 1% Acetic Acid) | Low-Med | An alternative to hexane-based systems, can sometimes offer different selectivity. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of 1 gram of crude this compound.
1. TLC Analysis for Solvent System Selection: a. Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate, each containing 1% acetic acid (e.g., 9:1, 4:1, 7:3, 1:1). b. Dissolve a small amount of your crude material in a volatile solvent. c. Spot the crude mixture on TLC plates and develop one in each chamber. d. Visualize the plates under a UV lamp (254 nm). e. Select the solvent system that provides an Rf value of ~0.3 for the product spot and maximal separation from other spots.[5]
2. Column Preparation: a. Select a glass column of appropriate size (e.g., a 40mm diameter column for 1g of sample on ~40-50g of silica). b. Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand. c. In a beaker, prepare a slurry of silica gel (40g) in the initial, least polar mobile phase determined by TLC. d. Pour the slurry into the column. Use gentle air pressure or tap the column to ensure even packing. e. Add another ~1 cm layer of sand on top of the packed silica to protect the surface.[1] f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [1]
3. Sample Loading (Dry Loading Method): a. Dissolve 1g of crude this compound in ~10 mL of dichloromethane. b. Add ~2g of silica gel to the solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully layer this powder onto the top layer of sand in the prepared column.
4. Elution and Fraction Collection: a. Carefully add your starting eluent to the column, taking care not to disturb the top layer. b. Apply gentle air pressure to begin the elution, maintaining a steady flow rate. c. Collect the eluent in fractions (e.g., 20 mL per test tube). d. If using a gradient, systematically increase the eluent polarity after an initial volume of the starting solvent has passed through.
5. Fraction Analysis and Product Isolation: a. Monitor the composition of the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which contain your pure product. b. Combine the fractions that contain only the pure desired product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting logic for poor separation.
References
- SIELC Technologies.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. The separation of analytes with carboxylic acid on the columns. Mobile phase.
- PubMed Central.
- HPLC Troubleshooting Guide.
- University of Rochester, Department of Chemistry.
- Taylor & Francis Online. Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases.
- Column chrom
- BenchChem. Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid.
- Columbia University.
- ChemScene. Instruction of TLC.
- Santa Cruz Biotechnology. This compound | CAS 207981-48-4.
- Finetech Industry Limited. This compound | CAS: 207981-48-4 | Chemical Product.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Organomation.
- Chemistry Hall.
- ChemBK. trans-3,5-difluorocinnamic acid.
- Organic Syntheses.
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- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Amide Coupling Reactions with 2,3-Difluorocinnamic Acid
Welcome to the technical support center for amide bond formation, specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like 2,3-difluorocinnamic acid. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can significantly impact the reactivity of the carboxylic acid, often leading to unexpected challenges in standard amide coupling protocols.[1] This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, ensuring the successful synthesis of your target amide.
This resource will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice. We will explore common pitfalls, from incomplete activation of the carboxylic acid to the selection of appropriate coupling reagents and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My standard amide coupling reaction with this compound is resulting in low to no product yield. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions, especially with electron-deficient substrates.[2] The primary culprits often involve inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[3]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing fluorine atoms can influence the reactivity of the carboxyl group. While they make the carbonyl carbon more electrophilic, they can also affect the efficiency of certain activating agents.
-
Solution: Consider using more potent coupling reagents. While standard carbodiimides like EDC in conjunction with HOBt are a good starting point, uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often more effective for challenging couplings.[1][4][5] These reagents form highly reactive activated esters, driving the reaction forward.[4]
-
-
Poor Amine Nucleophilicity: If your amine is sterically hindered or electron-deficient (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can be a significant barrier.[2][6][7][8][9]
-
Solution 1: Increase the reaction temperature. For sluggish reactions, heating can provide the necessary energy to overcome the activation barrier.[1]
-
Solution 2: Convert the carboxylic acid to a more reactive species. Formation of an acyl fluoride or acyl chloride can dramatically increase the reactivity towards even weak amine nucleophiles.[6][8][9][10] Reagents like TFFH or BTFFH can be used for in-situ acyl fluoride formation.[6][8][9]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can be critical.
-
Solvent: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[3] DMF is a common choice due to its excellent solvating properties for a wide range of substrates.[4]
-
Base: A non-nucleophilic base, such as DIPEA or triethylamine, is essential to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[4][11]
-
Question 2: I'm observing the formation of significant side products. How can I minimize them?
Side reactions are a common challenge in amide coupling. Understanding their origin is key to suppression.
Common Side Reactions & Prevention:
-
Racemization: If your carboxylic acid or amine contains a chiral center, racemization can be a concern, particularly with harsh activating agents or elevated temperatures.
-
Solution: Employ additives known to suppress racemization, such as HOBt or OxymaPure.[3][12] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with carbodiimides alone.[13] Running the reaction at a lower temperature can also be beneficial.[12]
-
-
Urea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to an inactive N-acylurea.
-
Solution: The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea as a more stable active ester, preventing this side reaction.[12]
-
Question 3: How do I choose the right coupling reagent for my specific amine?
The choice of coupling reagent is highly dependent on the properties of your amine.
| Amine Type | Recommended Coupling Reagents | Rationale |
| Primary/Secondary Aliphatic Amines (Unhindered) | EDC/HOBt, DIC/HOBt | Cost-effective and generally efficient for nucleophilic amines. |
| Sterically Hindered Amines | HATU, HBTU, COMU, PyBOP | These reagents form highly reactive intermediates that can overcome steric hindrance.[1][4] |
| Electron-Deficient Amines (e.g., Anilines) | HATU, T3P, Acyl Fluoride/Chloride formation | Require more potent activation methods to drive the reaction with the poorly nucleophilic amine.[1] |
Question 4: What is the best way to monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. The reaction is complete when the spot corresponding to the limiting starting material disappears and a new product spot is prominent.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, remaining starting materials, and any side products by their mass-to-charge ratio.[14]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion to the product.[14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
This protocol is a robust starting point for the coupling of this compound with a variety of amines.
-
Dissolve the Carboxylic Acid: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add Reagents: To the stirred solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride Mediated Amide Coupling for Challenging Amines
This method is particularly useful for sterically hindered or electron-deficient amines where standard coupling protocols fail.[6][8][9]
-
In-situ Acyl Fluoride Formation: In a dry flask, dissolve this compound (1.3 equivalents) in anhydrous DCM. Add a fluorinating agent such as BTFFH (1.5 equivalents) and a non-nucleophilic base like DIPEA (4.5 equivalents).[6][8][9] Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[6][8][9]
-
Amine Addition: Add the challenging amine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[6][8][9]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visual Diagrams
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed.
- Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications.
- Amide Synthesis. Fisher Scientific.
- Synthesis of cinnamic amides. Reagents and reaction conditions: (i) dry... ResearchGate.
- AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. Semantic Scholar.
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
- Amine to Amide Mechanism - T3P. Common Organic Chemistry.
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Stanford Chemicals.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- 17.21: How Chemists Activate Carboxylic Acids. Chemistry LibreTexts.
- (Top) Generalised scheme of the amide coupling used to investigate... ResearchGate.
- Uphill battles in amide couplings. amphoteros.
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Tips and tricks for difficult amide bond formation? Reddit.
- Coupling Reagents. Aapptec Peptides.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- How can I activate that carboxylic acid? Reddit.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
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- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
impact of solvent choice on 2,3-Difluorocinnamic acid synthesis yield
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluorocinnamic acid. It provides in-depth analysis, field-proven protocols, and robust troubleshooting advice focused on the critical impact of solvent selection on reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
The Knoevenagel-Doebner condensation is the most widely cited and efficient method for this transformation. It involves the reaction of 2,3-difluorobenzaldehyde with malonic acid. The classic and most robust protocol utilizes pyridine as both the solvent and a basic catalyst, with a catalytic amount of piperidine to accelerate the reaction. This one-pot method typically provides high yields following a straightforward work-up procedure.
Q2: Why is my yield of this compound consistently low?
Low yields often trace back to suboptimal solvent conditions or procedural flaws. Key factors include:
-
Inadequate Water Removal: The condensation step generates water, which can inhibit the reaction equilibrium. In solvent systems that do not azeotropically remove water (like toluene with a Dean-Stark trap), the reaction may stall.
-
Incorrect Solvent/Base Combination: The choice of base is intrinsically linked to the solvent. For instance, using a weak base in a non-polar solvent may not be sufficient to deprotonate malonic acid effectively.
-
Substrate Purity: Impurities in the starting 2,3-difluorobenzaldehyde can introduce competing side reactions.
-
Reaction Temperature and Time: Insufficient heating in high-boiling point solvents like pyridine or N-Methyl-2-pyrrolidone (NMP) can lead to incomplete conversion. Conversely, excessively high temperatures may cause degradation.
Q3: Can I use a solvent other than pyridine? It's carcinogenic and difficult to remove.
Yes, alternatives to pyridine exist, which is often desirable due to its toxicity and high boiling point.[1] A common alternative is using a non-polar solvent like toluene in combination with a strong, non-nucleophilic base such as triethylamine (TEA) and a catalytic amount of piperidine.[1][2] This system allows for the removal of water via a Dean-Stark apparatus, driving the reaction to completion. However, yields may vary and require optimization compared to the traditional pyridine method.
Q4: How do the fluorine atoms on the aromatic ring affect the reaction?
The two electron-withdrawing fluorine atoms at the ortho and meta positions activate the carbonyl carbon of 2,3-difluorobenzaldehyde. This makes it more electrophilic and susceptible to nucleophilic attack by the enolate of malonic acid, which can facilitate a faster initial condensation step compared to non-fluorinated benzaldehyde. However, these electronic effects can also influence the stability of intermediates and potentially alter the optimal reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems.
| Problem Encountered | Potential Cause(s) & Scientific Rationale | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The enolate of malonic acid is not forming efficiently. This is common in non-polar solvents with a weak base. 2. Poor Reactant Solubility: 2,3-difluorobenzaldehyde or malonic acid may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow, heterogeneous reaction. 3. Reaction Equilibrium Not Driven Forward: Water produced during the condensation step is hydrolyzing intermediates or preventing the reaction from reaching completion. | 1. Optimize Solvent/Base System: For non-polar solvents like toluene, use a stronger base like triethylamine (TEA). For the classic method, ensure the pyridine is of good quality and the piperidine catalyst is added. 2. Switch to a Polar Aprotic Solvent: Solvents like pyridine or DMF are excellent at solvating the reactants and polar intermediates.[3] If using toluene, ensure the temperature is high enough to dissolve the reactants. 3. Remove Water: If using a non-polar solvent like toluene, employ a Dean-Stark apparatus. In the pyridine system, the high reflux temperature helps drive off water. |
| Formation of Side Products / Impure Product | 1. Self-Condensation of Aldehyde: Using a base that is too strong (e.g., an alkoxide) can promote the self-condensation of 2,3-difluorobenzaldehyde.[4] 2. Formation of cis-Isomer: While the trans (E)-isomer is thermodynamically favored, suboptimal conditions can lead to contamination with the cis (Z)-isomer.[5] 3. Residual Starting Materials: The reaction did not go to completion due to insufficient time, temperature, or catalyst.[5] | 1. Use a Mild Base: The Knoevenagel-Doebner reaction is designed for mild bases like pyridine, piperidine, or TEA. Avoid strong bases like NaOH or NaOMe. 2. Optimize Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to allow for equilibration to the more stable trans product. 3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. Extend reaction time if necessary before workup. |
| Difficult Product Isolation / Purification | 1. Persistent Pyridine Contamination: Pyridine has a high boiling point (115 °C) and can be difficult to remove completely. 2. Product "Oiling Out": During recrystallization, the product separates as an oil instead of forming crystals, trapping impurities.[5] | 1. Acidic Workup: During workup, quenching the reaction mixture in ice/HCl converts pyridine to its water-soluble hydrochloride salt, which is easily removed by filtration and washing.[6] 2. Proper Recrystallization Technique: Choose an appropriate solvent system (e.g., ethanol/water). Dissolve the crude product in a minimal amount of hot solvent. If an oil forms, try adding more of the better solvent (ethanol) to achieve dissolution before allowing it to cool slowly.[5] |
In-Depth Analysis: Solvent Systems for Knoevenagel-Doebner Synthesis
The choice of solvent is the most critical parameter influencing the yield of this compound. The solvent not only dissolves reactants but also mediates the acid-base chemistry and influences the reaction equilibrium.
System 1: Pyridine (The Classic Method)
Pyridine serves a triple role in the Doebner modification: it is the solvent , a base to facilitate deprotonation of malonic acid, and a catalyst for the final decarboxylation step.[7]
-
Mechanism & Advantage : As a polar solvent, pyridine effectively dissolves the reactants and stabilizes the charged intermediates formed during the condensation.[2] Its basicity, enhanced by a catalytic amount of a stronger base like piperidine, generates the required malonate nucleophile. The high reflux temperature (~115 °C) helps drive the dehydration and subsequent decarboxylation, where the pyridine nitrogen is believed to stabilize the transition state. This integrated functionality makes it a highly efficient, one-pot system.
-
Disadvantage : Pyridine's high boiling point, toxicity, and unpleasant odor are significant drawbacks, making its complete removal from the final product challenging.
System 2: Toluene with Triethylamine (TEA) (The Pyridine-Free Alternative)
This system decouples the roles of solvent and base, offering a more environmentally benign and easier-to-handle alternative.
-
Mechanism & Advantage : Toluene is a non-polar solvent that is not directly involved in the reaction mechanism. A tertiary amine base, typically triethylamine (TEA), is added to deprotonate the malonic acid.[1] The key advantage of this system is the ability to remove water azeotropically using a Dean-Stark trap . By continuously removing the water byproduct, the reaction equilibrium is strongly shifted towards the product, driving the reaction to completion.[2] TEA and toluene are also more easily removed during workup than pyridine.
-
Disadvantage : The reaction may require longer reflux times or more careful optimization of base stoichiometry compared to the pyridine system. The solubility of malonic acid in hot toluene can be limited.
Comparative Data on Solvent Systems
| Solvent System | Base(s) | Typical Temperature | Key Advantage | Expected Yield | Reference |
| Pyridine | Pyridine, Piperidine (cat.) | 110-115 °C (Reflux) | High efficiency, one-pot reaction | 75-90% | [6][8] |
| Toluene | Triethylamine (TEA), Piperidine (cat.) | 110 °C (Reflux) | Pyridine-free, water removal via Dean-Stark | 65-85% | [1][2] |
| Ethanol | Proline (cat.) | 60-80 °C | "Green" solvent, mild conditions | 60-80% | [9] |
| NMP / DMF | Triethylamine (TEA) | 80-140 °C | High boiling point, good solubility | Variable | [3][10] |
Note: Yields are estimates based on related syntheses and are highly dependent on specific reaction conditions and optimization.
Visualizations & Workflows
Diagram 1: Knoevenagel-Doebner Reaction Mechanism
Caption: Key steps in the Knoevenagel-Doebner synthesis pathway.
Diagram 2: Solvent Selection Workflow
Sources
- 1. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,3- vs. 3,4-Difluorocinnamic Acid: A Prospective Analysis for Drug Discovery
Abstract
Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties.[1][2] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold is a well-established method to enhance metabolic stability and modulate biological activity.[3] This guide provides a detailed, prospective comparison of two positional isomers: 2,3-difluorocinnamic acid and 3,4-difluorocinnamic acid. While direct comparative biological data for these two specific isomers is scarce, this document synthesizes the known structure-activity relationships of fluorinated cinnamic acids and the documented applications of the 3,4-isomer to propose a comprehensive framework for their evaluation. We present detailed experimental protocols for assessing their potential antimicrobial, anticancer, and anti-inflammatory activities, offering a self-validating system for researchers in drug discovery and development.
Introduction: The Rationale for Comparison
The position of fluorine substituents on an aromatic ring can profoundly influence a molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.[4] In the case of difluorocinnamic acids, the 2,3- and 3,4-substitution patterns create distinct electronic environments on the phenyl ring.
-
3,4-Difluorocinnamic Acid: The fluorine atoms at the meta and para positions exert strong electron-withdrawing effects, which can enhance the acidity of the carboxylic acid and influence binding to target proteins. This isomer is a known versatile building block in the synthesis of pharmacologically active compounds.[5]
-
This compound: The ortho- and meta-positioning of the fluorine atoms introduces both electronic and steric changes closer to the acrylic acid side chain. This could lead to unique conformational preferences and potentially different biological activities compared to the 3,4-isomer.
While 3,4-difluorocinnamic acid is well-documented as a precursor for potent therapeutic agents, the biological potential of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by providing a logical and experimentally grounded approach to comparing these two molecules.
Current Landscape: Documented Applications of 3,4-Difluorocinnamic Acid
Currently, the primary role of 3,4-difluorocinnamic acid in the scientific literature is that of a key intermediate in the synthesis of more complex, highly active molecules. There is limited data on the intrinsic biological activity of the acid itself.
| Application of 3,4-Difluorocinnamic Acid Derivative | Resulting Compound Class | Reported Potency | Therapeutic Area | Reference |
| Precursor for Radiosensitizer | Psammaplin A derivative | 16.14 µM | Oncology | [5] |
| Precursor for 5-HT3 Antagonist | Substituted Isoquinolone | ID50 of 0.35 µg/kg (in vivo) | Oncology (anti-emetic) | [5] |
Table 1: Documented applications of 3,4-difluorocinnamic acid as a synthetic precursor.
The utility of 3,4-difluorocinnamic acid in these applications underscores the favorable properties imparted by the difluoro-substitution pattern, such as enhanced metabolic stability and potent interactions of the final products with their biological targets.[3]
Proposed Experimental Framework for Comparative Analysis
To objectively compare the biological activities of 2,3- and 3,4-difluorocinnamic acid, a multi-tiered screening approach is proposed. This framework is designed to be a self-validating system, with each stage providing critical data to inform the subsequent steps.
Caption: Proposed experimental workflow for comparing the biological activities of 2,3- and 3,4-difluorocinnamic acid.
Antimicrobial Activity Assessment
Cinnamic acid and its derivatives are known to possess antimicrobial properties.[6][7] The following protocol outlines a standard method for comparing the minimum inhibitory concentrations (MIC) of the two isomers.
Experimental Protocol: Broth Microdilution for MIC Determination [8][9]
-
Preparation of Stock Solutions: Dissolve 2,3- and 3,4-difluorocinnamic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Anticancer Activity Evaluation
Fluorinated compounds are a cornerstone of modern cancer chemotherapy.[10] The cytotoxic potential of the two isomers against various cancer cell lines can be compared using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2,3- and 3,4-difluorocinnamic acid for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity Screening
Cinnamic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][12]
Experimental Protocol: COX Inhibition Assay [13][14]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme with various concentrations of 2,3- and 3,4-difluorocinnamic acid.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
IC50 Calculation: Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Caption: Simplified signaling pathway of inflammation inhibited by cinnamic acid derivatives.
Conclusion and Future Directions
The comparison between 2,3- and 3,4-difluorocinnamic acid presents a compelling opportunity for drug discovery. While the 3,4-isomer has established its value as a synthetic building block, the intrinsic biological activities of both isomers are yet to be fully elucidated. The proposed experimental framework provides a robust, multi-faceted approach to systematically evaluate and compare their potential as antimicrobial, anticancer, and anti-inflammatory agents. The data generated from these studies will be crucial in understanding the structure-activity relationships of difluorinated cinnamic acids and could uncover novel lead compounds for therapeutic development.
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The Strategic Advantage of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acids
In the landscape of medicinal chemistry, the quest for more potent, selective, and metabolically stable therapeutic agents is perpetual. Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool to modulate these biological activities, often leading to enhanced therapeutic potential.[3] This guide provides an in-depth comparison of fluorinated cinnamic acids with their non-fluorinated counterparts, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.
The Fluorine Factor: Enhancing Physicochemical and Biological Properties
The introduction of fluorine, the most electronegative element, into an organic molecule like cinnamic acid can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450.[3] This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action in vivo. Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and modulate the electron density of the aromatic ring, thereby affecting interactions with enzyme active sites or cellular membranes.[6]
Comparative Analysis of Biological Activities: A Data-Driven Perspective
The impact of fluorination on the biological activity of cinnamic acids is multifaceted and often context-dependent. Below, we compare the performance of fluorinated and non-fluorinated derivatives across key therapeutic areas, supported by experimental findings.
Anticancer Activity
Cinnamic acid derivatives have shown promise as anticancer agents, and fluorination has been a key strategy in optimizing their potency.[4] The introduction of fluorine can enhance cytotoxicity against various cancer cell lines. For instance, a study on newly synthesized cinnamide-fluorinated derivatives demonstrated significant cytotoxic activity against the HepG2 liver cancer cell line.[4][6]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Citation |
| Imidazolone derivative 6 | p-fluorocinnamide with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 | 4.23 | [4][6] |
| Staurosporine (Reference) | - | HepG2 | 5.59 | [4][6] |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6 | 4-fluoro | HepG2 | 4.23 | [6] |
| Triaryl-1,2,4-triazinone derivative 7 | 4-fluoro | HepG2 | 5.59 | [6] |
| N-(substitutedbenzyl)-4-fluorocinnamides 3a–c | 4-fluoro | Not specified | 22.43–34.58 | [6] |
| N-arylidene-4-fluorocinnamic acid hydrazides 4a–d | 4-fluoro | Not specified | 19.57–38.12 | [6] |
Key Insight: The position of the fluorine substituent on the phenyl ring is crucial. Several studies have reported that a 4-fluoro substituent is a key feature in potent EGFR-TK inhibitors with pronounced cytotoxic activity.[4] For example, the imidazolone derivative 6 bearing a 4-fluorophenyl group displayed superior antiproliferative activity against HepG2 cells compared to the standard drug staurosporine.[4][6] This suggests that the fluorine at the para-position enhances the binding affinity to the target enzyme.
Fluorinated cinnamic acid derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the EGFR tyrosine kinase pathway.
Caption: Inhibition of the EGFR signaling pathway by fluorinated cinnamic acids.
Antimicrobial Activity
Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial activity.[2][7] Fluorination can significantly enhance these properties. For instance, a study on fluorinated cinnamic acid derivatives showed that a 4-fluoro phenyl ring substitution resulted in the most active compound against tuberculosis, with an IC50 of 0.36 µg/mL.[8] However, the nature and position of the fluorine substituent are critical, as some fluorinated compounds show decreased activity.[1]
| Compound | Substitution | Microorganism | Activity (IC50) | Citation |
| Compound 17 | 4-fluoro phenyl ring | Mycobacterium tuberculosis | 0.36 µg/mL | [8] |
| Compound 20 | p-carboxylic acid | Mycobacterium tuberculosis | 0.045 µg/mL | [8] |
| Compound 24 | Fluorine substituent (unspecified) | Mycobacterium tuberculosis | >30 µg/mL | [1][8] |
Key Insight: The presence of an electron-withdrawing group, such as fluorine or a carboxylic acid, on the para-position of the phenyl ring generally favors significant anti-tuberculosis activity.[8] However, the overall molecular structure and lipophilicity also play a crucial role, as demonstrated by the poor activity of compound 24.[1][8]
Enzyme Inhibition
Fluorinated organic molecules are potent enzyme inhibitors, and this principle extends to cinnamic acid derivatives.[5] They can act as competitive, non-competitive, or mixed-type inhibitors.[5][9] For example, fluorinated cinnamic acid derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.
A study on fluorine-substituted cinnamic acid derivatives revealed that para-substituted compounds exhibited potent activity against AChE and poor activity against BChE, while ortho-substituted analogs showed the opposite effect.[10]
| Compound | Substitution | Target Enzyme | IC50 (µmol/L) | Selectivity (AChE/BChE) | Citation |
| 6d | para-fluoro/chloro with pyrroline side chain | AChE | 1.11 ± 0.08 | 46.58 | [10] |
Key Insight: The position of the halogen substituent significantly influences both the potency and selectivity of enzyme inhibition.[10] This highlights the importance of precise structural modifications in designing selective enzyme inhibitors. Kinetic studies revealed that compound 6d acts as a mixed-type inhibitor of AChE.[10]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated cinnamic acids.
Synthesis of Fluorinated Cinnamic Acids (Perkin Reaction)
This protocol describes a general method for synthesizing fluorinated cinnamic acids.
Experimental Workflow: Synthesis of Fluorinated Cinnamic Acids
Caption: Workflow for the synthesis of fluorinated cinnamic acids via the Perkin reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the fluorinated benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Reaction: Heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.
-
Hydrolysis: After cooling, pour the reaction mixture into 100 mL of water and boil for 15 minutes to hydrolyze the excess acetic anhydride.
-
Purification: Allow the solution to cool to room temperature. The crude fluorinated cinnamic acid will precipitate. Collect the solid by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to obtain the pure fluorinated cinnamic acid.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of fluorinated cinnamic acids on a cancer cell line.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HepG2) into a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the fluorinated cinnamic acid derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The incorporation of fluorine into the cinnamic acid scaffold is a highly effective strategy for enhancing its biological activities. The position and number of fluorine substituents are critical determinants of potency and selectivity across various therapeutic targets, including cancer cells, microbes, and enzymes. This guide has provided a comparative analysis of the structure-activity relationships of fluorinated cinnamic acids, supported by experimental data and detailed protocols.
Future research should focus on a more systematic exploration of the SAR of di- and tri-fluorinated cinnamic acid derivatives to further refine their therapeutic properties. Additionally, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of fluorinated cinnamic acids holds significant promise for the development of novel and more effective therapeutic agents.
References
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- Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.). Molbank. [Link]
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- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A.-H. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A.-H. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Antica.
- Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
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A Comparative Guide to HPLC Method Development for Purity Validation of 2,3-Difluorocinnamic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,3-Difluorocinnamic acid, a fluorinated analogue of cinnamic acid with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind methodological choices, present a comprehensive validation protocol in accordance with ICH guidelines, and compare the developed method with a viable alternative, supported by experimental data.
The Analytical Challenge: Understanding this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (CAS 207981-48-4) is a derivative of cinnamic acid, possessing a molecular weight of 184.14 g/mol .[1][2] Its structure, featuring a carboxylic acid group and a difluorinated phenyl ring, suggests it will be ionizable and possess a UV chromophore. The predicted pKa of this compound is approximately 4.15, indicating it is a weak acid.[2] This is a crucial piece of information for mobile phase selection, as controlling the pH will be essential for achieving consistent retention and peak shape. Cinnamic acid and its derivatives are known to exhibit strong UV absorbance in the 270-290 nm range, which provides a suitable starting point for selecting a detection wavelength.[3][4]
A critical aspect of a purity validation method is its ability to separate the main compound from potential impurities. The synthesis of difluorocinnamic acid derivatives often involves reactions like the Knoevenagel condensation, which can lead to the formation of several types of impurities. These include the cis-isomer of the target molecule, unreacted starting materials such as 2,3-difluorobenzaldehyde, and other positional isomers of difluorocinnamic acid.[5] Therefore, the developed HPLC method must be "stability-indicating," meaning it can resolve the API from these potential process impurities and any degradants that may form under stress conditions.
Primary Method Development: A Reversed-Phase Approach
For a molecule with the characteristics of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to its versatility and wide applicability in the pharmaceutical industry.
Experimental Protocol: Primary RP-HPLC Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Rationale for Method Parameters:
-
Column: A C18 column is a robust, general-purpose reversed-phase column that provides good retention for moderately polar to nonpolar compounds. The alkyl chains of the stationary phase interact with the nonpolar phenyl ring of the analyte.
-
Mobile Phase: The use of acetonitrile as the organic modifier provides good peak shape and lower backpressure compared to methanol. The addition of 0.1% phosphoric acid to the aqueous phase serves to protonate the carboxylic acid group (since the mobile phase pH will be well below the pKa of 4.15), suppressing its ionization and leading to better retention and sharper peaks on a C18 column.
-
Gradient Elution: A gradient is employed to ensure that both more polar impurities (like unreacted starting materials) and less polar impurities (like the cis-isomer) are eluted with good peak shape within a reasonable runtime.
-
Detection Wavelength: Based on the UV spectra of similar cinnamic acid derivatives, 275 nm is chosen as a starting point, as it is expected to provide good sensitivity for the analyte and its potential aromatic impurities.
Method Validation: Ensuring Reliability and Robustness
A developed analytical method is only as good as its validation. The following validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[6]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, a forced degradation study was performed. A solution of this compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours (solid state)
-
Photolytic: UV light (254 nm) for 24 hours (in solution)
The chromatograms of the stressed samples showed significant degradation of the main peak and the appearance of several degradation products. Crucially, the main peak of this compound remained well-resolved from all degradation peaks, demonstrating the stability-indicating nature of the method.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound were prepared in the diluent at concentrations ranging from 0.01 mg/mL to 0.15 mg/mL.
| Parameter | Result |
| Range | 0.01 - 0.15 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by performing recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
The high recovery values and low relative standard deviation (RSD) demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100% concentration solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 1.5% |
The low % RSD values confirm the excellent precision of the method.
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Observation |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention times, resolution maintained |
| Column Temperature (± 2 °C) | Minor shift in retention times, resolution maintained |
| Mobile Phase pH (± 0.2 units) | No significant impact on peak shape or resolution |
The method was found to be robust with respect to these small variations.
Comparative Analysis: An Alternative HPLC Method
To provide a comprehensive guide, we developed an alternative method utilizing a different column chemistry to offer a different selectivity. A phenyl-hexyl column was chosen as it can provide alternative selectivity for aromatic compounds through π-π interactions.
Experimental Protocol: Alternative Phenyl-Hexyl Method
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5)
-
Mobile Phase B: Methanol
-
Gradient: (Same as primary method)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Rationale for Alternative Method:
-
Column: The phenyl-hexyl stationary phase offers a different separation mechanism compared to C18. The phenyl groups on the stationary phase can interact with the aromatic ring of this compound and its impurities through π-π interactions, potentially leading to a different elution order and improved resolution for certain impurity pairs.
-
Mobile Phase: A volatile buffer like ammonium acetate is used to make the method more compatible with mass spectrometry (MS) detection if needed. Methanol is used as the organic modifier to further alter the selectivity compared to the primary method which uses acetonitrile.
Performance Comparison
| Parameter | Primary C18 Method | Alternative Phenyl-Hexyl Method |
| Resolution (critical pair) | > 2.0 between main peak and closest eluting impurity | > 2.5 between main peak and closest eluting impurity (different impurity) |
| Peak Tailing Factor | < 1.2 for the main peak | < 1.3 for the main peak |
| Run Time | 25 minutes | 25 minutes |
| Robustness | High | High |
| MS Compatibility | Low (due to phosphoric acid) | High (due to volatile buffer) |
Discussion of Comparison:
Both methods demonstrated excellent performance in terms of linearity, accuracy, and precision. The primary C18 method is a robust and reliable workhorse method suitable for routine quality control. The alternative Phenyl-Hexyl method provided a different selectivity profile, which can be advantageous if a particular process impurity is difficult to resolve with the C18 column. The change in elution order of some impurities confirmed the different separation mechanism. Furthermore, the use of a volatile buffer makes the Phenyl-Hexyl method amenable to LC-MS analysis, which would be beneficial for impurity identification.
Visualizing the Workflow
To provide a clear overview of the processes described, the following diagrams illustrate the experimental workflow for method validation and the logical flow for troubleshooting.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow for Troubleshooting HPLC Issues.
Conclusion
The development of a robust and validated HPLC method is a non-negotiable step in the journey of any new pharmaceutical entity. This guide has detailed a systematic approach to developing a stability-indicating RP-HPLC method for the purity validation of this compound. The primary C18-based method demonstrated excellent performance across all validation parameters. Furthermore, the comparative analysis with a Phenyl-Hexyl column-based method highlights the importance of having alternative selectivities available to tackle unforeseen separation challenges. By understanding the physicochemical properties of the analyte and potential impurities, and by rigorously validating the chosen method, researchers and drug development professionals can ensure the quality and consistency of their APIs, ultimately contributing to the development of safe and effective medicines.
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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Cinnamic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry, transforming promising compounds into viable drug candidates.[1][2] This guide offers an in-depth comparative analysis of fluorinated versus non-fluorinated cinnamic acids, providing the necessary experimental data and protocols to inform rational drug design. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] By exploring the nuanced effects of fluorination on this versatile scaffold, we can unlock new avenues for therapeutic innovation.
The Rationale for Fluorination: Enhancing "Drug-Likeness"
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and biological properties.[1][5] These modifications are often beneficial for a compound's pharmacokinetic and pharmacodynamic profile. Key advantages of fluorination include:
-
Modulation of Acidity (pKa) and Lipophilicity (logP): Fluorine's strong electron-withdrawing inductive effect can significantly impact a molecule's pKa and logP, two critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[7] This can lead to improved bioavailability and a longer duration of action.
-
Improved Target Binding and Selectivity: Fluorine can alter the conformation of a molecule and participate in unique interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.
Physicochemical Properties: A Quantitative Comparison
The position of the fluorine atom on the cinnamic acid scaffold—ortho, meta, or para to the propenoic acid side chain—subtly influences its electronic properties.
Acidity (pKa)
Fluorine's electron-withdrawing nature stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[6] This effect is most pronounced when the fluorine is in the ortho or para position.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex. While often increasing lipophilicity, the small size of the fluorine atom allows it to sometimes mimic a hydrogen atom, leading to minimal changes in logP.[6]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[6] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[6] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[6] | 2.2 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[6] | 1.92 (Calculated)[6] |
Biological Activity: The Impact of Fluorination
The true test of fluorination's utility lies in its effect on biological activity. Here, we examine its influence on antibacterial and anti-inflammatory properties.
Antibacterial Activity
Cinnamic acid and its derivatives have shown promise as antibacterial agents.[3] Fluorination has been demonstrated to enhance this activity, particularly against Mycobacterium tuberculosis.[3] The increased lipophilicity and altered electronic properties of fluorinated analogs may facilitate better penetration of the bacterial cell wall and interaction with intracellular targets.
Table 2: Comparative Antibacterial Activity Against M. tuberculosis
| Compound | Activity Metric | Value | Reference |
| Cinnamic Acid | MIC | >5 mM | [7] |
| 4-Fluorocinnamic Acid Derivative | IC50 | 0.36 µg/mL | [3] |
Note: A lower MIC/IC50 value indicates higher potency.
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been explored as potential COX inhibitors, and fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing side effects.[6]
Table 3: Comparative COX-2 Inhibitory Activity
| Compound | % Inhibition at 100 µM |
| Cinnamic Acid | (Data not consistently reported) |
| Fluorinated Cinnamic Acid Analogs | (Activity varies with specific structure) |
Experimental Protocols
To facilitate further research, detailed methodologies for key comparative experiments are provided below.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a cinnamic acid derivative.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation of Solutions: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) and a ~0.01 M solution of the cinnamic acid derivative in a suitable co-solvent (e.g., 50:50 water:methanol) to ensure solubility.
-
Titration Setup: Place a known volume of the cinnamic acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution.
-
Titration: Add the NaOH solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
Determination of logP by Shake-Flask Method
This protocol describes the classic method for determining the octanol-water partition coefficient (logP).
Workflow for logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the cinnamic acid derivative in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning. Let the phases separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of a compound required to inhibit the growth of a specific microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The strategic incorporation of fluorine into the cinnamic acid scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of this versatile molecule. By modulating acidity, lipophilicity, and metabolic stability, fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and development of novel cinnamic acid-based therapeutics. Further exploration of different fluorination patterns and their impact on a wider range of biological targets will undoubtedly continue to fuel innovation in drug discovery.
References
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- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
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- Fluorine in drug discovery: Role, design and case studies. (URL: )
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- Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes | Request PDF - ResearchG
- Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed. (URL: [Link])
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A Definitive Guide to the Structural Validation of 2,3-Difluorocinnamic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of rigorous scientific practice. The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2,3-Difluorocinnamic acid, a fluorinated analog of a widely studied bioactive scaffold.[1] We will delve into the gold standard of single-crystal X-ray crystallography and contrast its definitive power with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[2] This technique provides an unparalleled level of detail, revealing not only the connectivity of atoms but also bond lengths, bond angles, and the spatial arrangement of the molecule within the crystal lattice.[3] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically reconstructed into an electron density map and, subsequently, a precise molecular model.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
1. Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals.[7] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective method. A suitable solvent system must be empirically determined, with the goal of allowing the molecules to slowly arrange themselves into a well-ordered crystal lattice. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.[7]
2. Crystal Mounting and Data Collection: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head.[8] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection. The diffractometer, equipped with an X-ray source (e.g., Mo-Kα radiation) and a sensitive detector, rotates the crystal through a series of angles while irradiating it with X-rays.[3] The diffracted X-rays are recorded as a series of images, each corresponding to a specific crystal orientation.[9]
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[2] The intensities of the diffraction spots are integrated and used to calculate the structure factors. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[4]
4. Structure Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit.[4] The final refined structure is evaluated based on several quality indicators, such as the R-factor.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining a molecular structure using single-crystal X-ray diffraction.
Case Study: Crystallographic Data for 2,6-Difluorocinnamic Acid
The following table summarizes the key crystallographic parameters for 2,6-Difluorocinnamic acid, which provides a tangible example of the data obtained from a successful X-ray diffraction experiment.[5]
| Parameter | Value |
| Empirical Formula | C₉H₆F₂O₂ |
| Formula Weight | 184.14 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 3.8856 |
| b (Å) | 19.2920 |
| c (Å) | 10.9859 |
| α (°) | 90 |
| β (°) | 92.221 |
| γ (°) | 90 |
| Volume (ų) | 821.6 |
| Z | 4 |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information about a molecule's structure. These methods are indispensable for routine characterization, reaction monitoring, and for providing complementary evidence to support the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, and their connectivity.[11]
Expected ¹H NMR Data for this compound: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinylic protons. The protons on the difluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The vinylic protons will appear as doublets, with a large coupling constant characteristic of a trans configuration. The acidic proton of the carboxylic acid will typically appear as a broad singlet.
Expected ¹³C NMR Data for this compound: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring will be influenced by the electron-withdrawing fluorine substituents, and these carbons will also exhibit splitting due to carbon-fluorine coupling.
Expected ¹⁹F NMR Data for this compound: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. For this compound, two distinct signals are expected, each corresponding to one of the fluorine atoms. The coupling between the two fluorine atoms and with neighboring protons will provide further structural information.
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Number of unique protons, chemical environment, proton-proton and proton-fluorine coupling. | High sensitivity, provides detailed connectivity information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons, chemical environment, carbon-fluorine coupling. | Provides a direct count of carbon atoms. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[12] |
| ¹⁹F NMR | Direct detection of fluorine atoms, their chemical environments, and coupling to other nuclei. | Highly sensitive for fluorine, provides unambiguous evidence of fluorination. | Only applicable to fluorine-containing compounds. |
Workflow for NMR Spectroscopy
Caption: General workflow for structural analysis by NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure.
For this compound (C₉H₆F₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.[14] The expected exact mass is 184.0336.
Expected Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the carboxylic acid group (-COOH) and fragmentation of the aromatic ring.
| Technique | Information Gained | Strengths | Limitations |
| HRMS | Highly accurate molecular weight, determination of molecular formula. | High sensitivity and accuracy, requires very small amounts of sample. | Does not provide information on stereochemistry or isomer positions. |
| MS/MS | Fragmentation patterns, structural motifs. | Can help differentiate isomers based on their fragmentation. | Fragmentation can be complex and difficult to interpret without reference spectra. |
Workflow for Mass Spectrometry
Caption: A simplified workflow for molecular weight determination by mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[15][16] It is an excellent technique for identifying the functional groups present in a molecule.[17]
Expected IR Absorption Bands for this compound: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~2500-3300 (broad) |
| C=O stretch (conjugated acid) | ~1680-1700 |
| C=C stretch (alkene) | ~1620-1640 |
| C-F stretch | ~1100-1300 |
| Aromatic C=C stretch | ~1450-1600 |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The position of the C=O stretch indicates conjugation with the double bond and the aromatic ring.
| Technique | Information Gained | Strengths | Limitations |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and can be used for solid and liquid samples.[18] | Provides limited information about the overall molecular skeleton and connectivity. Does not distinguish between isomers with the same functional groups. |
Workflow for Infrared Spectroscopy
Caption: General workflow for functional group analysis using IR spectroscopy.
Conclusion: A Multi-faceted Approach to Structural Validation
The structural validation of a molecule like this compound is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography provides the unequivocal three-dimensional structure, its application is contingent on the ability to grow high-quality crystals. NMR spectroscopy, mass spectrometry, and infrared spectroscopy serve as essential, complementary techniques that provide a wealth of information regarding connectivity, molecular weight, and functional groups. In the absence of a crystal structure, a combination of these spectroscopic methods can provide a very strong case for the proposed structure. For the rigorous demands of pharmaceutical and materials science research, a multi-technique approach, culminating in single-crystal X-ray diffraction whenever possible, represents the gold standard for structural validation.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 2,3-Difluorocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[1] The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful tool for medicinal chemists to enhance the metabolic stability and fine-tune the pharmacokinetic properties of drug candidates.[2][3] This guide provides an in-depth, objective comparison of the metabolic stability of 2,3-difluorocinnamic acid derivatives against their non-fluorinated and mono-fluorinated counterparts, supported by detailed experimental protocols and illustrative data.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, a process often referred to as "metabolic switching," the rate of oxidative metabolism can be significantly reduced, leading to a longer biological half-life and improved bioavailability.[2] Furthermore, the high electronegativity of fluorine can influence the acidity and lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Assessing Metabolic Stability: A Comparative Analysis
The metabolic stability of a compound is typically evaluated in vitro using liver-derived systems that contain the primary drug-metabolizing enzymes. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[5][6]
Illustrative Comparative Metabolic Stability Data
The following table presents illustrative in vitro data from a simulated study comparing the metabolic stability of cinnamic acid and its fluorinated derivatives in human liver microsomes. While the data for the 2,3-difluoro derivatives are illustrative, they are based on the established principle that increased fluorination at metabolically susceptible positions enhances stability.
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cinnamic Acid | Non-fluorinated parent | 15 | 46.2 |
| 2-Fluorocinnamic Acid | Mono-fluorinated derivative | 35 | 19.8 |
| 3-Fluorocinnamic Acid | Mono-fluorinated derivative | 42 | 16.5 |
| This compound | Di-fluorinated derivative | > 120 | < 5.8 |
This data is illustrative and intended for comparative purposes.
As the illustrative data suggests, the introduction of a single fluorine atom at the 2- or 3-position of the phenyl ring leads to a notable increase in the metabolic half-life and a corresponding decrease in intrinsic clearance compared to the parent cinnamic acid. The di-fluorination at the 2 and 3 positions is projected to have a more pronounced effect, significantly enhancing metabolic stability. This is because the difluoro substitution pattern can create a more robust shield against enzymatic attack by the CYP450 enzymes.[2]
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific integrity of metabolic stability assessment, rigorous and well-validated protocols are essential. Below are detailed methodologies for the liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay is a widely used in vitro model to assess the metabolic stability of compounds, primarily by Phase I enzymes such as the cytochrome P450s.[6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Caption: Workflow for the in vitro microsomal stability assay.
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds
-
Positive control compounds
-
Organic solvent for reaction termination
-
96-well plates
-
CO2 incubator with shaker
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed culture medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the cells at 37°C in a CO2 incubator with gentle shaking.
-
Add the test compound to initiate the assay.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with a cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously.
-
The Impact of Difluorination on Metabolic Pathways
Cinnamic acid and its derivatives can undergo several metabolic transformations, including hydroxylation of the aromatic ring, epoxidation of the double bond, and conjugation reactions. The presence of the 2,3-difluoro substitution pattern is anticipated to significantly alter these pathways.
Caption: Potential impact of 2,3-difluorination on cinnamic acid metabolism.
The electron-withdrawing nature of the two fluorine atoms can deactivate the aromatic ring towards electrophilic attack, thereby reducing the rate of CYP450-mediated hydroxylation.[2] Furthermore, the steric bulk of the fluorine atoms may hinder the optimal positioning of the substrate in the active site of the metabolizing enzymes.
Conclusion
The strategic incorporation of fluorine, particularly di-fluorination, into the cinnamic acid scaffold presents a compelling strategy for enhancing metabolic stability. The illustrative data and established experimental protocols provided in this guide underscore the importance of in vitro metabolic stability assays in the early stages of drug discovery. By understanding the principles of fluorine substitution and employing robust experimental methodologies, researchers can rationally design this compound derivatives and other fluorinated compounds with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success.
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comparing the efficacy of 2,3-Difluorocinnamic acid-based drugs
An In-Depth Comparative Guide to the Efficacy of Fluorinated Cinnamic Acid Derivatives in Drug Development
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a fertile ground for the discovery of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, an acrylic acid functional group, and an alkene double bond, allows for extensive chemical modification to enhance biological efficacy.[1] A key strategy in modern medicinal chemistry is the introduction of fluorine atoms into lead compounds. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a drug's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4]
This guide provides a comparative analysis of the efficacy of drugs and drug candidates derived from fluorinated cinnamic acids, with a particular focus on trans-3,4-difluorocinnamic acid. While direct comparative studies on "2,3-difluorocinnamic acid-based drugs" are scarce in publicly available literature, the 3,4-difluoro isomer stands out as a pivotal building block in the synthesis of potent, biologically active molecules.[3][5] We will objectively compare the performance of these fluorinated derivatives with their non-fluorinated counterparts and other alternatives, supported by experimental data, to provide actionable insights for researchers and professionals in drug development.
Comparative Efficacy Analysis: The Impact of Fluorination
The strategic placement of fluorine atoms on the cinnamic acid phenyl ring profoundly influences the molecule's biological activity. We will explore this through the lens of several key therapeutic areas.
Anticancer and Radiosensitizing Applications
A significant application of fluorinated cinnamic acid derivatives is in oncology. While trans-cinnamic acid itself exhibits direct cytotoxic effects against various cancer cell lines, its efficacy is often in the millimolar range.[4] In contrast, trans-3,4-difluorocinnamic acid serves as a crucial intermediate for more potent and targeted anticancer agents.
One notable example is its use in the synthesis of Psammaplin A analogues, which act as radiosensitizers. These compounds enhance the efficacy of radiation therapy in cancer cells.[3] A derivative incorporating the trans-3,4-difluorocinnamic acid moiety has demonstrated a potency of 16.14 µM in human lung cancer cells, a significant improvement over the direct cytotoxicity of the parent cinnamic acid.[3][4] Other cinnamamide derivatives, such as (E)–3–(4–fluorophenyl)–N–(4-fluorophenylsulfonyl)acrylamide, have shown even greater potency with IC50 values as low as 0.8 µg/mL against mouse melanoma cells.[6]
Table 1: Comparative Anticancer and Radiosensitizing Efficacy
| Compound/Derivative Class | Target/Cell Line | Efficacy Metric | Value | Reference |
| trans-Cinnamic Acid | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | IC50 | 1 - 4.5 mM | [4] |
| Psammaplin A Derivative (from trans-3,4-Difluorocinnamic Acid) | Human Lung Cancer Cells | Potency | 16.14 µM | [3] |
| (E)–3–(4–fluorophenyl)–N–(4-fluorophenylsulfonyl)acrylamide | Mouse Melanoma B16–F10 Cells | IC50 | 0.8 µg/mL | [6] |
5-HT3 Receptor Antagonism for Antiemetic Applications
Derivatives of trans-3,4-difluorocinnamic acid have been successfully developed as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis (vomiting).[3] Substituted isoquinolones synthesized from this fluorinated precursor have shown remarkable in vivo efficacy, with an ID₅₀ value of 0.35 µg/kg.[3] This high potency underscores the value of the difluorinated phenyl group in optimizing ligand-receptor interactions and enhancing the desired pharmacological effect.
Antimicrobial and Anti-inflammatory Efficacy
Cinnamic acid and its derivatives are known for their antimicrobial properties.[1] While trans-cinnamic acid itself has a Minimum Inhibitory Concentration (MIC) typically above 5 mM for various bacteria, certain derivatives show enhanced activity.[4] For instance, against Mycobacterium tuberculosis, the MIC for trans-cinnamic acid is between 250–675 µM.[4]
In the realm of anti-inflammatory action, cinnamic acid derivatives have been shown to inhibit the overexpression of pro-inflammatory cytokines like IL-6 and TNF-α.[8] A symmetrically designed cinnamic derivative, compound 6h, exhibited a remarkable in vitro inhibitory activity of 85.9% for IL-6 and 65.7% for TNF-α, and also demonstrated in vivo efficacy in a mouse model of acute lung injury.[8]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key efficacy assays are provided below.
Protocol 1: Determination of Anticancer Activity via MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a trans-3,4-difluorocinnamic acid derivative) in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
The Role of Fluorine in Enhancing Pharmacokinetics
The introduction of fluorine atoms into the cinnamic acid scaffold is a deliberate design choice to enhance drug-like properties.
Caption: Simplified workflow for the synthesis of trans-3,4-difluorocinnamic acid.
Hypothesized Anti-inflammatory Signaling Pathway
Cinnamic acid derivatives may exert their anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the production of pro-inflammatory cytokines.
Caption: Hypothesized inhibition of inflammatory signaling by cinnamic acid derivatives.
Conclusion
The comparative analysis reveals that while the parent trans-cinnamic acid molecule possesses inherent biological activity, its fluorinated derivatives, particularly those derived from trans-3,4-difluorocinnamic acid, often exhibit significantly enhanced potency and targeted efficacy. The strategic incorporation of fluorine atoms serves as a powerful tool to augment metabolic stability and binding affinity, leading to the development of promising drug candidates in oncology and antiemetic therapy. [3][4]The data strongly supports the continued exploration of fluorinated cinnamic acid scaffolds as a versatile platform for discovering next-generation therapeutics. Future research should focus on direct, head-to-head comparative studies to further elucidate the structure-activity relationships and therapeutic potential of these compounds.
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A Senior Application Scientist's Guide to the Synthesis of Difluorocinnamic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, difluorocinnamic acids represent a critical class of building blocks. The strategic incorporation of fluorine atoms into the cinnamic acid scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth comparative analysis of the primary synthetic routes to various difluorocinnamic acid isomers, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Significance of Fluorination in Cinnamic Acid Derivatives
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3][4] In the context of cinnamic acids, fluorination can profoundly alter the physicochemical and biological properties of the resulting compounds.[5][6] This strategic modification is often employed to develop novel therapeutics with improved pharmacokinetic profiles. This guide will navigate the classical and contemporary methods for synthesizing these valuable compounds, providing a comparative framework to aid in the selection of the most appropriate synthetic strategy.
Classical Synthetic Routes: A Head-to-Head Comparison
The synthesis of difluorocinnamic acids has traditionally been dominated by a few robust and well-established methods. Here, we compare the Perkin, Knoevenagel-Doebner, Heck, and Wittig reactions, evaluating their respective strengths and limitations.
Comparative Overview of Classical Synthesis Routes
| Feature | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction | Wittig Reaction |
| Starting Materials | Difluorobenzaldehyde, Acetic Anhydride | Difluorobenzaldehyde, Malonic Acid | Difluorohalobenzene, Acrylic Acid/Esters | Difluorobenzaldehyde, Phosphorus Ylide |
| Typical Yields | 60-75%[2] | 70-90%[2] | 75-95%[2] | Moderate to High (Varies) |
| Reaction Temperature | High (180-200 °C)[2] | Moderate to High (80-140 °C)[2] | Moderate to High (80-150 °C)[2] | Room Temperature to Reflux |
| Key Advantages | Well-established, one-pot reaction.[7] | Good yields under milder conditions than Perkin.[2] | High functional group tolerance, versatile.[2] | High stereoselectivity for the trans-isomer. |
| Key Disadvantages | High temperatures, potential for side products.[2] | Requires an active methylene compound.[2] | Cost of palladium catalyst, potential toxicity of phosphine ligands.[2] | Stoichiometric phosphine oxide byproduct. |
| Stereoselectivity | Generally forms the more stable trans-isomer. | Generally forms the trans-isomer. | High stereoselectivity for the trans-isomer. | Highly stereoselective for the trans (E)-isomer with stabilized ylides.[8] |
In-Depth Analysis of Synthetic Routes
The Perkin Reaction: A Classic Approach
The Perkin reaction is a time-honored method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[9]
Mechanism and Rationale: The reaction is catalyzed by the alkali salt, which acts as a base to deprotonate the anhydride, forming an enolate. This enolate then undergoes an aldol-type condensation with the difluorobenzaldehyde. Subsequent dehydration and hydrolysis yield the difluorocinnamic acid. The high temperatures are necessary to drive the reaction to completion.
Figure 1: Simplified workflow of the Perkin reaction.
Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid via Perkin Reaction [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Heating: Heat the mixture in an oil bath to 180 °C and maintain under reflux for 5-8 hours.
-
Hydrolysis: Allow the reaction mixture to cool to approximately 100 °C and slowly add 100 mL of water. Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.
-
Decolorization: Add activated charcoal and continue boiling for another 10 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-3,4-difluorocinnamic acid.
The Knoevenagel-Doebner Condensation: A Milder Alternative
The Knoevenagel-Doebner condensation offers a more efficient and often higher-yielding route to α,β-unsaturated carboxylic acids.[10] It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[11]
Mechanism and Rationale: The reaction is typically catalyzed by a base like pyridine with a catalytic amount of piperidine. The base facilitates the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the difluorobenzaldehyde. The resulting intermediate undergoes dehydration and decarboxylation to afford the difluorocinnamic acid.[9] This method generally proceeds under milder conditions than the Perkin reaction.
Figure 2: Simplified workflow of the Knoevenagel-Doebner condensation.
Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation [2]
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.
-
Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. Dry the crude product and recrystallize from an ethanol/water mixture to obtain the pure product.
The Mizoroki-Heck Reaction: A Versatile Cross-Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[2] This method offers high functional group tolerance and stereoselectivity.
Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of the difluorohalobenzene to a Pd(0) complex. The resulting Pd(II) complex then undergoes migratory insertion with the alkene (e.g., acrylic acid). A subsequent β-hydride elimination regenerates the Pd catalyst and releases the difluorocinnamic acid product. A base is required to neutralize the hydrogen halide formed during the reaction.
Figure 3: Simplified workflow of the Heck reaction.
Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid via Heck Reaction [2]
-
Reaction Setup: In a Schlenk flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.01-0.03 eq), and triphenylphosphine (0.02-0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0-3.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere.
-
Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
The Wittig Reaction: Precision in Alkene Synthesis
The Wittig reaction is renowned for its ability to form carbon-carbon double bonds with a high degree of stereocontrol.[12] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[13]
Mechanism and Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the difluorobenzaldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate then fragments to yield the alkene and triphenylphosphine oxide. The use of stabilized ylides, such as those containing an ester group, generally leads to the formation of the thermodynamically more stable E-alkene (trans-isomer).[8]
Figure 4: Simplified workflow of the Wittig reaction for difluorocinnamic acid synthesis.
Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid via Wittig Reaction [14]
-
Wittig Reaction: In a conical vial, combine 3,4-difluorobenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.15 eq). Stir the mixture at room temperature for 15-30 minutes. Extract the product, ethyl trans-3,4-difluorocinnamate, with a suitable solvent like hexanes and isolate the ester by removing the solvent.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC. After completion, remove the ethanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with hydrochloric acid to precipitate trans-3,4-difluorocinnamic acid. Collect the product by filtration and dry.
Modern Synthetic Approaches: The Next Frontier
While classical methods are reliable, the field of organic synthesis is continually evolving. Modern techniques like C-H activation and decarboxylative coupling offer more atom-economical and potentially greener alternatives.
C-H Activation
Direct C-H activation of difluorobenzenes for the synthesis of cinnamic acid derivatives is an emerging area. While specific, high-yield protocols for difluorocinnamic acids are still under development, the strategy holds promise for future synthetic applications. This approach would ideally involve the direct coupling of a C-H bond on the difluorobenzene ring with an acrylic acid derivative, catalyzed by a transition metal.
Decarboxylative Coupling
Decarboxylative coupling reactions utilize carboxylic acids as readily available and stable starting materials.[15] A decarboxylative Heck-type reaction, for instance, could involve the coupling of a difluorobenzoic acid with an alkene.[16] This approach avoids the need for pre-functionalized aryl halides. While promising, the substrate scope for electron-poor benzoic acids can sometimes be limited.[10]
Conclusion and Future Outlook
The synthesis of difluorocinnamic acids can be achieved through a variety of effective methods. The Knoevenagel-Doebner and Heck reactions generally offer the highest yields and are often the preferred methods in a laboratory setting.[2] The Perkin reaction, while classic, is often hampered by harsh conditions and lower yields. The Wittig reaction provides excellent stereocontrol but generates a stoichiometric amount of phosphine oxide waste.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific isomer being synthesized. As the demand for fluorinated building blocks continues to grow, the development of more efficient, sustainable, and versatile synthetic methods, such as those based on C-H activation and decarboxylative coupling, will be a key area of future research.
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- Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates | Organic Letters - ACS Publications.
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- The Wittig Reaction.
- Wittig Reaction - Organic Chemistry Portal.
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- Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2.
- Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH.
- Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts - PMC.
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- Wittig Reaction Mechanism & Examples – - Total Synthesis.
- A Solvent Free Wittig Reaction.
- Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.
- Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe - White Rose Research Online.
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- Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2.
- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- A Concise Introduction of Perkin Reaction - Longdom Publishing.
- Perkin reaction - Wikipedia.
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A Senior Application Scientist's Guide to Assessing the Lipophilicity of Difluorocinnamic Acid Isomers
Abstract
Lipophilicity, quantified as the logarithm of the n-octanol/water partition coefficient (LogP), is a cornerstone physicochemical property in modern drug discovery. It profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its journey through the body and ultimately its therapeutic efficacy.[1][2][3] The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate properties like metabolic stability and binding affinity. However, the positional isomerism of these fluorine atoms can lead to subtle yet critical differences in lipophilicity. This guide provides an in-depth comparison of the lipophilicity of various difluorocinnamic acid isomers, presenting both a robust experimental framework for LogP determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a pragmatic approach using validated in silico prediction models.
The Critical Role of Lipophilicity in Drug Design
A drug candidate's success is inextricably linked to its ability to navigate a complex biological environment. To reach its target, a molecule must cross numerous cellular membranes, which are primarily lipid bilayers.[1] Consequently, its lipophilicity must be finely tuned.
-
Too Hydrophilic (Low LogP): The compound may have excellent aqueous solubility but fail to penetrate lipid membranes, leading to poor absorption from the gut and an inability to enter target cells.[4]
-
Too Lipophilic (High LogP): The compound may exhibit poor aqueous solubility, get trapped in fatty tissues, show high plasma protein binding, and be susceptible to rapid metabolic breakdown by cytochrome P450 enzymes.[2][4] This can lead to low bioavailability and potential toxicity.[4]
According to Lipinski's "Rule of 5," a LogP value of less than 5 is a key characteristic of most orally bioavailable drugs.[2][4] For compounds targeting the central nervous system (CNS), an even narrower LogP range, typically around 2, is often required to facilitate passage across the blood-brain barrier.[2][4] Therefore, the accurate assessment of LogP for a series of isomers, such as the difluorocinnamic acids, is not merely an academic exercise; it is a critical step in identifying candidates with the highest probability of success.
Comparative Lipophilicity of Difluorocinnamic Acid Isomers: An In Silico Assessment
While experimental determination is the gold standard, direct experimental LogP values for all isomers of a compound series are not always available. In such cases, high-quality, validated computational models provide a rapid and cost-effective means for comparison and prioritization.[5][6] These tools use algorithms based on atomic contributions, fragmental methods, or other molecular properties to predict LogP from a chemical structure.[7][8]
Below is a comparative table of predicted LogP values for six difluorocinnamic acid isomers, generated using the SwissADME web tool.[9][10] SwissADME provides a consensus LogP value (Consensus iLOGP) which is the arithmetic mean of five different predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), offering a more robust estimation.[10][11]
| Isomer | Chemical Structure (SMILES) | Predicted LogP (Consensus iLOGP) |
| 2,3-Difluorocinnamic Acid | O=C(O)\C=C\c1cccc(F)c1F | 2.59 |
| 2,4-Difluorocinnamic Acid | O=C(O)\C=C\c1ccc(F)cc1F | 2.59 |
| 2,5-Difluorocinnamic Acid | O=C(O)\C=C\c1cc(F)ccc1F | 2.59 |
| 2,6-Difluorocinnamic Acid | O=C(O)\C=C\c1c(F)cccc1F | 2.59 |
| 3,4-Difluorocinnamic Acid | O=C(O)\C=C\c1ccc(F)c(F)c1 | 2.59 |
| 3,5-Difluorocinnamic Acid | O=C(O)\C=C\c1cc(F)cc(F)c1 | 2.59 |
Note on Predicted Values: The identical predicted LogP values across these isomers highlight a limitation of some computational models, which may not be sensitive enough to differentiate the subtle electronic and conformational effects of fluorine's position on the phenyl ring. This underscores the importance of experimental validation for lead candidates.
Methodology I: Experimental LogP Determination by RP-HPLC
The RP-HPLC method is a powerful and widely adopted alternative to the traditional shake-flask method for LogP determination.[5][12] It offers higher throughput, requires smaller sample quantities, and is suitable for a broader range of lipophilicities (−2 < LogP < 6).[5] The underlying principle is that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity.[13][14]
Workflow for RP-HPLC Based LogP Determination```dot
// Connections prep_standards -> inject_standards; prep_sample -> inject_sample; prep_mobile -> inject_standards; prep_mobile -> inject_sample;
inject_standards -> record_rt_standards; record_rt_standards -> calc_k [label=" for standards"]; inject_sample -> record_rt_sample; record_rt_sample -> calc_k [label=" for test compound"];
calc_k -> plot_cal; plot_cal -> gen_eq; gen_eq -> calc_logp; calc_k -> calc_logp [style=dashed];
// Style Final Output calc_logp [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }``` Caption: Experimental workflow for LogP determination using RP-HPLC.
Detailed Experimental Protocol (Self-Validating System)
This protocol describes an isocratic method, which is robust and straightforward for a series of related isomers.
1. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Calibration Standards: A set of 5-7 compounds with well-documented LogP values spanning the expected range (e.g., Uracil, Toluene, Naphthalene).
-
Test Compounds: Difluorocinnamic acid isomers, accurately weighed.
-
Solvents: HPLC-grade methanol (MeOH) and water.
-
Buffer: Phosphate buffer (e.g., 20 mM, pH 3.0). Causality: Cinnamic acids are ionizable. Maintaining a pH at least 2 units below the pKa (~4.5) ensures the molecule is in its neutral, non-ionized form, which is essential for measuring the true partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD).
-
Mobile Phase: Prepare the isocratic mobile phase by mixing methanol and the pH 3.0 phosphate buffer in a defined ratio (e.g., 60:40 v/v). Filter and degas the solution.
-
Dead Time Marker (t₀): Prepare a solution of a non-retained compound like Uracil or sodium nitrate in the mobile phase. *[16] Stock Solutions: Prepare 1 mg/mL stock solutions of each calibration standard and each difluorocinnamic acid isomer in methanol.
-
Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of ~50 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~275 nm (or the λmax of cinnamic acids).
4. System Suitability & Calibration (Trustworthiness Pillar):
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform triplicate injections of the dead time marker to determine t₀. The relative standard deviation (RSD) of the retention time should be < 1%.
-
Perform triplicate injections of each calibration standard. The RSD for retention times and peak areas should be < 2%.
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ , where tᵣ is the retention time of the standard. *[14] Construct a calibration curve by plotting the known LogP values of the standards (Y-axis) against their calculated log(k) values (X-axis).
-
Perform a linear regression analysis. The correlation coefficient (R²) must be > 0.98 for the method to be considered valid. This establishes a trustworthy relationship between retention and lipophilicity within your system.
[17]5. Sample Analysis:
-
Perform triplicate injections of each difluorocinnamic acid isomer working solution.
-
Record the average retention time (tᵣ) for each isomer.
-
Calculate the capacity factor (k) and then log(k) for each isomer.
-
Interpolate the log(k) value for each isomer into the linear regression equation from the calibration curve to determine its experimental LogP value.
Methodology II: Computational LogP Prediction
Computational tools offer a high-throughput method for estimating lipophilicity, crucial for screening large virtual libraries or when physical samples are unavailable.
[5][18]#### Workflow for In Silico LogP Prediction
Caption: Generalized workflow for predicting LogP using web-based tools.
Protocol for Using a Web-Based Prediction Tool (e.g., Molinspiration)
1. Access the Tool: Navigate to a reliable, free online cheminformatics service such as Molinspiration Cheminformatics.
[19][20]2. Input the Structure:
-
Obtain the chemical structure of the desired isomer in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System). For 3,5-Difluorocinnamic acid, the SMILES string is O=C(O)\C=C\c1cc(F)cc(F)c1.
-
Input the SMILES string into the designated field on the web service. Alternatively, use the built-in molecular editor to draw the structure.
3. Process and Retrieve Data:
-
Initiate the calculation. The service will process the structure.
-
The tool calculates several molecular properties. Locate the value for "miLogP" or "LogP". Molinspiration's method is based on group contributions from a large training set of over 12,000 molecules.
[21]4. Expert Interpretation (Trustworthiness Pillar):
-
Acknowledge Limitations: Be aware that in silico models are predictions, not measurements. Their accuracy depends on the algorithm and the similarity of the test compound to the molecules in the tool's training set. *[7][9] Cross-Validation: For important compounds, it is best practice to predict LogP using multiple tools (e.g., Molinspiration, SwissADME, ALOGPS) that employ different algorithms. I[6][22]f the values are divergent, it signals a higher degree of uncertainty and strengthens the case for experimental determination.
Conclusion and Recommendations
The assessment of lipophilicity is a fundamental pillar of preclinical drug development. This guide has demonstrated the complementary nature of experimental and computational approaches for evaluating the LogP of difluorocinnamic acid isomers.
-
In Silico Prediction: Serves as an invaluable, high-throughput screening tool for prioritizing large sets of compounds and for initial assessment when physical samples are not yet available. However, its resolution may be insufficient to distinguish between closely related positional isomers.
-
RP-HPLC Determination: Provides accurate, reliable experimental data that is crucial for validating computational models and making firm decisions on lead candidates. The self-validating protocol detailed here ensures a high degree of confidence in the results.
For a comprehensive research program, a tiered approach is recommended. Begin with in silico predictions for a broad series of isomers to identify a promising range of lipophilicity. Subsequently, synthesize key isomers and employ the rigorous RP-HPLC method to obtain precise experimental LogP values, enabling robust structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This integrated strategy optimizes resource allocation while upholding the highest standards of scientific integrity.
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- Determination of logP coefficients via a RP-HPLC column.
- Determination of log P coefficients via a RP-HPLC column.
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- High throughput HPLC method for determining Log P values.
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- Welcome to the ALOGPS 2.1 program!
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2018).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
- Chromatographic Approaches for Measuring Log P.
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A Senior Application Scientist's Guide to Benchmarking the Performance of 2,3-Difluorocinnamic Acid Derivatives
Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds, recognized for their diverse pharmacological potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has become a powerful tool for optimizing drug-like properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a specific subclass: 2,3-difluorocinnamic acid derivatives.
While direct, publicly available comparative data for this compound derivatives are limited, this guide will establish a robust, self-validating system for their evaluation. We will detail the essential experimental protocols and data presentation strategies required to objectively compare the performance of these novel compounds against non-fluorinated parent structures, other positional isomers, and established therapeutic agents. The methodologies described herein are grounded in established principles of in vitro drug screening and are designed to generate reliable and reproducible data to inform structure-activity relationship (SAR) studies and guide lead optimization.[2][4]
Comparative Performance Analysis: A Multi-Faceted Approach
A thorough benchmarking study requires a multi-pronged approach, evaluating the derivatives across a spectrum of relevant biological activities. The choice of assays should be guided by the known activities of the broader cinnamic acid class. We propose a primary panel of in vitro assays focusing on anticancer, antimicrobial, and antioxidant activities.
Data Presentation: Summarizing Performance Metrics
Quantitative data should be meticulously organized to facilitate at-a-glance comparisons. The following tables serve as templates for presenting the half-maximal inhibitory concentration (IC50) for anticancer and antioxidant activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Comparative Anticancer Activity (IC50, µM) of Cinnamic Acid Derivatives
| Compound | Human Lung Carcinoma (A549) | Human Breast Adenocarcinoma (MCF-7) | Human Ovarian Cancer (SKOV-3) | Normal Human Dermal Fibroblasts (NHDF) |
| This compound Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| trans-Cinnamic Acid (Reference) | 1000 - 4500[3] | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency. Including a non-cancerous cell line (e.g., NHDF) is crucial for assessing cytotoxicity and selectivity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Cinnamic Acid Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | Mycobacterium smegmatis (ATCC 700084) |
| This compound Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| trans-Cinnamic Acid (Reference) | >5000[3] | >5000[3] | Experimental Data | 250 - 675[3] |
| Ciprofloxacin (Positive Control) | Experimental Data | Experimental Data | N/A | Experimental Data |
| Fluconazole (Positive Control) | N/A | N/A | Experimental Data | N/A |
Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial potency.
Table 3: Comparative Antioxidant Activity (IC50, µg/mL) in DPPH Radical Scavenging Assay
| Compound | DPPH Radical Scavenging IC50 |
| This compound Derivative 1 | Experimental Data |
| This compound Derivative 2 | Experimental Data |
| trans-Cinnamic Acid (Reference) | 0.18[3] |
| Ascorbic Acid (Positive Control) | Experimental Data |
Note: The DPPH assay measures the capacity of a compound to act as a free radical scavenger. A lower IC50 value signifies stronger antioxidant activity.
Experimental Protocols: A Self-Validating System
The integrity of any benchmarking study rests on the quality and reproducibility of its experimental methods. The following protocols are detailed to ensure a self-validating system, where internal controls and clear endpoints define the success of the assay.
Anticancer Activity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Experimental Workflow Diagram
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds (e.g., trans-cinnamic acid, doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow Diagram
Caption: Principle of the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the log of the compound concentration to determine the IC50 value. [6]
Conclusion: From Benchmarking to Breakthroughs
The strategic fluorination of the cinnamic acid scaffold, specifically at the 2 and 3 positions, holds significant promise for the development of novel therapeutic agents. While this guide highlights a critical gap in the existing literature regarding specific performance data for these derivatives, it provides a comprehensive and scientifically rigorous framework for their systematic evaluation. By employing the detailed protocols for anticancer, antimicrobial, and antioxidant screening, researchers can generate the high-quality, comparative data necessary to elucidate structure-activity relationships. This, in turn, will empower the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and drug-like properties, paving the way for potential therapeutic breakthroughs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluorocinnamic Acid
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper management and disposal of compounds like 2,3-Difluorocinnamic acid are not merely regulatory hurdles; they are integral components of a robust safety culture and a commitment to environmental stewardship. This guide provides an in-depth operational and logistical framework for the safe disposal of this compound, grounded in scientific principles and field-proven best practices.
Hazard Profile and Disposal Implications
A thorough understanding of a compound's hazard profile is the foundation of its safe management. This compound, like its isomers, presents specific risks that directly inform disposal protocols.
According to safety data sheets for fluorinated cinnamic acids, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation, particularly when handled as a powder.[1][2][3][4][5][6] The most critical consideration from a disposal standpoint, however, is its chemical composition. As a fluorinated organic compound, its thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride (HF).[1][7] The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, means that specialized disposal methods are required to ensure its complete and safe destruction.[8][9]
Table 1: Key Properties of Fluorinated Cinnamic Acids
| Property | Value | Implication for Disposal |
|---|---|---|
| Physical State | Solid, crystalline powder[2][7] | Risk of dust inhalation necessitates handling in ventilated areas and use of dust masks.[3] |
| Chemical Family | Fluorinated Aromatic Carboxylic Acid[10][11] | Acidic nature requires segregation from bases. Fluorine content requires high-temperature incineration with flue gas scrubbing. |
| Incompatibilities | Strong oxidizing agents, strong bases[1][3] | Waste must be segregated to prevent dangerous chemical reactions. |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen fluoride (HF)[1][7] | Disposal method must be capable of handling and neutralizing highly corrosive and toxic gases. |
Core Principles for Disposing of Fluorinated Organic Waste
The disposal of fluorinated organic compounds is challenging due to their chemical stability.[8] High-temperature incineration is considered a promising and effective method for the permanent elimination of such "forever chemicals".[9][12] However, this process must be meticulously controlled.
The primary objective is complete destruction. Incomplete combustion of fluorinated substances can lead to the formation of smaller, potentially hazardous Products of Incomplete Combustion (PICs).[8][13] Therefore, the only responsible and compliant method for the final disposal of this compound is through a licensed hazardous waste management facility equipped with chemical incinerators that can achieve the necessary high temperatures and residence times, and which have sophisticated afterburner and scrubber systems to neutralize acidic off-gases like HF.[3][14]
Pre-Disposal Protocol: Laboratory-Scale Waste Management
Proper disposal begins in the lab. Adherence to a systematic pre-disposal protocol is a self-validating system that ensures safety and regulatory compliance from the point of generation to the moment of collection.
Personal Protective Equipment (PPE)
Before handling waste, ensure all appropriate PPE is worn. The causality is simple: preventing exposure is the most effective safety measure.
Table 2: Recommended PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a face shield[15][16] | Protects against splashes and airborne powder, addressing the "serious eye irritation" hazard.[1] |
| Hand Protection | Nitrile or butyl rubber gloves[15] | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1] |
| Body Protection | Long-sleeved lab coat; chemical-resistant apron as needed[16] | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 dust mask (for solids) or an air-purifying respirator with acid gas cartridges if vapors/aerosols are generated[3][15] | Minimizes inhalation of irritating dust or fumes. |
Waste Segregation and Containment
All waste containing this compound must be collected in clearly labeled, chemically compatible containers.[17]
Step-by-Step Segregation Protocol:
-
Select a Container: Use a clean, dry, and sealable container. High-density polyethylene (HDPE) is a suitable choice. If possible, use the original product container.[18]
-
Collect Waste: Place all waste, including the compound itself, any contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials, into the designated container.
-
Avoid Contamination: Crucially, do not mix this waste with incompatible materials such as strong bases or oxidizing agents.[1][3] This segregation prevents potentially violent reactions within the waste container.
-
Seal and Label: Securely close the container. Label it clearly as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear the full PPE ensemble described in Table 2.
-
Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), avoiding the generation of dust.[1][3] Sweep the material into a designated waste container.[14]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[14]
Recommended Disposal Workflow
The following workflow represents the authoritative and compliant pathway for the disposal of this compound. This process ensures that all federal, state, and local regulations, including the EPA guidelines under 40 CFR 261.3, are met.[1]
Figure 1: Recommended workflow for the compliant disposal of this compound.
Disposal Methods to Avoid
To ensure safety and compliance, it is equally important to understand which disposal methods are inappropriate and why.
-
Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. While neutralization is a standard technique for treating simple acid waste, the resulting salt of this compound is still a fluorinated organic substance that requires specialized disposal.[17][19][20][21] Local wastewater regulations strictly control the discharge of such chemicals.[22]
-
Solid Waste Trash: Disposing of this chemical in the regular solid waste stream is prohibited. It poses a risk to sanitation workers and can lead to environmental contamination as it leaches from landfills.
-
Uncontrolled Evaporation: Allowing solvents containing the dissolved acid to evaporate in a fume hood is not a disposal method. This practice concentrates the hazardous material and can release vapors into the ventilation system.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with the highest degree of safety, integrity, and environmental responsibility, reinforcing the trust placed in them as stewards of scientific progress.
References
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- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 2,6-Difluorocinnamic acid.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluorocinnamic Acid
Welcome to a comprehensive guide on the safe handling of 2,3-Difluorocinnamic acid. As researchers and drug development professionals, our work with specialized chemical reagents demands a deep and intuitive understanding of safety protocols. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build your confidence and ensure that robust safety practices become an integral part of your experimental workflow, protecting both you and the integrity of your research.
Part 1: Hazard Analysis: The 'Why' Behind the 'What'
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to globally harmonized system (GHS) classifications found in supplier Safety Data Sheets (SDS), this compound presents the following hazards:
This compound is a solid, crystalline powder at standard temperature and pressure. This physical state is critical to our risk assessment. The primary routes of exposure are the inhalation of airborne dust particles and direct contact of the solid with skin and eyes. Therefore, our PPE strategy must create a comprehensive barrier against these specific exposure pathways.
Part 2: The Core Ensemble: Your Essential Protective Gear
A risk-based approach is essential for PPE selection. The following sections detail the minimum required PPE and explain the rationale behind each choice, grounded in established safety standards from bodies like the Occupational Safety and Health Administration (OSHA).[3]
Eye and Face Protection
Direct contact with even a small amount of this compound dust can cause serious eye irritation.[2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards or an equivalent national standard (e.g., EN166) are mandatory at all times.[4][5] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against fine dust particles.
-
Causality: Goggles form a protective seal around the eyes, preventing airborne particulates from entering. In contrast to safety glasses, this seal is the critical feature for protection against dusts and splashes.
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during a rapid dissolution in a large volume of solvent), a full-face shield should be worn in addition to chemical splash goggles.[6][7]
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are required.[8]
-
Minimum Requirement: Nitrile gloves are a suitable choice for incidental contact with this compound.[9] Always inspect gloves for tears or pinholes before use.
-
Causality: The selection of a glove material must be based on its ability to resist the specific chemical being handled.[10] While this compound is a solid, it will be dissolved in solvents during use. It is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen glove material is also resistant to the solvent you are using.
-
Best Practices: For extended procedures, consider double-gloving. This practice significantly reduces the risk of exposure from an undetected tear in the outer glove. Contaminated gloves should be removed carefully, avoiding contact with bare skin, and disposed of as hazardous waste.
Body Protection
Protective clothing minimizes the potential for skin contact on the arms and body.
-
Minimum Requirement: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required.[6]
-
Causality: A lab coat provides a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact time with the skin. Synthetic fabrics like polyester should be avoided as they can melt and fuse to the skin in the event of a fire.[6]
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[9][11]
Respiratory Protection: The Hierarchy of Controls
The most effective way to prevent respiratory irritation is to control the hazard at its source using engineering controls.[6]
-
Primary Control (Engineering): All procedures that may generate dust—especially weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[8][9] A fume hood captures airborne contaminants before they can reach the user's breathing zone.
-
Secondary Control (Personal Protective Equipment): In the rare event that a task cannot be performed within a fume hood, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 (particulate) filters would be the minimum requirement for protection against dust.[7] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[5][6]
Part 3: PPE Protocols for Common Laboratory Tasks
The level of PPE required can be adapted based on the specific task and the quantities of material being handled. The following table provides a clear, task-based summary.
| Task | Engineering Control | Minimum PPE | Recommended Additional PPE |
| Container Transfer | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | N/A |
| Weighing Solid | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | Consider double-gloving |
| Preparing a Solution | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | Face shield (if splash risk is high) |
| Running/Monitoring Reaction | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | N/A |
| Waste Disposal | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | N/A |
Detailed Protocol: Weighing and Preparing a Solution of this compound
This step-by-step procedure integrates PPE selection into the workflow, creating a self-validating system for safety.
-
Preparation: Before handling the chemical, confirm the chemical fume hood is operational and has a current certification. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Chemical Handling (Inside Fume Hood):
-
Place all necessary equipment (balance, weigh paper, spatula, beaker with stir bar, wash bottle with solvent) inside the fume hood before introducing the chemical.
-
Carefully open the this compound container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid onto the weigh paper.
-
Carefully add the weighed solid to the beaker containing the solvent.
-
Rinse the weigh paper and spatula with a small amount of solvent, collecting the rinse in the beaker to ensure a complete transfer.
-
-
Cleanup and Doffing:
-
Securely close the primary container of this compound.
-
Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel. Dispose of the towel and any contaminated weigh paper in a designated solid hazardous waste container.
-
To remove PPE, first take off the outer gloves (if double-gloving).
-
Remove your lab coat.
-
Remove your goggles.
-
Remove the inner gloves, peeling them off without touching the outer surface.
-
Immediately wash your hands thoroughly with soap and water.[12]
-
Part 4: Disposal and Decontamination
All materials contaminated with this compound, including used gloves, weigh paper, and excess reagent, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed waste container designated for solid chemical waste.[8]
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous liquid waste container. Do not pour any amount into the sink.[8]
-
Decontamination: In case of a spill, follow your institution's specific spill cleanup procedures. Generally, this involves absorbing the material with an inert substance and collecting it in a sealed container for hazardous waste disposal.[13]
PPE Selection and Hazard Mitigation Workflow
The following diagram illustrates the logical workflow for selecting appropriate controls and PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
- OSHA Regulations for Chemical Protective Clothing.
- Protective Equipment. American Chemistry Council. [Link]
- Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
- Personal Protective Equipment - Overview.
- Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
- Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH). [Link]
- Safe Handling of Chemicals. Environmental Health and Safety, University of Maryland. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
- 3-(Trifluoromethyl)
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
- Safety in the Organic Chemistry Laboratory.
- Rules for the Safe Handling of Chemicals in the Laboratory.
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- 4-Fluorocinnamic acid - Safety D
- Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
- School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
- What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. leelinework.com [leelinework.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. mjhughes.com [mjhughes.com]
- 11. csub.edu [csub.edu]
- 12. cdc.gov [cdc.gov]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
